Rose Bengal Sodium
Description
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Structure
2D Structure
Properties
IUPAC Name |
disodium;2,3,4,5-tetrachloro-6-(2,4,5,7-tetraiodo-3-oxido-6-oxoxanthen-9-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H4Cl4I4O5.2Na/c21-10-8(9(20(31)32)11(22)13(24)12(10)23)7-3-1-5(25)16(29)14(27)18(3)33-19-4(7)2-6(26)17(30)15(19)28;;/h1-2,29H,(H,31,32);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBXIFCTIZXXLS-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C3C=C(C(=O)C(=C3OC2=C(C(=C1I)[O-])I)I)I)C4=C(C(=C(C(=C4Cl)Cl)Cl)Cl)C(=O)[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H2Cl4I4Na2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1017.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark violet solid; [Sigma-Aldrich MSDS] | |
| Record name | Rose Bengal disodium salt | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17127 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
632-69-9 | |
| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4,5,6,7-tetrachloro-3',6'-dihydroxy-2',4',5',7'-tetraiodo-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disodium 3,4,5,6-tetrachloro-2-(2,4,5,7-tetraiodo-6-oxido-3-oxoxanthen-9-yl)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.168 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROSE BENGAL SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/956575SN5L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Multifaceted Mechanism of Action of Rose Bengal Sodium: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rose Bengal Sodium (RBS), a xanthene dye historically utilized as a diagnostic stain in ophthalmology, has emerged as a potent therapeutic agent with a complex and multifaceted mechanism of action.[1] Its utility extends from the diagnosis of ocular surface disorders to the treatment of various cancers and viral infections.[2][3] This technical guide provides an in-depth exploration of the core mechanisms through which this compound exerts its biological effects, with a focus on its applications in oncology and ophthalmology. The information is presented to aid researchers, scientists, and drug development professionals in understanding and harnessing the therapeutic potential of this versatile molecule.
Core Mechanisms of Action
The therapeutic and diagnostic actions of this compound can be broadly categorized into three primary mechanisms:
-
Photodynamic Therapy (PDT) and Generation of Reactive Oxygen Species (ROS): When activated by light of a specific wavelength, RBS functions as a photosensitizer, generating cytotoxic reactive oxygen species that induce localized cell death.
-
Chemoablative Effects and Intrinsic Cytotoxicity: In the absence of light, RBS exhibits inherent cytotoxicity, particularly against cancer cells, through mechanisms that are still being fully elucidated but appear to involve lysosomal disruption.[4][5]
-
Immunomodulation and Induction of an Anti-Tumor Immune Response: Intralesional administration of RBS can trigger a robust, systemic anti-tumor immune response by inducing immunogenic cell death and activating key components of the immune system.[6][7]
-
Diagnostic Staining in Ophthalmology: In ophthalmic applications, RBS selectively stains dead or degenerated corneal and conjunctival cells, as well as mucus, aiding in the diagnosis of dry eye disease and other ocular surface disorders.[3]
I. Photodynamic Therapy (PDT) Mechanism
As a photosensitizer, this compound can be excited by light, typically in the green light spectrum (~540-560 nm), to induce a photodynamic response.[2] This process is central to its application in photodynamic therapy for various localized diseases.
Signaling Pathway for Photodynamic Therapy
The photodynamic action of this compound is initiated by the absorption of photons, leading to the generation of reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), through a Type II photodynamic process.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Photodynamic Treatment of Human Breast and Prostate Cancer Cells Using Rose Bengal-Encapsulated Nanoparticles [mdpi.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. provectusbio.com [provectusbio.com]
- 5. The Potential of Intralesional Rose Bengal to Stimulate T-Cell Mediated Anti-Tumor Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Determination of the singlet oxygen quantum yield of bacteriochlorin a: a comparative study in phosphate buffer and aqueous dispersion of dimiristoyl-l-α-phosphatidylcholine liposomes - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Photophysical and Photochemical Properties of Rose Bengal Sodium
For Researchers, Scientists, and Drug Development Professionals
Rose Bengal Sodium, a xanthene dye, is a potent photosensitizer with significant applications in biomedical research and clinical practice, most notably in photodynamic therapy (PDT). Its efficacy stems from its distinct photophysical and photochemical characteristics, which upon activation by light, lead to the generation of reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), a key cytotoxic agent against cancerous cells and pathogenic microbes. This technical guide provides a comprehensive overview of the core photophysical and photochemical properties of this compound, detailed experimental protocols for their characterization, and a summary of its mechanism of action in a therapeutic context.
Photophysical and Photochemical Properties
The interaction of this compound with light initiates a series of photophysical events, culminating in its photochemical activity. These properties are intrinsic to the molecule but can be influenced by its local environment, such as the solvent polarity.
Quantitative Data Summary
The key photophysical and photochemical parameters of this compound are summarized in the tables below for easy comparison.
Table 1: Spectral Properties of this compound in Various Solvents
| Solvent | Absorption Max (λ_abs, nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) at λ_abs | Emission Max (λ_em, nm) | Reference(s) |
| Basic Ethanol | 559 | 90,400 | 567 | [1] |
| Water | 546-550 | 98,000 | 567 | [2] |
| Methanol | 558 | - | 570 | [3] |
| Phosphate-Buffered Saline (PBS) | 558 | - | - | [1] |
Table 2: Quantum Yields and Excited State Properties of this compound
| Property | Value | Solvent | Reference(s) |
| Fluorescence Quantum Yield (Φ_f) | 0.11 | Basic Ethanol | [1] |
| Fluorescence Quantum Yield (Φ_f) | 0.05 | Ethanol | [1] |
| Singlet Oxygen Quantum Yield (Φ_Δ) | 0.75 | Water | [4] |
| Singlet Oxygen Quantum Yield (Φ_Δ) | 0.80 | Methanol | [5] |
| S₁ State Lifetime (τ_s) | ~70 ps | Aqueous solution (pH 12) | [4][6] |
| S₁ State Lifetime (τ_s) | ~80 ps | Gas Phase ([RB-H]⁻) | [4][6] |
| Intersystem Crossing Rate (k_isc) | ~1.4 x 10¹⁰ s⁻¹ | Aqueous solution | [4][6] |
Jablonski Diagram of this compound
The following diagram illustrates the electronic and vibrational transitions that occur in this compound upon absorption of light, leading to fluorescence and the generation of the reactive triplet state essential for its photosensitizing activity.
Caption: Jablonski diagram of this compound.
Mechanism of Action in Photodynamic Therapy
In the context of PDT, the triplet state of Rose Bengal (³RB*) is the key intermediate. It can undergo two types of photochemical reactions:
-
Type I Reaction: ³RB* can react directly with a substrate, such as a biological molecule, to produce radical ions.
-
Type II Reaction: ³RB* can transfer its energy to ground-state molecular oxygen (³O₂), which is abundant in tissues, to generate highly reactive singlet oxygen (¹O₂). This is the predominant pathway for Rose Bengal's phototoxicity.
The generated singlet oxygen is a potent oxidizing agent that can damage cellular components, including lipids, proteins, and nucleic acids, leading to oxidative stress and ultimately, cell death, primarily through apoptosis.
Signaling Pathway in Cancer Cells
The following diagram illustrates a simplified signaling pathway for Rose Bengal-mediated photodynamic therapy leading to apoptosis in cancer cells.
Caption: Rose Bengal PDT-induced apoptosis pathway.
Experimental Protocols
Accurate characterization of the photophysical and photochemical properties of this compound is crucial for its application. Below are detailed methodologies for key experiments.
Measurement of Fluorescence Quantum Yield (Comparative Method)
The fluorescence quantum yield (Φ_f) is determined relative to a well-characterized standard with a known quantum yield.
Workflow Diagram:
Caption: Workflow for fluorescence quantum yield measurement.
Methodology:
-
Standard and Sample Preparation:
-
Prepare a series of dilutions of both the standard (e.g., Rhodamine 6G in ethanol, Φ_f = 0.95) and the this compound sample in the desired solvent.
-
The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the excitation wavelength to avoid inner filter effects.
-
-
Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength (e.g., 525 nm).
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, record the fluorescence emission spectrum of each solution, ensuring the excitation wavelength is the same as that used for the absorbance measurements.
-
The emission spectra should be corrected for the instrument's spectral response.
-
-
Data Analysis:
-
Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.
-
The slope of the resulting linear fit is proportional to the fluorescence quantum yield.
-
The quantum yield of the sample (Φ_f,sample) can be calculated using the following equation: Φ_f,sample = Φ_f,std * (Slope_sample / Slope_std) * (n_sample² / n_std²) where Φ_f,std is the quantum yield of the standard, Slope is the slope from the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.[2]
-
Measurement of Singlet Oxygen Quantum Yield (Using DPBF)
The singlet oxygen quantum yield (Φ_Δ) can be determined by monitoring the bleaching of a chemical trap, such as 1,3-diphenylisobenzofuran (DPBF), which reacts specifically with singlet oxygen.
Workflow Diagram:
Caption: Workflow for singlet oxygen quantum yield measurement.
Methodology:
-
Solution Preparation:
-
Prepare solutions of this compound and a standard photosensitizer with a known Φ_Δ (e.g., methylene blue) in a suitable solvent (e.g., methanol).
-
Prepare a stock solution of DPBF in the same solvent.
-
In a cuvette, mix the photosensitizer solution with the DPBF solution. The final concentrations should be such that the photosensitizer has an absorbance of ~0.1 at the excitation wavelength, and DPBF has an absorbance of ~1.0 at its absorption maximum (~415 nm).
-
-
Irradiation and Monitoring:
-
Irradiate the solution with monochromatic light at a wavelength where the photosensitizer absorbs but DPBF does not (e.g., 532 nm).
-
At regular time intervals, record the absorbance of DPBF at its maximum absorption wavelength using a UV-Vis spectrophotometer.
-
-
Data Analysis:
-
Plot the natural logarithm of the initial DPBF absorbance divided by the absorbance at time t (ln(A₀/A)) versus the irradiation time.
-
The slope of this plot gives the pseudo-first-order rate constant for DPBF bleaching (k).
-
The singlet oxygen quantum yield of the sample (Φ_Δ,sample) can be calculated using the following equation: Φ_Δ,sample = Φ_Δ,std * (k_sample / k_std) * (I_abs,std / I_abs,sample) where Φ_Δ,std is the quantum yield of the standard, k is the bleaching rate constant, and I_abs is the rate of light absorption by the photosensitizer.[5]
-
Transient Absorption Spectroscopy
Transient absorption spectroscopy is a powerful technique to study the properties of the short-lived triplet state of Rose Bengal.
Experimental Workflow:
Caption: Workflow for transient absorption spectroscopy.
Methodology:
-
Sample Excitation (Pump): A short, intense laser pulse (the pump pulse, e.g., at 532 nm) excites the Rose Bengal molecules to their singlet excited state.
-
Probing the Excited State: A second, broad-spectrum, and less intense light pulse (the probe pulse) is passed through the sample at a specific time delay after the pump pulse.
-
Detection: The transmitted probe pulse is detected by a spectrometer. The difference in the absorbance of the probe light with and without the pump pulse gives the transient absorption spectrum.
-
Time-Resolved Measurement: By systematically varying the time delay between the pump and probe pulses, a series of transient absorption spectra can be recorded. This allows for the monitoring of the formation and decay of the triplet state. The decay of the triplet-triplet absorption signal over time provides the triplet state lifetime.
This in-depth guide provides a solid foundation for understanding and utilizing the photophysical and photochemical properties of this compound in research and development. The provided data and protocols are essential for optimizing its use as a photosensitizer and for the rational design of new photodynamic therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chem.uci.edu [chem.uci.edu]
- 3. Making sure you're not a bot! [opus4.kobv.de]
- 4. Timing the multiple cell death pathways initiated by Rose Bengal acetate photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
An In-depth Technical Guide to the Chemical Structure and Synthesis of Rose Bengal Sodium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and synthesis of Rose Bengal Sodium, a potent photosensitizer with significant applications in biomedical research and clinical practice. This document details the compound's chemical identity, physicochemical properties, and a step-by-step synthesis protocol.
Chemical Structure and Identity
This compound, systematically named disodium;2,3,4,5-tetrachloro-6-(2,4,5,7-tetraiodo-3-oxido-6-oxoxanthen-9-yl)benzoate, is a xanthene dye and a derivative of fluorescein.[1][2] Its structure is characterized by a tetrachlorinated phthalic anhydride moiety and a tetraiodinated resorcinol moiety, which contribute to its unique photophysical and photochemical properties.
The key structural features include a spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one core, substituted with four chlorine atoms on the isobenzofuran ring and four iodine atoms on the xanthene ring. The presence of these heavy atoms, particularly iodine, enhances the rate of intersystem crossing to the triplet state upon photoexcitation, a critical step for its photosensitizing activity.
Below is a diagram illustrating the chemical structure of this compound.
Physicochemical and Photophysical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| IUPAC Name | disodium;2,3,4,5-tetrachloro-6-(2,4,5,7-tetraiodo-3-oxido-6-oxoxanthen-9-yl)benzoate[1] |
| Synonyms | Acid Red 94, Rose Bengal disodium salt, 4,5,6,7-Tetrachloro-2',4',5',7'-tetraiodofluorescein sodium salt[3][4] |
| CAS Number | 632-69-9[3] |
| Molecular Formula | C₂₀H₂Cl₄I₄Na₂O₅[5] |
| Molecular Weight | 1017.64 g/mol [5] |
| Appearance | Red to brown crystalline powder[4] |
| Solubility | Soluble in DMSO (10 mg/ml), slightly soluble in water (1 mg/ml).[4] |
| Absorption Maximum (λmax) | In basic ethanol: ~559 nm. In aqueous solution, it shows two peaks around 514 nm (dimer) and 549 nm (monomer).[6] |
| Emission Maximum (λem) | ~567-571 nm[3][7] |
| Molar Extinction Coefficient | 90,400 cm⁻¹/M at 559.0 nm in basic ethanol. |
Synthesis of this compound
The synthesis of this compound is a two-step process that begins with the synthesis of the tetrachlorofluorescein intermediate, followed by its iodination and subsequent conversion to the sodium salt.
Synthesis Pathway
The overall synthetic route is depicted in the following diagram:
Experimental Protocols
The following protocols are based on established synthetic procedures for fluorescein derivatives and specific methods for the synthesis of Rose Bengal.
Step 1: Synthesis of 4,5,6,7-Tetrachlorofluorescein (Intermediate)
This step involves a Friedel-Crafts acylation reaction between tetrachlorophthalic anhydride and resorcinol.
-
Materials:
-
Tetrachlorophthalic anhydride
-
Resorcinol
-
Methanesulfonic acid (as catalyst and solvent) or Zinc Chloride
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine tetrachlorophthalic anhydride (1 equivalent) and resorcinol (2 equivalents).
-
Carefully add methanesulfonic acid to the mixture to act as both a solvent and a catalyst.
-
Heat the reaction mixture with stirring. The reaction temperature is typically maintained below 100°C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker containing ice-water to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with distilled water to remove any unreacted starting materials and acid catalyst.
-
Dry the crude 4,5,6,7-tetrachlorofluorescein in a vacuum oven. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Step 2: Synthesis of Rose Bengal (4,5,6,7-Tetrachloro-2',4',5',7'-tetraiodofluorescein)
This step involves the electrophilic aromatic substitution of the tetrachlorofluorescein intermediate with iodine.
-
Materials:
-
4,5,6,7-Tetrachlorofluorescein (from Step 1)
-
Iodine (I₂)
-
Sodium Iodide (NaI)
-
Aqueous base (e.g., Sodium Hydroxide solution)
-
Ethanol
-
-
Procedure:
-
Dissolve the dried 4,5,6,7-tetrachlorofluorescein (1 equivalent) in a suitable solvent such as ethanol in a reaction flask.
-
In a separate container, prepare a solution of iodine (at least 4 equivalents) and sodium iodide in water. The sodium iodide helps to solubilize the iodine by forming the triiodide ion (I₃⁻).
-
Make the tetrachlorofluorescein solution basic by adding an aqueous solution of sodium hydroxide.
-
Slowly add the iodine/sodium iodide solution to the basic tetrachlorofluorescein solution with vigorous stirring.
-
Heat the reaction mixture to around 90°C and maintain this temperature for approximately 1.5 hours.[8] The reaction should be carried out in an environment free of chloride ions to prevent side reactions.[8]
-
Monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with a dilute acid (e.g., hydrochloric acid) to precipitate the Rose Bengal acid.
-
Collect the reddish-brown precipitate by vacuum filtration and wash with water to remove inorganic salts.
-
Dry the crude Rose Bengal acid.
-
Step 3: Preparation of this compound Salt
This final step involves the conversion of the acidic form of Rose Bengal to its water-soluble disodium salt.
-
Materials:
-
Rose Bengal (acid form, from Step 2)
-
Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)
-
Ethanol or Water
-
-
Procedure:
-
Suspend the crude Rose Bengal acid in ethanol or water.
-
Slowly add a stoichiometric amount of a sodium base solution (e.g., 2 equivalents of NaOH or 1 equivalent of Na₂CO₃) with stirring until the solid completely dissolves and the solution becomes a deep red color.
-
The pH of the solution should be adjusted to neutral or slightly basic.
-
The this compound salt can be isolated by evaporating the solvent under reduced pressure.
-
For higher purity, the product can be recrystallized from an appropriate solvent system (e.g., ethanol).
-
Dry the final product under vacuum to obtain this compound as a red to brown crystalline powder.
-
This in-depth guide provides the essential technical information for understanding the chemical nature and synthesis of this compound. The provided protocols offer a foundational methodology for its preparation in a laboratory setting, which can be further optimized based on specific research needs.
References
- 1. This compound | C20H2Cl4I4Na2O5 | CID 32343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. adipogen.com [adipogen.com]
- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. researchgate.net [researchgate.net]
- 7. Spectrum [Rose Bengal] | AAT Bioquest [aatbio.com]
- 8. Buy Tetrachlorofluorescein | 6262-21-1 [smolecule.com]
A Technical Guide to the Singlet Oxygen Quantum Yield of Rose Bengal Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rose Bengal (RB) and its sodium salt are potent photosensitizers widely utilized in photodynamic therapy (PDT), antimicrobial applications, and as a reference standard in photophysical studies. Its efficacy is intrinsically linked to its high singlet oxygen quantum yield (ΦΔ), which quantifies the efficiency of generating cytotoxic singlet oxygen (¹O₂) upon photoexcitation. This guide provides an in-depth overview of the singlet oxygen quantum yield of Rose Bengal, detailing its solvent-dependent values, the experimental protocols for its determination, and the fundamental photophysical processes involved.
Quantitative Data: Singlet Oxygen Quantum Yield (ΦΔ) of Rose Bengal
The singlet oxygen quantum yield of Rose Bengal is highly dependent on the solvent environment. This is primarily due to variations in solvent polarity, viscosity, and the solubility and aggregation state of the photosensitizer. The following table summarizes the reported ΦΔ values for Rose Bengal in various common solvents.
| Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference(s) |
| Water (H₂O) | 0.7 - 0.8 | [1] |
| Deuterated Water (D₂O) | ~0.76 | [2] |
| Ethanol (EtOH) | 0.68 - 0.86 | [3] |
| Methanol (MeOH) | ~0.70 | |
| Dimethylformamide (DMF) | 0.47 | [4] |
| Acetonitrile (MeCN) | 0.53 | [5] |
| Dimethyl Sulfoxide (DMSO) | Not explicitly found |
Note: The variation in reported values can be attributed to different experimental techniques, reference standards, and purities of the photosensitizer and solvents used.
Photophysical Mechanism of Singlet Oxygen Generation
The generation of singlet oxygen by Rose Bengal upon light absorption is elegantly described by the Jablonski diagram. This diagram illustrates the electronic and spin multiplicity states of the photosensitizer and the transitions between them.
Caption: Jablonski diagram illustrating the photosensitization process for Rose Bengal.
Upon absorption of a photon of appropriate wavelength, the Rose Bengal molecule is excited from its ground singlet state (S₀) to an excited singlet state (S₁). While it can relax back to the ground state via fluorescence, a more significant pathway for Rose Bengal is intersystem crossing (ISC) to the long-lived excited triplet state (T₁). This triplet state photosensitizer can then transfer its energy to ground state molecular oxygen (³O₂), which is unique in that its ground state is a triplet state. This energy transfer process excites the molecular oxygen to its highly reactive singlet state (¹O₂), while the Rose Bengal molecule returns to its ground state, ready to absorb another photon.[6][7][8]
Experimental Protocol: Relative Method for Singlet Oxygen Quantum Yield Determination
The relative method is a widely used technique to determine the singlet oxygen quantum yield of a sample photosensitizer (PS) by comparing its efficiency in generating singlet oxygen to that of a reference photosensitizer with a known quantum yield (in this case, Rose Bengal). A common approach involves monitoring the photooxidation of a singlet oxygen quencher, such as 1,3-diphenylisobenzofuran (DPBF).
Materials and Equipment
-
Spectrophotometer
-
Light source with a specific wavelength for excitation (e.g., laser or filtered lamp)
-
Quartz cuvettes
-
Magnetic stirrer and stir bars
-
Rose Bengal (reference photosensitizer)
-
Sample photosensitizer
-
1,3-Diphenylisobenzofuran (DPBF)
-
Spectroscopic grade solvent (e.g., ethanol, methanol, DMF)
-
Oxygen source for saturating the solutions
Step-by-Step Procedure
-
Solution Preparation:
-
Prepare stock solutions of the reference photosensitizer (Rose Bengal), the sample photosensitizer, and DPBF in the chosen solvent. These solutions should be prepared in the dark to prevent premature photobleaching of the DPBF.
-
Prepare experimental solutions containing a fixed concentration of DPBF and either the reference or the sample photosensitizer. The concentrations should be adjusted so that the absorbance of the photosensitizers at the excitation wavelength is similar (typically between 0.1 and 0.2) to ensure a similar rate of photon absorption.
-
-
Oxygen Saturation:
-
Saturate the experimental solutions with oxygen by bubbling pure oxygen through them for a set period (e.g., 15-20 minutes). This ensures that the concentration of ground state oxygen is not a limiting factor in the reaction.
-
-
Irradiation and Data Collection:
-
Place the oxygen-saturated solution in a quartz cuvette inside the spectrophotometer.
-
Record the initial absorbance spectrum of the solution, paying close attention to the absorbance of DPBF at its maximum absorption wavelength (around 410-415 nm).
-
Irradiate the solution with the light source at the chosen excitation wavelength for a specific time interval.
-
After each irradiation interval, record the absorbance spectrum again to monitor the decrease in the DPBF absorbance.
-
Repeat the irradiation and measurement steps until a significant decrease in DPBF absorbance is observed.
-
-
Data Analysis:
-
Plot the absorbance of DPBF at its maximum wavelength against the irradiation time for both the reference and the sample photosensitizer.
-
Determine the initial rate of DPBF photooxidation for both the reference (k_ref) and the sample (k_sample) from the slopes of these plots.
-
The singlet oxygen quantum yield of the sample (ΦΔ_sample) can then be calculated using the following equation:
ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (F_ref / F_sample)
Where:
-
ΦΔ_ref is the known singlet oxygen quantum yield of the reference (Rose Bengal) in the specific solvent.
-
k_sample and k_ref are the rates of DPBF degradation for the sample and reference, respectively.
-
F_sample and F_ref are the photon absorption correction factors for the sample and reference, calculated as F = 1 - 10^(-A), where A is the absorbance of the photosensitizer at the excitation wavelength.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the relative determination of singlet oxygen quantum yield.
Conclusion
Rose Bengal sodium salt remains a cornerstone photosensitizer in various scientific and therapeutic fields due to its high and reliable singlet oxygen quantum yield. Understanding the factors that influence this yield, particularly the solvent environment, and the precise methodologies for its measurement are crucial for researchers and developers in the field. The data and protocols presented in this guide offer a comprehensive resource for the accurate characterization and effective application of this important molecule.
References
An In-depth Technical Guide on the Interaction of Rose Bengal Sodium with Human Serum Albumin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding interaction between the photosensitizer dye Rose Bengal Sodium (RB) and Human Serum Albumin (HSA), the primary transport protein in human blood plasma. Understanding this interaction is crucial for the development of RB-based photodynamic therapies and for characterizing the biodistribution of this and similar compounds. This document synthesizes key quantitative data, details common experimental methodologies, and visualizes the interaction and experimental processes.
Core Interaction & Binding Mechanism
Rose Bengal, a xanthene dye, is utilized as a photosensitizer to convert triplet oxygen to singlet oxygen, a property that makes it valuable in photodynamic therapy.[1][2] Its interaction with biomacromolecules like HSA can provide critical insights into its mode of action and application.[1][2] The binding of Rose Bengal to HSA is a spontaneous process, characterized by a static quenching mechanism of the intrinsic fluorescence of HSA's tryptophan residues.[3][4] This indicates the formation of a non-fluorescent ground-state complex between RB and HSA.[4] The primary forces driving this interaction are believed to be van der Waals forces, hydrogen bonds, and hydrophobic interactions.[5][6]
Upon binding, a bathochromic (red) shift is observed in the absorption spectrum of Rose Bengal.[1][2][7] This interaction alters the photophysical properties of the dye, which has implications for its photosensitizing efficiency in vivo.[7][8][9]
Quantitative Binding Data
The interaction between this compound and Human Serum Albumin has been quantified by various biophysical methods. The following tables summarize the key binding parameters reported in the literature.
Table 1: Binding Constants and Stoichiometry
| Parameter | Value | Method | Reference |
| Association Constant (K_a) | 3.90 ± 0.08 × 10⁵ M⁻¹ | UV-Vis Spectroscopy (Benesi-Hildebrand model) | [1][2] |
| Stoichiometry (RB:HSA) | 6:1 | Job's Plot Method | [1][2] |
| Stoichiometry (at high concentrations) | Up to 10:1 | Not specified | [7][8][9] |
Table 2: Binding Site Specificity and Energetics
| Binding Site | Binding Affinity | Method | Reference |
| Drug Site 1 (DS1) / Sudlow's Site I | Preferred | Competitive Binding Assays | [1][2] |
| Drug Site 3 (DS3) | Preferred | Competitive Binding Assays | [1][2] |
| Fatty Acid Site 6 (FA6) | Preferred | Competitive Binding Assays | [1][2] |
| Drug Site 2 (DS2) / Sudlow's Site II | Low to no affinity | Competitive Binding Assays | [1][2] |
Table 3: Molecular Docking Binding Energies
| Binding Site | Lowest Energy Pose (kcal/mol) | Method | Reference |
| Drug Site 1 (DS1) | -52.13 | Molecular Docking | [1][2] |
| Drug Site 3 (DS3) | -58.79 | Molecular Docking | [1][2] |
| Fatty Acid Site 6 (FA6) | -67.55 | Molecular Docking | [1][2] |
Experimental Protocols
The characterization of the RB-HSA interaction relies on a suite of biophysical techniques. Detailed methodologies for the key experiments are provided below.
UV-Visible Absorption Spectroscopy
This technique is used to observe changes in the absorption spectrum of RB upon binding to HSA and to determine the binding constant.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer with 1 cm path length quartz cuvettes.
-
Reagents:
-
Human Serum Albumin (fatty acid-free) solution in phosphate-buffered saline (PBS), pH 7.4.
-
This compound stock solution in PBS, pH 7.4.
-
-
Procedure:
-
A fixed concentration of Rose Bengal solution is placed in the sample cuvette.
-
The solution is titrated with increasing concentrations of HSA solution.
-
After each addition of HSA, the solution is incubated for a short period (e.g., 5 minutes) to allow for equilibration.
-
The absorption spectrum is recorded over a relevant wavelength range (e.g., 400-600 nm).
-
The change in absorbance at the wavelength of maximum absorption is monitored.
-
The binding constant (K_a) can be calculated using the Benesi-Hildebrand equation: 1 / (A - A₀) = 1 / (A_c - A₀) + 1 / (K_a * (A_c - A₀) * [HSA]) where A₀ is the absorbance of free RB, A is the absorbance at different HSA concentrations, and A_c is the absorbance of the pure complex.
-
Fluorescence Quenching Spectroscopy
This is a primary method to study the binding interaction by monitoring the quenching of HSA's intrinsic tryptophan fluorescence.
-
Instrumentation: A spectrofluorometer with a 1 cm quartz cuvette and a thermostatically controlled cell holder.
-
Reagents:
-
HSA solution (e.g., 5 µM) in PBS, pH 7.4.
-
This compound stock solution.
-
-
Procedure:
-
The fluorescence emission spectrum of the HSA solution is recorded (excitation at ~280 nm or ~295 nm to selectively excite tryptophan, emission scanned from 300-450 nm).
-
The HSA solution is titrated with successive additions of the Rose Bengal solution.
-
After each addition, the solution is mixed and allowed to equilibrate.
-
The fluorescence emission spectrum is recorded.
-
The fluorescence intensity at the emission maximum (~340 nm) is recorded.
-
The quenching data is analyzed using the Stern-Volmer equation to determine the quenching mechanism (static vs. dynamic).
-
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is employed to investigate conformational changes in the secondary and tertiary structure of HSA upon binding to Rose Bengal.
-
Instrumentation: A CD spectropolarimeter with a nitrogen purge and a temperature-controlled cell holder.
-
Reagents:
-
HSA solution in PBS, pH 7.4.
-
This compound solution.
-
-
Procedure:
-
Far-UV CD (Secondary Structure):
-
CD spectra of HSA are recorded in the 190-260 nm range using a quartz cell with a short path length (e.g., 1 mm).
-
Spectra are recorded in the absence and presence of increasing concentrations of Rose Bengal.
-
Changes in the characteristic negative bands at ~208 nm and ~222 nm indicate alterations in the α-helical content of the protein.[10]
-
-
Near-UV CD (Tertiary Structure):
-
CD spectra of HSA are recorded in the 250-300 nm range using a 1 cm path length quartz cell.
-
Changes in the spectra reflect alterations in the environment of the aromatic amino acid residues (tryptophan, tyrosine, phenylalanine).
-
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding reaction, providing a complete thermodynamic profile of the interaction.
-
Instrumentation: An isothermal titration calorimeter.
-
Reagents:
-
HSA solution in the sample cell.
-
This compound solution in the injection syringe. Both solutions must be in the same buffer and degassed.
-
-
Procedure:
-
The HSA solution is placed in the sample cell, and the RB solution is loaded into the injection syringe.
-
A series of small, sequential injections of the RB solution are made into the HSA solution.
-
The heat released or absorbed upon each injection is measured.
-
The resulting data is plotted as heat change per injection versus the molar ratio of RB to HSA.
-
The binding isotherm is fitted to a suitable binding model to determine the binding constant (K_a), stoichiometry (n), and the enthalpy of binding (ΔH). The entropy change (ΔS) can then be calculated.
-
Visualizations: Workflows and Mechanisms
The following diagrams, created using the DOT language, illustrate key experimental workflows and the proposed binding mechanism.
Caption: Workflow for Fluorescence Quenching Titration Experiment.
Caption: Static Quenching Mechanism of HSA by Rose Bengal.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Research on the Interaction Mechanism and Structural Changes in Human Serum Albumin with Hispidin Using Spectroscopy and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Thermodynamic characterization of drug binding to human serum albumin by isothermal titration microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. Photophysics and photochemistry of rose bengal bound to human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photophysics and photochemistry of rose bengal bound to human serum albumin - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 10. Study of HSA interactions with arachidonic acid using spectroscopic methods revealing molecular dynamics of HSA-AA interactions - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Rose Bengal Sodium in Inducing Immunogenic Cell Death: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Immunogenic cell death (ICD) is a specialized form of regulated cell death that stimulates an adaptive immune response against antigens from dying cancer cells. This process is crucial for the efficacy of various cancer therapies. Rose Bengal Sodium, a xanthene dye, particularly when used as a photosensitizer in photodynamic therapy (PDT), has emerged as a potent inducer of ICD. This technical guide provides an in-depth overview of the mechanisms, experimental validation, and quantitative assessment of this compound-induced ICD. It is intended to serve as a comprehensive resource for researchers and professionals in oncology and drug development, offering detailed experimental protocols and a summary of key quantitative findings.
Introduction to Immunogenic Cell Death
ICD is characterized by the release and surface exposure of a specific set of molecules known as Damage-Associated Molecular Patterns (DAMPs) from dying cells. These DAMPs act as adjuvants, promoting the recruitment and activation of antigen-presenting cells (APCs), such as dendritic cells (DCs). The maturation and activation of DCs are critical for the subsequent priming of T cells, leading to a tumor-specific immune response. The three hallmark DAMPs associated with ICD are:
-
Surface-exposed Calreticulin (ecto-CRT): A chaperone protein that translocates from the endoplasmic reticulum (ER) to the cell surface, acting as an "eat-me" signal for APCs.
-
Secreted Adenosine Triphosphate (ATP): Acts as a "find-me" signal, recruiting APCs to the site of cell death.
-
Released High Mobility Group Box 1 (HMGB1): A nuclear protein that, once released, binds to Toll-like receptor 4 (TLR4) on DCs, promoting their maturation and antigen presentation.
This compound as an Inducer of ICD
This compound (4,5,6,7-tetrachloro-2',4',5',7'-tetraiodofluorescein sodium salt) is a photosensitizer that, upon activation with light of an appropriate wavelength, generates reactive oxygen species (ROS), leading to cellular damage and death.[1][2] When used in photodynamic therapy (PDT), this compound, often in its acetate form (RBAc-PDT), has been shown to be a potent inducer of ICD.[3][4] The primary mechanism involves the induction of ER stress, a key trigger for the exposure of calreticulin.[5][6] Intralesional injection of a 10% solution of this compound, known as PV-10, is also being investigated in clinical trials for its oncolytic and immune-stimulating properties.[7][8][9]
Signaling Pathways in this compound-Induced ICD
The induction of ICD by this compound, particularly through PDT, is a multi-step process initiated by photo-oxidative stress targeting the endoplasmic reticulum. This triggers a signaling cascade leading to the exposure and release of DAMPs.
Caption: Signaling pathway of this compound-induced ICD.
Quantitative Data on this compound-Induced ICD
The following tables summarize quantitative data from various studies on the efficacy of this compound in inducing cell death and ICD-related markers.
Table 1: In Vitro Efficacy of Rose Bengal-Mediated Photodynamic Therapy
| Cell Line | Rose Bengal Concentration | Light Dose | Viability Reduction | Reference |
| HeLa | 10 µM (RBAc) | 1.6 J/cm² | Significant apoptosis and autophagy | [5] |
| Caco-2 | 5 µM | Not specified | >80% | [10] |
| MDA-MB-231 | 5 µg/mL (nanoparticles) | 10 mW | ~92% | [11] |
| HeLa | 600 µg/mL (UCNPs-RB) | 0.67 W/cm² (808 nm) | ~90% | [12] |
| SK-BR-3 | 20 µg/mL (UCNPs@K(RB)) | 200 mW/cm² (980 nm) | >85% | [12] |
Table 2: Clinical Trial Data for Intralesional PV-10 (10% this compound)
| Cancer Type | Number of Patients | Treatment | Objective Response Rate (ORR) - Injected Lesions | Disease Control Rate (DCR) - Injected Lesions | Reference |
| Metastatic Melanoma | 80 | PV-10 | 51% | 69% | [8] |
| Metastatic Uveal Melanoma | 13 | PV-10 +/- Checkpoint Blockade | 32% | 82% | [7] |
| Metastatic Uveal Melanoma | 25 | PV-10 | 32% | 64% | [13] |
| Advanced Cutaneous Melanoma | Not specified | PV-10 + Checkpoint Blockade | 72% | Not specified | [14] |
Experimental Protocols
Detailed methodologies for assessing the key hallmarks of ICD induced by this compound are provided below.
Assessment of Calreticulin (CRT) Exposure
Principle: Surface-exposed CRT is detected using flow cytometry with an antibody specific for CRT on non-permeabilized cells.
Caption: Workflow for CRT exposure analysis by flow cytometry.
Detailed Protocol:
-
Cell Culture: Seed cancer cells in a suitable plate and allow them to adhere overnight.
-
Treatment: Treat cells with this compound at the desired concentration, followed by irradiation with light of the appropriate wavelength and dose. Include positive and negative controls.
-
Incubation: Incubate the cells for a predetermined time (e.g., 1-4 hours) at 37°C.
-
Cell Harvesting: Gently harvest the cells using a non-enzymatic cell dissociation solution.
-
Washing: Wash the cells twice with ice-cold FACS buffer (e.g., PBS with 1% BSA and 2% FBS).
-
Primary Antibody Staining: Resuspend the cells in FACS buffer containing an anti-calreticulin antibody or an isotype control antibody. Incubate for 30-40 minutes at 4°C in the dark.[4][15]
-
Secondary Antibody Staining (if required): If the primary antibody is not directly conjugated, wash the cells and resuspend them in FACS buffer containing a fluorescently labeled secondary antibody. Incubate for 30 minutes at 4°C in the dark.
-
Viability Staining: Wash the cells and resuspend them in FACS buffer containing a viability dye (e.g., SYTOX Green) to exclude dead cells from the analysis.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Gate on the live cell population and quantify the percentage of CRT-positive cells.[4][16][17][18]
Measurement of Extracellular ATP Secretion
Principle: Extracellular ATP is quantified using a luciferin-luciferase-based bioluminescence assay.
Detailed Protocol:
-
Cell Culture and Treatment: Culture and treat cells with this compound and light as described for the CRT assay.
-
Supernatant Collection: At various time points post-treatment, carefully collect the cell culture supernatant.
-
ATP Measurement:
-
Data Analysis: Calculate the concentration of ATP in the samples by comparing the luminescence readings to the ATP standard curve.
Quantification of HMGB1 Release
Principle: Released HMGB1 in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
Detailed Protocol:
-
Cell Culture and Treatment: Culture and treat cells as previously described. HMGB1 is typically released at later stages of cell death (e.g., 24 hours).[3]
-
Supernatant Collection: Collect the cell culture supernatant at the desired time points.
-
ELISA:
-
Follow the manufacturer's protocol, which typically involves:
-
Coating a microplate with a capture antibody specific for HMGB1.
-
Adding the collected supernatants and HMGB1 standards to the wells.
-
Incubating to allow HMGB1 to bind to the capture antibody.
-
Washing the plate and adding a detection antibody.
-
Adding a substrate that produces a colorimetric signal in the presence of the enzyme-linked detection antibody.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader and calculate the concentration of HMGB1 based on the standard curve.
In Vivo Vaccination Assay
Principle: This "gold standard" assay determines the ability of dying cancer cells to elicit a protective anti-tumor immune response in a syngeneic mouse model.
Caption: Workflow for the in vivo vaccination assay.
Detailed Protocol:
-
Vaccine Preparation: Treat murine cancer cells in vitro with this compound and light to induce ICD.
-
Vaccination: Inject the treated, dying cancer cells subcutaneously into one flank of syngeneic, immunocompetent mice.[15][26]
-
Tumor Challenge: After a set period (e.g., one week), challenge the mice by injecting live, untreated cancer cells of the same type into the contralateral flank.
-
Monitoring: Monitor the mice for tumor growth at the challenge site. A lack of tumor growth or delayed tumor growth indicates a protective immune response.
-
Immune Analysis (Optional): At the end of the experiment, spleens and lymph nodes can be harvested to analyze the tumor-specific T cell response.[26]
Conclusion
This compound, particularly when utilized in photodynamic therapy, is a potent inducer of immunogenic cell death. Its ability to trigger the release of key DAMPs—calreticulin, ATP, and HMGB1—initiates a cascade of events leading to the generation of a specific anti-tumor immune response. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to investigate and harness the immunogenic properties of this compound in the development of novel cancer immunotherapies. The ongoing clinical trials with PV-10 further underscore the translational potential of this approach.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro and in vivo clearance of Rose Bengal Acetate-PhotoDynamic Therapy-induced autophagic and apoptotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rose Bengal acetate photodynamic therapy (RBAc-PDT) induces exposure and release of Damage-Associated Molecular Patterns (DAMPs) in human HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunogenic cell death induced by a new photodynamic therapy based on photosens and photodithazine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mitochondria-associated ER stress evokes immunogenic cell death through the ROS-PERK-eIF2α pathway under PTT/CDT combined therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. provectusbio.com [provectusbio.com]
- 8. Phase 2 Study of Intralesional PV-10 in Refractory Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intralesional therapy with PV-10 (Rose Bengal) for in-transit melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photoactivated Rose Bengal Triggers Phospholipid Hydroperoxidation and Late Apoptosis in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Importance of Rose Bengal Loaded with Nanoparticles for Anti-Cancer Photodynamic Therapy [mdpi.com]
- 13. onclive.com [onclive.com]
- 14. Provectus Biopharmaceuticals Provides Updated Data on Cancer Immunotherapy PV-10 for Advanced Cutaneous Melanoma - BioSpace [biospace.com]
- 15. A Novel In Situ Dendritic Cell Vaccine Triggered by Rose Bengal Enhances Adaptive Antitumour Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitation of calreticulin exposure associated with immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pure.gustaveroussy.fr [pure.gustaveroussy.fr]
- 18. researchgate.net [researchgate.net]
- 19. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Cell Sensitivity Assays: The ATP-based Tumor Chemosensitivity Assay | Springer Nature Experiments [experiments.springernature.com]
- 22. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Methods for measuring HMGB1 release during immunogenic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Consensus guidelines for the detection of immunogenic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Intralesional Injection of Rose Bengal Induces a Systemic Tumor-Specific Immune Response in Murine Models of Melanoma and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Rose Bengal Sodium: A Comprehensive Technical Guide to its Application as a Visible Light Photoredox Catalyst
For Researchers, Scientists, and Drug Development Professionals
Rose Bengal Sodium, a xanthene dye, has emerged as a powerful and versatile organocatalyst in the field of visible light photoredox catalysis. Its low cost, ready availability, and favorable photophysical properties make it an attractive alternative to expensive and often toxic transition metal catalysts. This technical guide provides an in-depth exploration of this compound's core principles as a photoredox catalyst, offering detailed experimental protocols for key transformations and a systematic presentation of its performance across a range of organic reactions.
Core Principles and Photophysical Properties
This compound's efficacy as a photoredox catalyst is rooted in its ability to absorb visible light and transition to an excited state with potent oxidizing and reducing capabilities. Upon irradiation with visible light, typically in the green region of the spectrum (λmax ≈ 549 nm), the ground state Rose Bengal (RB) is promoted to its singlet excited state (¹RB). This singlet state is short-lived and rapidly undergoes intersystem crossing (ISC) to a more stable and longer-lived triplet excited state (³RB). It is this triplet state that is the primary photoactive species in most catalytic cycles.
The key photophysical properties of this compound are summarized in the table below, providing a quantitative basis for its application in photoredox catalysis.
| Property | Value | Solvent | Reference(s) |
| Absorption Maximum (λmax) | 559 nm | Basic Ethanol | [1] |
| 549 nm | Methanol | [2] | |
| Molar Extinction Coefficient (ε) | 90,400 cm⁻¹/M at 559 nm | Basic Ethanol | |
| Fluorescence Emission Maximum (λem) | ~580 nm | Basic Ethanol | |
| Fluorescence Quantum Yield (Φf) | 0.11 | Basic Ethanol | |
| 0.05 | Ethanol | ||
| Fluorescence Lifetime (τf) | 0.50 ns | Methanol | [2] |
| Intersystem Crossing Quantum Yield (Φisc) | 0.81 | Methanol | [3] |
| 0.35 - 0.45 | Acetonitrile/DMF | [4] | |
| Triplet State Energy (ET) | 1.81 eV | Methanol | [2] |
| Triplet State Lifetime (τT) | 0.73 μs | Methanol | [2] |
| Excited State Reduction Potential (Ered) | +0.84 V vs SCE | Methanol | [3] |
| Excited State Oxidation Potential (Eox) | -0.99 V vs SCE | Methanol | [3] |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.68 - 0.86 | Ethanol | [5] |
The high intersystem crossing quantum yield (Φisc) is a critical feature, ensuring the efficient population of the reactive triplet state. The excited state redox potentials indicate that ³RB* is both a strong oxidant and a competent reductant, enabling it to participate in both oxidative and reductive quenching cycles with a wide range of organic substrates.
Catalytic Cycles and Reaction Mechanisms
This compound can operate through multiple catalytic pathways, primarily involving single electron transfer (SET) or energy transfer (EnT). The specific mechanism is dependent on the nature of the substrates and the reaction conditions.
Oxidative Quenching Cycle
In an oxidative quenching cycle, the excited triplet state of Rose Bengal (³RB*) is quenched by an electron-rich substrate, leading to the formation of a substrate radical cation and the reduced form of the catalyst (RB•⁻). The catalyst is then regenerated by an oxidant, often molecular oxygen, completing the catalytic cycle.
Caption: Oxidative Quenching Cycle of Rose Bengal.
Reductive Quenching Cycle
Conversely, in a reductive quenching cycle, the excited catalyst (³RB*) accepts an electron from an electron-deficient substrate, generating a substrate radical anion and the oxidized form of the catalyst (RB•⁺). A sacrificial electron donor then regenerates the ground state of Rose Bengal.
Caption: Reductive Quenching Cycle of Rose Bengal.
Energy Transfer Mechanism
Rose Bengal is also an efficient photosensitizer for the generation of singlet oxygen (¹O₂). Through an energy transfer mechanism, the triplet excited state of Rose Bengal can activate ground state triplet oxygen (³O₂) to the highly reactive singlet oxygen (¹O₂). Singlet oxygen can then participate in a variety of cycloadditions and oxidation reactions.
Caption: Energy Transfer Mechanism for Singlet Oxygen Generation.
Applications in Organic Synthesis
This compound has been successfully employed as a photocatalyst in a wide array of organic transformations, including C-H functionalization, cross-coupling reactions, and cycloadditions.
C-H Functionalization
Direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis. Rose Bengal has proven effective in catalyzing the C-H functionalization of various N-heterocycles.[2][6]
Table 2: Rose Bengal Catalyzed C-H Functionalization of N-Heterocycles
| Substrate | Coupling Partner | Product | Yield (%) | Reference |
| 2H-Indazole | THF | 2-(tetrahydrofuran-2-yl)-2H-indazole | 92 | [7] |
| Quinoxalin-2(1H)-one | Furan | 3-(furan-2-yl)quinoxalin-2(1H)-one | 85 | [7] |
| Imidazo[1,2-a]pyridine | Diphenylphosphine oxide | 2-phenyl-3-(diphenylphosphoryl)imidazo[1,2-a]pyridine | 88 | [2] |
Cross-Coupling Reactions
Rose Bengal has been utilized in metal-free cross-coupling reactions, offering a greener alternative to traditional palladium-catalyzed methods.[8]
Table 3: Rose Bengal Catalyzed Cross-Coupling Reactions
| Substrate 1 | Substrate 2 | Product | Yield (%) | Reference |
| Iodobenzene | Phenylboronic acid | Biphenyl | 85 | [8] |
| 2-Bromo-3-hexylthiophene | Phenylboronic acid | 3-hexyl-2-phenylthiophene | 86 | [8] |
| 2,5-Dibromo-3-hexylthiophene | Phenylboronic acid | 3-hexyl-2,5-diphenylthiophene | 82 | [8] |
Cycloaddition Reactions
Visible light-induced cycloadditions catalyzed by Rose Bengal provide a mild and efficient route to complex cyclic molecules.[9][10][11]
Table 4: Rose Bengal Catalyzed Cycloaddition Reactions
| Reaction Type | Substrates | Product | Yield (%) | Reference |
| [3+2] Cycloaddition | Methyl 2-(3,4-dihydroisoquinolin-1-yl)acetate + N-Methylmaleimide | Methyl 2,3,5,6-tetrahydro-1H-pyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate | 75 | [9] |
| [4+2] Cycloaddition | Indole N-hydroxyphthalimide ester + Electron-deficient alkene | Tetrahydrocarbazole derivative | up to 82 | [10] |
| [2+2] Cycloaddition | 3-Ylideneoxindoles | Spirocyclobutane oxindoles | up to 99 | [11] |
Detailed Experimental Protocols
To facilitate the adoption of Rose Bengal photoredox catalysis, detailed experimental protocols for key reactions are provided below.
General Experimental Setup Workflow
Caption: General workflow for a Rose Bengal photocatalyzed reaction.
Protocol for Visible Light-Mediated Friedel-Crafts Alkylation of Indoles with Nitroalkenes
This protocol describes a metal-free, visible-light-mediated Friedel-Crafts alkylation of indoles with nitroalkenes using Rose Bengal as the photocatalyst in water.[12]
Materials:
-
Indole derivative (1.0 equiv)
-
Nitroalkene (1.5 equiv)
-
Rose Bengal (10 mol%)
-
Water
-
Reaction vial equipped with a magnetic stir bar
-
21 W white LED lamp
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the indole derivative (0.3 mmol, 1.0 equiv), the nitroalkene (0.45 mmol, 1.5 equiv), and Rose Bengal (0.03 mmol, 10 mol%).
-
Add water (3 mL) to the vial.
-
Place the reaction vial in a setup with a 21 W white LED lamp and stir the mixture vigorously at 60 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 5 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to afford the desired 3-(2-nitroalkyl)indole.
Plausible Reaction Mechanism:
Caption: Plausible mechanism for the Friedel-Crafts alkylation.
Protocol for the Synthesis of Pyrrolo[2,1-a]isoquinolines via [3+2] Cycloaddition
This protocol outlines the synthesis of pyrrolo[2,1-a]isoquinolines through a visible light-mediated oxidation/[3+2] cycloaddition/aromatization cascade catalyzed by Rose Bengal.[9]
Materials:
-
Tetrahydroisoquinoline derivative (1.0 equiv)
-
Maleimide derivative (1.25 equiv)
-
Rose Bengal (5 mol%)
-
Acetonitrile (MeCN)
-
N-Bromosuccinimide (NBS) (1.1 equiv)
-
Reaction vial
-
Green LED lamp
-
Standard workup and purification supplies
Procedure:
-
In a reaction vial, combine the tetrahydroisoquinoline derivative (0.2 mmol, 1.0 equiv), the maleimide derivative (0.25 mmol, 1.25 equiv), and Rose Bengal (0.01 mmol, 5 mol%) in acetonitrile (1 mL).
-
Irradiate the mixture with a green LED lamp for 24 hours with stirring.
-
After 24 hours, add N-Bromosuccinimide (NBS) (0.22 mmol, 1.1 equiv) to the reaction mixture and continue stirring for an additional hour.
-
Quench the reaction and perform a standard aqueous workup.
-
Extract the product with a suitable organic solvent.
-
Dry the combined organic layers, concentrate, and purify by column chromatography to yield the pyrrolo[2,1-a]isoquinoline product.
Conclusion
This compound has proven to be a robust and versatile photocatalyst for a growing number of organic transformations. Its accessibility, low cost, and environmentally benign nature position it as a key player in the development of sustainable synthetic methodologies. This guide provides a foundational understanding of its principles and practical applications, empowering researchers to leverage the potential of this remarkable catalyst in their own synthetic endeavors. Further exploration into its application in novel reaction discovery and its immobilization on solid supports to enhance recyclability are promising avenues for future research.
References
- 1. Recent advances in photocatalytic manipulations of Rose Bengal in organic synthesis. | Semantic Scholar [semanticscholar.org]
- 2. Recent applications of Rose Bengal catalysis in N-heterocycles: a short review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07400D [pubs.rsc.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. par.nsf.gov [par.nsf.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent applications of Rose Bengal catalysis in N-heterocycles: a short review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.kfupm.edu.sa [eprints.kfupm.edu.sa]
- 9. Visible-light photoredox catalyzed synthesis of pyrroloisoquinolines via organocatalytic oxidation/[3 + 2] cycloaddition/oxidative aromatization reaction cascade with Rose Bengal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Understanding the Phototoxicity of Rose Bengal in Living Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanisms, cellular effects, and experimental evaluation of Rose Bengal's phototoxicity. Rose Bengal (RB) is a xanthene dye widely recognized for its potent photosensitizing capabilities, making it a valuable tool in photodynamic therapy (PDT) for applications ranging from cancer treatment to antimicrobial strategies.[1][2] Upon activation by light of a specific wavelength, RB efficiently generates reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induces localized cellular damage and triggers programmed cell death pathways.[1][3] This document consolidates key quantitative data, details common experimental protocols, and visualizes the complex signaling cascades involved in RB-induced phototoxicity.
Core Mechanism of Rose Bengal Phototoxicity
Rose Bengal's phototoxic effect is not inherent; it requires the presence of light and oxygen.[4][5] The process is a classic example of a Type II photodynamic reaction. When RB absorbs a photon of light (typically in the green spectrum, ~525-561 nm), it transitions from its low-energy ground state to a higher-energy excited singlet state.[5][6] This state is short-lived, and the molecule quickly undergoes intersystem crossing to a more stable, longer-lived excited triplet state. In this triplet state, RB can transfer its excess energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[1][3][4] This singlet oxygen is a powerful oxidizing agent that can damage a wide array of biomolecules within the cell, including lipids, proteins, and nucleic acids, ultimately leading to cell death.[1][7]
Caption: General mechanism of Rose Bengal photodynamic therapy (PDT).
Quantitative Data Summary
The efficacy of Rose Bengal phototoxicity is dependent on its concentration, incubation time, light dose, and the specific cell type being targeted.[6] The data below, compiled from various studies, provides a quantitative overview of these parameters.
Table 1: In Vitro Cytotoxicity of Rose Bengal PDT
| Cell Line | RB Concentration (µM) | Incubation Time (h) | Light Dose (J/cm²) | Viability Reduction (%) | Cell Death Type | Reference |
| Caco-2 (Colorectal) | 5 | 24 | 116 | >80% | Late Apoptosis | [6][8] |
| Caco-2 (Colorectal) | 2.26 (CC₅₀) | 0.5 | 116 | 50% | Apoptosis | [6][8] |
| Caco-2 (Colorectal) | 0.63 (CC₅₀) | 24 | 116 | 50% | Apoptosis | [6][8] |
| A375 (Melanoma) | Not specified | Not specified | Sunlight | Significant | Apoptosis | [1] |
| HeLa (Cervical) | 10 | 1 | 1.6 | Not specified | Apoptosis & Autophagy | [4][9] |
| MDA-MB-231 (Breast) | 0.34 (µg/mL) / ~0.33 | 24 | 0.9 (10 mW) | ~92% (as NPs) | Not specified | [2] |
| SK-BR-3 (Breast) | 1.95 (µg/mL) / ~1.9 | 3 | 72 (200 mW) | >85% (as NPs) | Not specified | [10] |
Note: CC₅₀ is the concentration required to reduce cell viability by 50%.[8] Some studies used nanoparticles (NPs) to deliver RB, which can enhance efficacy.
Table 2: Rose Bengal Photophysical Properties
| Parameter | Value | Conditions | Reference |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.75 | In water | [11] |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.40 | For berberine at pH 13.8 | [3] |
| Absorption Maxima (λmax) | 549 nm (monomer), 514 nm (dimer) | D₂O-based solutions | [12] |
Note: The singlet oxygen quantum yield is a measure of the efficiency of ¹O₂ generation. It is recommended to keep RB concentrations at 1 µM or lower in photochemical studies to avoid aggregation-related discrepancies.[12]
Cellular Targets and Signaling Pathways
RB-PDT induces damage to multiple subcellular organelles, including mitochondria, the endoplasmic reticulum (ER), lysosomes, and the Golgi complex.[4][7] This multi-target assault triggers a complex network of signaling pathways, predominantly leading to apoptotic cell death, although necrosis and autophagy have also been observed.[4][13]
Apoptosis Induction
Apoptosis, or programmed cell death, is the primary mode of cell death induced by RB-PDT.[1][8] Both intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways can be activated, often simultaneously.[4][14]
-
Intrinsic (Mitochondrial) Pathway: This is a major route for RB-induced apoptosis.[4] ROS-induced damage to mitochondria leads to the translocation of pro-apoptotic proteins like Bax to the outer mitochondrial membrane.[1][4] This disrupts the mitochondrial membrane potential (Δψm), causing the release of cytochrome c into the cytosol.[1][4] Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, activates the executioner caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.[1][4][14] A caspase-independent pathway can also be initiated from the mitochondria via the release of Apoptosis Inducing Factor (AIF).[14][15]
-
ER Stress Pathway: RB-PDT can cause damage to the endoplasmic reticulum, leading to ER stress.[4] This stress condition is known to activate caspase-12, which can then cleave and activate pro-caspase-9, feeding into the intrinsic apoptotic pathway.[9]
-
Extrinsic (Death Receptor) Pathway: While less commonly the primary trigger, RB-PDT can also activate the extrinsic pathway, which involves the activation of caspase-8.[9]
-
Calcium Signaling: Phototoxicity is often correlated with an increase in cytoplasmic Ca²⁺ concentration.[16][17] This can result from ROS-induced damage to the plasma membrane or the ER, a major intracellular calcium store.[16][17] The resulting calcium signals can fuel further ROS generation by mitochondria, creating a feedback loop that amplifies the apoptotic signal.[16]
Caption: Signaling pathways activated by Rose Bengal-induced phototoxicity.
Experimental Protocols
Evaluating the phototoxicity of Rose Bengal requires a suite of well-defined experimental protocols. Below are methodologies for key assays cited in the literature.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cells (e.g., Caco-2) in a 96-well plate and allow them to adhere overnight.[6]
-
Incubation with RB: Treat cells with various concentrations of Rose Bengal (e.g., 0.25 to 25 µM) for different incubation periods (e.g., 0.5, 3, or 24 hours).[6] Include control wells with no RB.
-
Irradiation: For phototoxicity assessment, expose the plates to a light source (e.g., 525 nm LED) for a defined period to achieve a specific light dose (e.g., 116 J/cm²).[6] Keep a parallel set of plates in the dark to assess dark toxicity.
-
MTT Addition: After irradiation (or incubation for dark toxicity), add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Caption: Experimental workflow for the MTT cell viability assay.
Apoptosis and Necrosis Detection (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with RB and irradiate as described in the cell viability protocol.
-
Cell Harvesting: After a post-irradiation incubation period (e.g., 3 hours), harvest the cells by trypsinization and wash with cold PBS.[6]
-
Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[6]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.[18]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Caption: Workflow for apoptosis/necrosis detection using flow cytometry.
Intracellular ROS Measurement (DCF-DA Assay)
This assay uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCF-DA) to detect intracellular ROS.
Protocol:
-
Cell Loading: Incubate cells with DCF-DA solution. DCF-DA is cell-permeable and is deacetylated by intracellular esterases to non-fluorescent DCFH.
-
Treatment: Treat the cells with RB and expose them to light.
-
ROS Detection: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[1]
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometry. The increase in fluorescence is proportional to the amount of intracellular ROS generated.
Western Blotting for Apoptosis Markers
Western blotting is used to detect the expression and cleavage of key proteins involved in the apoptotic cascade.[19]
Protocol:
-
Protein Extraction: Treat cells with RB-PDT, and at various time points post-treatment, lyse the cells to extract total protein.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-caspase-3, anti-caspase-9, anti-Bax, anti-cytochrome c).[19]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The presence of cleaved forms of caspases (e.g., 17 kDa fragment for caspase-3) is indicative of apoptosis activation.[9]
Caption: General workflow for Western blot analysis of apoptosis markers.
Conclusion
Rose Bengal is a potent photosensitizer that induces cell death primarily through the light-dependent generation of singlet oxygen. Its phototoxicity is characterized by a multi-organelle attack that triggers a robust apoptotic response involving caspase-dependent and -independent pathways, with significant contributions from mitochondrial damage and calcium signaling. The efficacy of RB-PDT is highly tunable based on concentration, incubation time, and light parameters, making it a versatile agent for therapeutic development. The experimental protocols detailed herein provide a framework for researchers to quantitatively assess its phototoxic effects and further unravel its complex mechanisms of action in living cells. This comprehensive understanding is crucial for optimizing its application in oncology and other fields.
References
- 1. Photosensitized rose Bengal-induced phototoxicity on human melanoma cell line under natural sunlight exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Encapsulated Rose Bengal Enhances the Photodynamic Treatment of Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photooxidation of alkaloids: considerable quantum yield enhancement by rose bengal-sensitized singlet molecular oxygen generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. provectusbio.com [provectusbio.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rose bengal-induced photodamage to subcellular membranes and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photoactivated Rose Bengal Triggers Phospholipid Hydroperoxidation and Late Apoptosis in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Importance of Rose Bengal Loaded with Nanoparticles for Anti-Cancer Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
- 12. The (un)known issue with using rose bengal as a standard of singlet oxygen photoproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reactive oxygen species-induced apoptosis and necrosis in bovine corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Enzyme-assisted photosensitization activates different apoptotic pathways in Rose Bengal acetate treated HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Intracellular calcium-induced ROS generation promotes squaraine phototoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Flow cytometric technique for quantitating cytotoxic response to photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
Methodological & Application
Application Notes and Protocols for Rose Bengal Sodium in Photodynamic Therapy for Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rose Bengal Sodium (RBS), a xanthene dye, is a potent photosensitizer that has demonstrated significant efficacy in photodynamic therapy (PDT) for various cancers, including breast cancer.[1][2][3] Upon activation by light of a specific wavelength, typically in the green light spectrum (~532-560 nm), RBS generates reactive oxygen species (ROS), predominantly singlet oxygen (¹O₂), which induces localized cellular damage and subsequent cell death in malignant tissues.[4][5] These application notes provide a comprehensive overview of the use of RBS in preclinical breast cancer research, detailing its mechanism of action, experimental protocols, and summarizing key quantitative data from in vitro and in vivo studies.
Mechanism of Action
The primary mechanism of RBS-PDT is the induction of cytotoxic oxidative stress.[2] This process can be summarized in the following steps:
-
Administration and Localization: RBS is introduced to the target cancer cells, where it accumulates. Nanoparticle-based delivery systems, such as chitosan nanoparticles, have been shown to enhance the uptake and localization of RBS within tumor cells.[4][6]
-
Photoactivation: The tumor area is irradiated with light of a wavelength corresponding to the absorption maximum of RBS.
-
Energy Transfer and ROS Generation: The absorbed light energy excites RBS to a short-lived singlet state, which then transitions to a more stable triplet state. This triplet-state RBS can then transfer its energy to molecular oxygen (O₂), generating highly reactive singlet oxygen (¹O₂).[7]
-
Cellular Damage and Death: Singlet oxygen is a potent oxidizing agent that can damage cellular components, including lipids, proteins, and nucleic acids. This leads to mitochondrial dysfunction, membrane damage, and the initiation of cell death pathways, primarily apoptosis and necrosis.[8][9]
-
Immunogenic Cell Death (ICD): RBS-PDT has also been shown to induce immunogenic cell death, a form of apoptosis that triggers an anti-tumor immune response. This involves the release of damage-associated molecular patterns (DAMPs), such as calreticulin (CRT) and high-mobility group box 1 (HMGB1), which can activate dendritic cells and subsequent T-cell mediated tumor destruction.[1][5]
Signaling Pathways in RBS-PDT for Breast Cancer
The cellular response to RBS-PDT involves a complex interplay of signaling pathways leading to cell death. The primary pathways initiated by ROS-induced damage are apoptosis and necrosis. Furthermore, the induction of immunogenic cell death adds another layer to the therapeutic effect.
Caption: Signaling pathways activated by RBS-PDT in breast cancer.
Quantitative Data Summary
The efficacy of RBS-PDT has been evaluated in numerous preclinical studies. The following tables summarize the quantitative data from key in vitro and in vivo experiments.
Table 1: In Vitro Efficacy of RBS-PDT in Breast Cancer Cell Lines
| Cell Line | RBS Concentration | Light Source | Light Dose | Incubation Time | Cell Viability (%) | Reference |
| MDA-MB-231 | 5 µg/mL (in Chitosan NP) | 10 mW Laser | 25 J/cm² | 1 hour | 8 ± 1 | [6][10] |
| MDA-MB-231 | 5 µg/mL (unbound) | 10 mW Laser | 25 J/cm² | 1 hour | 38 ± 10 | [6][10] |
| MDA-MB-231 | 10 µg/mL (in Chitosan NP) | 25 mW Laser | 63 J/cm² | 1 hour | ~5 | [6] |
| MDA-MB-231 | 10 µg/mL (unbound) | 25 mW Laser | 63 J/cm² | 1 hour | 24 ± 4 | [6] |
| MCF-7 | 25 µg/mL (in Chitosan NP) | 50 mW Laser | 126 J/cm² | 1 hour | ~4 | [4] |
| MCF-7 | 25 µg/mL (in Chitosan NP) | 90 mW Laser | 228 J/cm² | 1 hour | 3 - 5 | [4][11] |
| 4T1 | 20 µg/mL (in UCNPs) | 980 nm Laser | 200 mW/cm² (6 min) | 3 hours | <15 | [1] |
Table 2: In Vivo Efficacy of RBS-PDT in Breast Cancer Models
| Animal Model | Tumor Model | RBS Formulation | RBS Dose | Light Source | Light Dose | Outcome | Reference |
| BALB/c mice | 4T1 murine breast cancer | Er@Nd-RB NPs | 10 mg/mL (100 µL) | 808 nm Laser | 520 mW/cm² | Significant decrease in tumor volume | [1] |
| Nude mice | 4T1 murine breast cancer | UCNP@BSA-RB&IR825 | Not specified | 980 nm Laser | 0.4 W/cm² (30 min) | Relative tumor volume of 7.3 after 2 weeks | [1] |
Experimental Protocols
In Vitro RBS-PDT Protocol
This protocol is a generalized procedure based on methodologies reported in the literature.[4][6]
1. Cell Culture:
-
Culture human breast cancer cell lines (e.g., MCF-7, MDA-MB-231) in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
2. Preparation of RBS Solution/Nanoparticles:
-
Prepare a stock solution of this compound in sterile water or PBS.
-
For nanoparticle formulations, encapsulate or conjugate RBS to nanoparticles (e.g., chitosan) following established protocols.[4]
3. Cell Seeding and Treatment:
-
Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Replace the culture medium with fresh medium containing the desired concentration of RBS or RBS-nanoparticles (e.g., 5-50 µg/mL).
-
Incubate the cells for a predetermined period (e.g., 1-4 hours) to allow for cellular uptake.
4. Irradiation:
-
After incubation, wash the cells with PBS to remove any unbound RBS.
-
Add fresh culture medium to each well.
-
Irradiate the cells with a suitable light source (e.g., a 532 nm laser or LED array) at a specific power density and for a duration to achieve the desired light dose (e.g., 25-228 J/cm²).
-
Include control groups: no treatment, RBS only (dark toxicity), and light only.
5. Assessment of Cell Viability:
-
After a post-irradiation incubation period (e.g., 24 hours), assess cell viability using a standard method such as the MTT assay.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Caption: Experimental workflow for in vitro RBS-PDT.
In Vivo RBS-PDT Protocol
This protocol is a generalized procedure based on methodologies reported in the literature.[1]
1. Animal Model and Tumor Induction:
-
Use an appropriate animal model, such as BALB/c or nude mice.
-
Induce tumors by subcutaneously injecting a suspension of breast cancer cells (e.g., 4T1) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., ~100 mm³).
2. Administration of RBS Formulation:
-
Administer the RBS formulation (e.g., RBS-conjugated nanoparticles) to the tumor-bearing mice, typically via intravenous or intratumoral injection.
3. Biodistribution and Tumor Accumulation:
-
Allow sufficient time for the RBS formulation to accumulate in the tumor tissue. This can be monitored using in vivo imaging techniques if fluorescently labeled nanoparticles are used.
4. Irradiation:
-
Anesthetize the mice.
-
Irradiate the tumor area with a laser of the appropriate wavelength and power for a specified duration to deliver the desired light dose.
5. Monitoring and Endpoint Analysis:
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals.
-
Monitor the body weight and general health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Caption: Experimental workflow for in vivo RBS-PDT.
Conclusion
This compound is a promising photosensitizer for the photodynamic therapy of breast cancer. Its ability to generate ROS upon light activation leads to effective cancer cell killing through multiple mechanisms, including apoptosis, necrosis, and the induction of an anti-tumor immune response. The use of nanoparticle-based delivery systems can further enhance its therapeutic efficacy. The protocols and data presented in these application notes provide a valuable resource for researchers and drug development professionals working in this field. Further research is warranted to optimize treatment parameters and to translate these promising preclinical findings into clinical applications.
References
- 1. Immunogenic cell death induced by a new photodynamic therapy based on photosens and photodithazine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Encapsulated Rose Bengal Enhances the Photodynamic Treatment of Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeting immunogenic cancer cell death by photodynamic therapy: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immunogenic Cell Death: Can It Be Exploited in PhotoDynamic Therapy for Cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Role of Bcl-2 Family Proteins in Photodynamic Therapy Mediated Cell Survival and Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Rose Bengal Sodium for Antimicrobial Photodynamic Inactivation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The rise of antimicrobial resistance poses a significant global health threat, necessitating the development of alternative therapeutic strategies. Antimicrobial Photodynamic Therapy (aPDT), also known as Photodynamic Inactivation (PDI), is a promising approach that utilizes a non-toxic photosensitizer (PS), a specific wavelength of light, and molecular oxygen to eradicate pathogenic microorganisms.[1][2] Rose Bengal (RB), a xanthene dye, is a highly effective photosensitizer due to its strong light absorption in the visible spectrum and high quantum yield of singlet oxygen.[3] This document provides a detailed overview of the principles, applications, and protocols for using Rose Bengal Sodium in antimicrobial inactivation.
Principle of Action
The antimicrobial effect of Rose Bengal aPDT is based on a Type II photochemical reaction. The process begins when the RB molecule absorbs light energy (typically green light, ~515-550 nm), transitioning from its stable ground state to an excited singlet state.[3][4] It then undergoes intersystem crossing to a longer-lived excited triplet state. This triplet-state RB molecule transfers its energy to ambient molecular oxygen (³O₂), generating highly cytotoxic singlet oxygen (¹O₂), a potent reactive oxygen species (ROS).[2][3] These ROS indiscriminately damage essential microbial cellular components, including lipids, proteins, and nucleic acids, leading to rapid, localized cell death.[1][2] This multi-targeted mechanism is a key advantage, as it makes the development of microbial resistance highly unlikely.[5][6]
Caption: Mechanism of Rose Bengal Photodynamic Inactivation.
Applications and Efficacy
Rose Bengal aPDT has demonstrated broad-spectrum antimicrobial activity against a variety of pathogens, including antibiotic-resistant strains and biofilms.
-
Gram-Positive Bacteria: RB is highly effective against Gram-positive bacteria, such as Staphylococcus aureus (including MRSA) and Bacillus subtilis, due to their porous cell wall structure which allows for easy penetration of the photosensitizer.[7][8]
-
Gram-Negative Bacteria: While the outer membrane of Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli can present a barrier, RB-aPDT still shows inhibitory effects.[9][10] Efficacy can be significantly enhanced when combined with permeabilizing agents like antimicrobial peptides.[11][12]
-
Fungi: RB-aPDT is effective against various fungi, including yeasts like Candida albicans and filamentous fungi such as Aspergillus and Fusarium species, which are common causes of keratitis.[13][14][15]
-
Biofilms: Microbial biofilms, known for their resistance to conventional antibiotics, can be targeted by RB-aPDT.[6] However, this often requires higher concentrations of RB and greater light doses compared to planktonic cells to overcome the protective extracellular matrix.[15][16]
Quantitative Data Summary
Table 1: Antibacterial Efficacy of Rose Bengal aPDT
| Microorganism | RB Concentration | Light Source (nm) | Light Dose (J/cm²) | Outcome | Citation(s) |
|---|---|---|---|---|---|
| S. aureus (planktonic) | 0.03 - 64 µg/mL | - | 18 or 37 | Significant photoactivity | [16] |
| S. aureus (sublethal) | 0.2 - 0.5 µM | 515 | 2 - 10 | ~0.5 log₁₀ CFU/mL reduction | [2] |
| B. subtilis | 0.33 wt% (in nanofibers) | White Light | - | 5.76 log reduction in 30s | [8] |
| P. aeruginosa (MDR) | 0.1% | Green LED | - | Full inhibition in irradiated zone | [17] |
| P. aeruginosa | 1 - 10 µM | 514 | 30 | >1 log₁₀ CFU/mL reduction (with AMPs) | [11][12] |
| E. coli | 0.33 wt% (in nanofibers) | White Light | - | 5.94 log reduction in 40 min | [8] |
| Food-related bacteria | 10 nM - 50 µM | Green LED | 0.17 - 166.44 | Significant reduction |[18] |
Table 2: Antifungal Efficacy of Rose Bengal aPDT
| Microorganism | RB Concentration | Light Source (nm) | Light Dose (J/cm²) | Outcome | Citation(s) |
|---|---|---|---|---|---|
| C. albicans (planktonic) | 6.25 - 50 µM | 532 | 16.2 | 100% microbial reduction | [15] |
| C. albicans (biofilm) | 200 µM | 532 | 16.2 | 0.22 log₁₀ CFU/mL reduction | [15] |
| C. albicans | 0.1% | 518 | - | Minimum 78% growth inhibition | [14] |
| F. solani | 0.1% | 518 | - | Minimum 78% growth inhibition | [14] |
| A. fumigatus | 0.1% | 518 | - | Minimum 78% growth inhibition | [14] |
| Various Fungi | 0.01% - 0.1% | Green LED | 1.8 - 5.4 | Complete inhibition of 5/7 species | [13] |
| T. rubrum | 140 µM | 532 | 228 | >80% fungicidal effect |[19] |
Experimental Protocols
Protocol 1: In Vitro aPDI against Planktonic Bacteria
This protocol provides a general method for assessing the efficacy of RB-aPDT against bacteria in a planktonic state.
1. Materials
-
This compound Salt (e.g., Sigma-Aldrich)
-
Sterile Phosphate-Buffered Saline (PBS) or sterile distilled water
-
Bacterial strain of interest
-
Appropriate liquid culture medium (e.g., Tryptic Soy Broth, Luria-Bertani Broth)
-
Appropriate solid agar medium (e.g., Tryptic Soy Agar)
-
Sterile 96-well microtiter plates (clear, flat-bottom)
-
Calibrated light source (e.g., LED array emitting at 515-530 nm)[9][11]
-
Spectrophotometer or McFarland standards
-
Standard laboratory equipment (incubator, vortex mixer, micropipettes, etc.)
2. Procedure
-
Preparation of Rose Bengal Stock Solution: Prepare a stock solution of RB (e.g., 1-10 mM) in sterile distilled water or PBS.[12] Sterilize by filtration (0.22 µm filter) and store protected from light at 4°C.
-
Bacterial Culture Preparation: Inoculate the target bacterium into liquid medium and incubate overnight at 37°C with agitation. Subculture into fresh broth and grow to the mid-logarithmic phase (typically OD₆₀₀ ≈ 0.5).
-
Standardization of Bacterial Suspension: Harvest bacterial cells by centrifugation, wash twice with sterile PBS, and resuspend in PBS to a final density of approximately 10⁷ CFU/mL (e.g., 0.2 McFarland units).[11][12]
-
Treatment Setup:
-
In a 96-well plate, add 100 µL of the standardized bacterial suspension to each well.
-
Add the required volume of RB working solution to achieve the desired final concentrations (e.g., 1-100 µM).[12]
-
Control Groups are essential:
-
Untreated Control: Bacteria in PBS, no RB, no light.
-
Dark Toxicity Control: Bacteria with RB, but kept in the dark.
-
Light-Only Control: Bacteria in PBS, exposed to light.
-
-
-
Dark Incubation: Incubate the plate in the dark at 37°C for 15 minutes to allow for the photosensitizer to interact with or be taken up by the bacterial cells.[11][12]
-
Irradiation: Place the 96-well plate under the calibrated light source. Irradiate the samples with a defined light dose (e.g., 15-30 J/cm²).[11] Ensure consistent distance and irradiance across all wells.
-
Viability Assessment (CFU Counting):
-
Immediately after irradiation, perform ten-fold serial dilutions of the samples from each well in sterile PBS.
-
Plate 100 µL of appropriate dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the colonies on plates with 30-300 colonies and calculate the CFU/mL for each condition.
-
-
Data Analysis: Calculate the log₁₀ reduction in CFU/mL compared to the untreated control group.
Caption: General Workflow for In Vitro aPDI Efficacy Testing.
Protocol 2: General Considerations for In Vitro aPDI against Biofilms
Inactivating microbes within a biofilm is more challenging due to the protective extracellular matrix. The general workflow is similar to that for planktonic cells, with key modifications:
-
Biofilm Formation: Grow biofilms on a suitable surface (e.g., 96-well plate, coupons) for 24-72 hours, depending on the microorganism.
-
Washing: Gently wash the mature biofilms with PBS to remove planktonic cells before adding the photosensitizer.
-
Higher Concentrations: Significantly higher concentrations of Rose Bengal are often required to penetrate the biofilm matrix (e.g., up to 200 µM for C. albicans biofilms).[15]
-
Increased Light Dose: A higher light dose may be necessary to ensure sufficient energy reaches the photosensitizer molecules embedded deep within the biofilm.[18]
-
Viability Assessment: After treatment, biofilms must be physically disrupted (e.g., by scraping or sonication) to release the cells for serial dilution and CFU counting. Alternatively, metabolic assays (e.g., XTT, resazurin) can be used to assess viability.
Caption: Core Components and Relationships in aPDI.
Safety and Considerations
-
Dark Toxicity: It is crucial to evaluate the toxicity of Rose Bengal in the absence of light. At high concentrations, RB may exhibit some dark toxicity, which should be accounted for in experimental designs.[15]
-
Cytotoxicity: For therapeutic applications, the potential cytotoxicity of RB-aPDT to host cells must be evaluated. Studies have shown that under controlled conditions, RB-aPDT can be safe for host tissues.[12]
-
Light Source Calibration: Accurate and consistent light delivery is critical for reproducible results. The power density (irradiance, mW/cm²) of the light source should be measured, and the total light dose (fluence, J/cm²) should be calculated (Irradiance × Time).
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Photodynamic inactivation of Staphylococcus aureus with rose bengal reduces superantigen activity [frontiersin.org]
- 3. Importance of Rose Bengal Loaded with Nanoparticles for Anti-Cancer Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rose Bengal Photodynamic Antimicrobial Therapy (RB-PDAT) for Patients with Progressive Infectious Keratitis: A Pilot Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rose Bengal-Mediated Photodynamic Therapy to Inhibit Candida albicans [app.jove.com]
- 6. Antimicrobial Photodynamic Therapy to Control Clinically Relevant Biofilm Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rose Bengal Conjugated to Lectins for Targeted Antibacterial Photodynamic Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Rose Bengal Photodynamic Antimicrobial Therapy to Inhibit Pseudomonas aeruginosa Keratitis Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibacterial Activity of Rose Bengal Entrapped in Organically Modified Silica Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Rose Bengal-Mediated Photoinactivation of Multidrug Resistant Pseudomonas aeruginosa Is Enhanced in the Presence of Antimicrobial Peptides [frontiersin.org]
- 12. Rose Bengal-Mediated Photoinactivation of Multidrug Resistant Pseudomonas aeruginosa Is Enhanced in the Presence of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Variations in irradiation energy and rose bengal concentration for photodynamic antimicrobial therapy of fungal keratitis isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessment of Rose Bengal vs. Riboflavin Photodynamic Therapy for Inhibition of Fungal Keratitis Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluating the Efficacy of Rose Bengal as a Photosensitizer in Antimicrobial Photodynamic Therapy Against Candida albicans: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial photodynamic activity of Rose Bengal, alone or in combination with Gentamicin, against planktonic and biofilm Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. iovs.arvojournals.org [iovs.arvojournals.org]
- 18. Antimicrobial Photodynamic Inactivation Mediated by Rose Bengal and Erythrosine Is Effective in the Control of Food-Related Bacteria in Planktonic and Biofilm States - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application of Rose Bengal Sodium in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rose Bengal Sodium, a xanthene dye, has emerged as a powerful and versatile tool in modern organic synthesis.[1][2] Its utility stems from its properties as a photosensitizer, enabling a variety of chemical transformations upon irradiation with visible light. This environmentally benign and cost-effective organocatalyst operates through multiple pathways, primarily as a photoredox catalyst and a generator of singlet oxygen.[1][3] These reactive species facilitate a wide range of reactions, including C-H functionalization, cross-coupling reactions, and cycloadditions, making this compound an attractive alternative to traditional metal-based catalysts.[1] This document provides detailed application notes and protocols for key synthetic methodologies employing this compound.
Core Applications and Mechanisms
This compound's synthetic utility is primarily centered around two key photochemical processes:
-
Photoredox Catalysis: Upon absorption of visible light, Rose Bengal is excited to its singlet state (RB), which then undergoes efficient intersystem crossing to the longer-lived triplet state (³RB).[4] This excited triplet state is a potent single-electron transfer (SET) agent, capable of both oxidizing and reducing substrates to generate reactive radical intermediates.[1]
-
Singlet Oxygen Generation: The excited triplet state of Rose Bengal (³RB*) can transfer its energy to ground-state triplet oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[3][4] Singlet oxygen is a powerful dienophile and ene-reactant, participating in various cycloaddition and oxidation reactions.[2][3]
These dual modes of action allow for a broad scope of synthetic applications, as detailed in the following sections.
Key Synthetic Applications
C-H Bond Functionalization
This compound has proven to be an exceptional catalyst for the direct functionalization of C-H bonds, a highly sought-after transformation in organic synthesis due to its atom economy.[1][5]
a) Oxidative C-H Functionalization of Tertiary Amines:
This protocol describes the α-cyanation and α-trifluoromethylation of tertiary amines. Visible light induced oxidative C-H functionalization of tertiary amines can be catalyzed by the combination of graphene oxide and Rose Bengal, avoiding the use of stoichiometric amounts of peroxy compounds as terminal oxidants.[6]
Experimental Protocol:
-
Reaction Setup: To a solution of the tertiary amine (0.5 mmol) in a suitable solvent (e.g., CH₃CN, 2 mL), add Rose Bengal (1-5 mol%) and the desired nucleophile (e.g., TMSCN for cyanation, TMSCF₃ for trifluoromethylation, 1.5 equiv.).
-
Irradiation: Irradiate the reaction mixture with a compact fluorescent lamp (CFL) or green LEDs at room temperature under an air atmosphere.
-
Work-up: After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.
b) C(sp²)-H Functionalization of Indazoles:
A notable application is the C(sp²)-H functionalization of indazoles with diphenylphosphine oxide at room temperature.[1]
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, combine the indazole (0.2 mmol), diphenylphosphine oxide (0.24 mmol), Rose Bengal (2 mol%), and a suitable base (e.g., K₂CO₃, 0.4 mmol) in a solvent such as acetonitrile (2 mL).
-
Irradiation: The mixture is stirred and irradiated with a visible light source (e.g., 23W CFL bulb) at room temperature for the specified time.
-
Work-up: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and the product is purified by chromatography.
Synthesis of N-Heterocycles
Rose Bengal catalyzed reactions are particularly valuable for the synthesis and functionalization of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals.[1][7]
a) Synthesis of Quinoxalines:
A sustainable protocol for the synthesis of quinoxaline derivatives involves the photocatalyzed coupling of phenylene-1,2-diamines and 1,2-dicarbonyls.[1]
Experimental Protocol:
-
Reactants: Phenylene-1,2-diamine (1.0 mmol), 1,2-dicarbonyl compound (1.0 mmol), and Rose Bengal (5 mol%).
-
Solvent: Acetonitrile (CH₃CN) is often the optimal choice.[1]
-
Procedure: The reactants are dissolved in the solvent, and the mixture is irradiated with visible light at room temperature until the starting materials are consumed. The product can then be isolated by standard workup and purification procedures.
b) Oxidative Dehydrogenation of N-Heterocycles:
Rose Bengal can catalyze the synthesis of medicinally significant N-heteroarenes like quinolines, quinoxalines, and acridines through oxidative dehydrogenation.[1]
Experimental Protocol:
-
Substrate: The corresponding partially saturated N-heterocycle (e.g., tetrahydroquinoline).
-
Catalyst: Rose Bengal (typically 1-5 mol%).
-
Conditions: The reaction is carried out in a suitable solvent (e.g., acetonitrile) under an oxygen atmosphere and irradiated with visible light.
-
Work-up: After the reaction is complete, the solvent is evaporated, and the crude product is purified by column chromatography.
Cycloaddition Reactions
Rose Bengal is a widely used photosensitizer for generating singlet oxygen, which can then participate in various cycloaddition reactions.[2][3]
a) [4+2] Cycloaddition of Dienes:
Singlet oxygen generated by Rose Bengal readily undergoes [4+2] cycloaddition with a variety of dienes to form endoperoxides.[3]
Experimental Protocol:
-
Reaction Setup: A solution of the diene (1.0 equiv) and Rose Bengal (0.1-1 mol%) in a suitable solvent (e.g., CH₂Cl₂, CH₃CN) is prepared in a vessel equipped with a gas inlet.
-
Oxygenation: Oxygen is bubbled through the solution for a few minutes to ensure saturation.
-
Irradiation: The solution is irradiated with a visible light source (e.g., a 500W tungsten lamp) while maintaining a positive pressure of oxygen and often at low temperatures to ensure the stability of the peroxide products.[3]
-
Work-up: The reaction is monitored by TLC. Upon completion, the solvent is carefully removed in vacuo, and the endoperoxide can be purified or used directly in subsequent transformations.
b) [2+2] Cycloaddition of Alkenes:
Singlet oxygen can also react with electron-rich alkenes in a [2+2] cycloaddition to yield 1,2-dioxetanes.[2][8]
Experimental Protocol:
-
Reactants: Alkene (1.0 equiv) and Rose Bengal (0.5-2 mol%).
-
Solvent: A solvent that is inert to singlet oxygen, such as acetonitrile or dichloromethane, is used.
-
Procedure: Similar to the [4+2] cycloaddition, the reaction mixture is saturated with oxygen and irradiated with visible light. The resulting 1,2-dioxetanes are often thermally unstable and may be carried on to the next step without isolation.
Friedel-Crafts Alkylation
A visible-light-mediated Friedel-Crafts alkylation of indoles with nitroalkenes has been developed using Rose Bengal as a photosensitizer in water.[9][10]
Experimental Protocol:
-
Reactants: Indole (1.0 equiv), nitroalkene (1.5 equiv), and Rose Bengal (10 mol%).
-
Solvent: Water (3 mL for a 0.3 mmol scale reaction).[9]
-
Procedure: The reactants are mixed in water and irradiated with a 21 W white LED lamp at 60 °C for 12 hours.[9]
-
Work-up: After cooling, the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried, concentrated, and the product is purified by column chromatography.[9] This method offers a green and efficient route to 3-(2-nitroalkyl)indoles with moderate to good yields (up to 87%).[9][10]
Quantitative Data Summary
| Application | Substrate 1 | Substrate 2 | Catalyst Loading (mol%) | Solvent | Light Source | Yield (%) | Reference |
| C-H Functionalization | |||||||
| α-Cyanation of Tertiary Amines | N,N-Dimethylaniline | TMSCN | 1-5 | CH₃CN | CFL/Green LEDs | Good to Excellent | [6] |
| C(sp²)-H Phosphinoylation | Indazole | Diphenylphosphine oxide | 2 | Acetonitrile | 23W CFL | Excellent | [1] |
| N-Heterocycle Synthesis | |||||||
| Quinoxaline Synthesis | o-Phenylenediamine | Benzil | 5 | CH₃CN | Visible Light | Excellent | [1] |
| Oxidative Dehydrogenation | Tetrahydroquinoline | O₂ | 1-5 | Acetonitrile | Visible Light | Excellent | [1] |
| Cycloaddition Reactions | |||||||
| [4+2] Cycloaddition | 1,3-Cyclohexadiene | ¹O₂ | 0.1-1 | CH₂Cl₂ | 500W Tungsten Lamp | High | [3] |
| [2+2] Cycloaddition | Tetramethylethylene | ¹O₂ | 0.5-2 | CH₃CN | Visible Light | High | [2] |
| Friedel-Crafts Alkylation | |||||||
| Alkylation of Indoles | N-methyl indole | (E)-β-nitrostyrene | 10 | Water | 21W White LED | up to 87 | [9][10] |
Visualizing Reaction Pathways
To further elucidate the mechanisms and workflows, the following diagrams are provided in the DOT language for visualization using Graphviz.
Photoredox Catalysis Mechanism
Caption: General mechanism of Rose Bengal in photoredox catalysis.
Singlet Oxygen Generation and Reaction
Caption: Generation of singlet oxygen by Rose Bengal and subsequent cycloaddition.
Experimental Workflow for a Typical Photocatalytic Reaction
Caption: A generalized experimental workflow for a Rose Bengal catalyzed photoreaction.
Conclusion
This compound has established itself as a valuable and versatile photocatalyst in organic synthesis. Its ability to operate through both photoredox and singlet oxygen generation pathways under mild, visible-light-mediated conditions makes it a powerful tool for the construction of complex organic molecules. The applications highlighted in this document, from C-H functionalization to the synthesis of heterocycles and cycloadditions, demonstrate the broad synthetic potential of this readily available and environmentally friendly catalyst. The provided protocols and mechanistic insights aim to facilitate the adoption and exploration of this compound in both academic and industrial research settings.
References
- 1. Recent applications of Rose Bengal catalysis in N-heterocycles: a short review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07400D [pubs.rsc.org]
- 2. Rose bengal - Wikipedia [en.wikipedia.org]
- 3. baranlab.org [baranlab.org]
- 4. physical chemistry - Generation of singlet oxygen by irradiation - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. scielo.br [scielo.br]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Recent applications of Rose Bengal catalysis in N-heterocycles: a short review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Rose bengal as photocatalyst: visible light-mediated Friedel–Crafts alkylation of indoles with nitroalkenes in water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (PDF) Rose bengal as photocatalyst: visible light-mediated Friedel–Crafts alkylation of indoles with nitroalkenes in water (2020) | Zongyi Yu | 30 Citations [scispace.com]
Application Notes and Protocols for Photothrombotic Ischemic Stroke Models with Rose Bengal Sodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
The photothrombotic stroke model induced by Rose Bengal (RB) sodium is a widely utilized and highly reproducible method for creating focal ischemic lesions in the cortex of small animals, primarily mice and rats.[1] This technique offers precise control over the location and size of the infarct, making it an invaluable tool for studying the pathophysiology of ischemic stroke and for the preclinical evaluation of novel therapeutic agents.[2] The model's simplicity, minimal invasiveness, and low mortality rate further contribute to its appeal in stroke research.[1][2]
The underlying principle of this model involves the intravenous or intraperitoneal administration of Rose Bengal, a photosensitive dye.[3] Subsequent illumination of a specific cortical region with a focused light source (typically a laser or cold light illuminator) at the dye's absorption wavelength (around 560 nm) triggers a photochemical reaction.[4] This reaction generates reactive oxygen species (ROS), leading to endothelial damage, platelet activation and aggregation, and the formation of a thrombus that occludes the microvasculature, resulting in a focal ischemic stroke.[3][4]
These application notes provide detailed protocols for inducing photothrombotic stroke, methods for assessing the ischemic damage, and a summary of expected quantitative outcomes.
Mechanism of Action
The induction of a photothrombotic stroke is a multi-step process initiated by the photoactivation of Rose Bengal.
Mechanism of Rose Bengal-induced photothrombotic stroke.
Experimental Protocols
Materials
-
Rose Bengal sodium salt (Sigma-Aldrich, Cat. No. R3877 or equivalent)
-
Sterile 0.9% saline
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Animal model (e.g., C57BL/6 mice, Sprague-Dawley rats)
-
Stereotaxic frame
-
Light source (e.g., 532 nm or 561 nm laser, cold light illuminator)
-
Surgical instruments (scalpel, forceps, sutures)
-
Heating pad to maintain body temperature
-
Protective eyewear for the light source
Rose Bengal Solution Preparation
-
Prepare a stock solution of Rose Bengal at a concentration of 10-15 mg/mL in sterile 0.9% saline.
-
Protect the solution from light by wrapping the container in aluminum foil.
-
The solution can be stored at room temperature for a short period, but fresh preparation is recommended.
Animal Preparation and Surgical Procedure
-
Anesthetize the animal using a standard approved protocol.
-
Place the animal in a stereotaxic frame to ensure a stable head position.
-
Maintain the animal's body temperature at 37°C using a heating pad.
-
Make a midline incision on the scalp to expose the skull.
-
Clean the skull surface with sterile saline.
-
Identify the target cortical area (e.g., sensorimotor cortex) using stereotaxic coordinates.
Stroke Induction
-
Administer the Rose Bengal solution. The route and dose will depend on the animal model and desired infarct size.
-
Intraperitoneal (i.p.) injection: A common dose for mice is 100 µg/g of body weight.[5]
-
Intravenous (i.v.) injection: A typical dose for rats is 20 mg/kg.
-
-
Wait for the dye to circulate. A 5-minute waiting period is common after i.p. injection.
-
Position the light source over the target cortical area. The light can be delivered through the intact skull.
-
Illuminate the target area for a predetermined duration. Illumination times typically range from 10 to 20 minutes.
-
After illumination, suture the scalp incision.
-
Allow the animal to recover from anesthesia in a warm environment.
Experimental Workflow
Experimental workflow for the photothrombotic stroke model.
Assessment of Ischemic Damage
Histological Analysis of Infarct Volume
A common method for quantifying the infarct volume is through staining with 2,3,5-triphenyltetrazolium chloride (TTC) or cresyl violet. TTC stains viable tissue red, leaving the infarcted area white. Cresyl violet staining allows for the visualization of neuronal damage.
Protocol for TTC Staining:
-
At the desired time point post-stroke, euthanize the animal and perfuse transcardially with saline.
-
Remove the brain and section it into coronal slices (e.g., 2 mm thick).
-
Immerse the slices in a 2% TTC solution in phosphate-buffered saline (PBS) at 37°C for 15-30 minutes.
-
Fix the stained sections in 4% paraformaldehyde.
-
Acquire images of the sections and use image analysis software (e.g., ImageJ) to measure the unstained (infarcted) area in each slice.
-
Calculate the total infarct volume by summing the infarct area in each slice and multiplying by the slice thickness.
Behavioral Assessment of Functional Deficits
A battery of behavioral tests can be used to assess motor and neurological deficits.
-
Modified Neurological Severity Score (mNSS): A composite score evaluating motor, sensory, reflex, and balance functions. Scores range from 0 (no deficit) to 14 (severe deficit).[6]
-
Rotarod Test: Measures motor coordination and balance by assessing the time an animal can remain on a rotating rod.[7]
-
Grip Strength Test: Quantifies forelimb muscle strength.
-
Cylinder Test: Assesses forelimb use asymmetry.
Quantitative Data
The following tables summarize typical quantitative data obtained from Rose Bengal photothrombotic stroke models.
Table 1: Infarct Volume at Different Time Points
| Time Post-Stroke | Infarct Volume (mm³) | Animal Model | Reference |
| 24 hours | 9.00 ± 0.79 | C57Bl/6 Mouse | [8] |
| 24 hours | 14.02 ± 1.31 (longer illumination) | C57Bl/6 Mouse | [8] |
| 7 days | Variable, depends on initial size | Rat | [9] |
| 28 days | 11.97 ± 0.99 (% of total brain) | C57BL/6 Mouse | [5] |
Table 2: Neurological and Motor Function Assessment
| Test | Time Post-Stroke | Score/Performance (Stroke Group) | Score/Performance (Control) | Animal Model | Reference |
| mNSS | Day 1 | High (severe deficit) | Low (minimal deficit) | Rat | [6] |
| mNSS | Day 28 | Moderately elevated | Low (minimal deficit) | Rat | [6] |
| Rotarod | 1-4 days | Significantly reduced latency to fall | Baseline performance | Mouse | [7] |
Molecular Signaling Pathways
Ischemic stroke triggers a complex cascade of molecular events, including apoptosis and inflammation.
Apoptotic Pathway in Photothrombotic Stroke
Photothrombotic ischemia initiates apoptotic cell death in the penumbra, the region surrounding the infarct core. This process is mediated by a variety of signaling molecules.
Simplified apoptotic signaling cascade in photothrombotic stroke.
Studies have shown that after photothrombotic injury, there is an activation of p53 and glutamate receptors, leading to DNA damage.[10] The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-w) proteins is disrupted, favoring apoptosis.[11] This leads to the release of pro-apoptotic factors like Smac/DIABLO from the mitochondria, which in turn activate caspases and endonucleases, ultimately resulting in apoptotic cell death.[11]
Inflammatory Response
Photothrombotic stroke also induces a robust inflammatory response characterized by the activation of microglia and astrocytes and the infiltration of peripheral immune cells. This inflammatory cascade contributes to secondary brain injury. Key signaling pathways involved include the NF-κB and MAPK pathways, which regulate the expression of pro-inflammatory cytokines and chemokines. The Nrf2 signaling pathway, a key regulator of the antioxidant response, is also implicated in the response to ischemic injury.[12]
Conclusion
The Rose Bengal photothrombotic stroke model is a versatile and reproducible tool for investigating the mechanisms of ischemic brain injury and for the preclinical testing of neuroprotective and restorative therapies. The detailed protocols and expected outcomes presented in these application notes provide a solid foundation for researchers to successfully implement this model in their studies. Careful consideration of the experimental parameters, including the animal strain, Rose Bengal dose, and illumination parameters, is crucial for obtaining consistent and reliable results.
References
- 1. The Photothrombotic Model of Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photothrombotic ischemia: a minimally invasive and reproducible photochemical cortical lesion model for mouse stroke studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rose Bengal Photothrombosis by Confocal Optical Imaging In Vivo: A Model of Single Vessel Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jkns.or.kr [jkns.or.kr]
- 6. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing post-stroke behavior in mouse models of focal ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimising the photothrombotic model of stroke in the C57BI/6 and FVB/N strains of mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Pharmacological characterization of apoptotic cell death in a model of photothrombotic brain injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Apoptotic and necrotic cell death after photothrombotic ring stroke : characterization of a stroke model and its morphological and molecular consequences [umu.diva-portal.org]
- 12. mdpi.com [mdpi.com]
Application Notes: Differentiating Live and Dead Microorganisms with Rose Bengal Sodium
Introduction
Rose Bengal Sodium is a pink aniline dye, a derivative of fluorescein, that has been traditionally utilized as a vital stain to differentiate between live and dead cells, particularly in the field of ophthalmology. Its application extends to microbiology, where it serves as a valuable tool for assessing the viability of various microorganisms, including bacteria, yeast, and algae. The principle of this staining technique hinges on the integrity of the cell membrane. Live, healthy cells with intact membranes are generally impermeable to the dye, while dead or membrane-compromised cells readily take up the stain, appearing pink or red under microscopic examination.[1] However, it is noteworthy that some studies suggest Rose Bengal can also stain living cells that lack a protective outer layer, indicating that the staining mechanism can also be influenced by the cell's surface characteristics.[2]
Principle of Staining
The selective permeability of the cell membrane forms the basis of Rose Bengal staining for viability assessment.
-
Live Microorganisms: Healthy, viable microorganisms possess an intact and fully functional cell membrane that acts as a selective barrier. This barrier actively prevents the entry of this compound dye into the cytoplasm. Consequently, live cells remain unstained or exhibit minimal background staining.
-
Dead Microorganisms: In contrast, dead or dying microorganisms have compromised or damaged cell membranes. This loss of integrity allows the Rose Bengal dye to passively diffuse across the membrane and into the cytoplasm, where it binds to intracellular proteins and nucleic acids. This results in the characteristic pink to red coloration of the dead cells.
Data Presentation
The following tables summarize quantitative data for Rose Bengal staining protocols across different microorganisms.
Table 1: Recommended Rose Bengal Concentrations for Microbial Staining
| Microorganism | Rose Bengal Concentration | Notes |
| Bacteria (S. aureus) | 0.01 - 3.13 µg/mL | Effective for killing under light exposure.[3] |
| Yeast (Saccharomyces cerevisiae, Candida albicans) | 5 - 10 µmol/L | Stains non-viable cells without affecting viable cells.[4] |
| Yeast (Candida albicans) | 2 - 4 mg/mL | Effective for inhibition. |
| General Fungi/Yeast | 0.25% (w/v) | For staining endophytic hyphae. |
| General Microorganisms | 0.1 g in 0.5 L distilled H2O | Used for visualizing microbial contamination.[5] |
Table 2: Incubation Times for Rose Bengal Staining
| Microorganism | Incubation Time | Conditions |
| Bacteria | 3 - 10 minutes | Steamed or unsteamed with Conn's phenolic rose bengal.[6] |
| Endophytic Hyphae | 20 minutes (boiling), then ≥ 1 hour (rest) | Alkali treatment followed by staining.[7] |
| General Microorganisms | 10 hours | For staining microbial contamination on surfaces.[5] |
Experimental Protocols
1. Preparation of Rose Bengal Staining Solution
-
For General Use (0.25% w/v): Dissolve 0.25 g of this compound powder in 100 mL of distilled water.[7] Store the solution in a refrigerator.
-
For Yeast Staining (5-10 µM): Prepare a stock solution of this compound. Dilute the stock solution in an appropriate buffer (e.g., phosphate-buffered saline, PBS) to achieve the final working concentration of 5-10 µM.
2. Staining Protocol for Bacteria
This protocol is a general guideline and may require optimization for specific bacterial strains.
-
Sample Preparation: Prepare a bacterial smear on a clean microscope slide.
-
Heat Fixation: Pass the slide through a flame 2-3 times to heat-fix the bacteria. Allow the slide to cool completely.
-
Staining: Flood the smear with Conn's phenolic Rose Bengal solution.
-
Incubation: Let the stain sit for 3-4 minutes (unsteamed) or 5-10 minutes (steamed).[6]
-
Washing: Gently rinse the slide with distilled water to remove excess stain.
-
Drying: Allow the slide to air dry.
-
Microscopy: Observe the stained bacteria under a bright-field microscope. Dead bacteria will appear pink to red, while live bacteria will remain largely unstained.
3. Staining Protocol for Yeast
This protocol is suitable for differentiating live and dead yeast cells.
-
Sample Preparation: Harvest yeast cells from a culture and wash them with PBS or a suitable buffer.
-
Staining: Resuspend the yeast cells in a solution containing 5-10 µM Rose Bengal.
-
Incubation: Incubate the cell suspension for 5-10 minutes at room temperature.
-
Microscopy: Place a drop of the stained cell suspension on a microscope slide and cover with a coverslip. Observe under a bright-field or fluorescence microscope. Non-viable yeast cells will be stained pink to red.[4]
4. Staining Protocol for Algae
A detailed protocol for Rose Bengal staining of algae is not as commonly documented. The following is a generalized protocol that can be adapted and optimized for specific algal species.
-
Sample Preparation: Concentrate the algal culture by centrifugation and wash the cells with fresh culture medium or a suitable buffer.
-
Staining: Resuspend the algal cells in a solution containing an optimized concentration of Rose Bengal (starting with a range of 0.01% to 0.1% w/v is recommended).
-
Incubation: Incubate the cell suspension for 15-30 minutes at room temperature.
-
Washing: Gently wash the cells to remove excess stain. This can be done by centrifugation and resuspension in fresh medium.
-
Microscopy: Observe the stained algae under a light microscope. Dead or membrane-compromised algal cells will exhibit pink or red staining.
Mandatory Visualization
Caption: Experimental workflow for live/dead microorganism staining.
References
- 1. Rose bengal - Wikipedia [en.wikipedia.org]
- 2. What is actually stained by rose bengal? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Staining Microscopic Specimens | Microbiology [courses.lumenlearning.com]
- 4. Simple detection method for distinguishing dead and living yeast colonies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suitability of this compound salt staining for visualisation of face mask contamination by living organisms [aimspress.com]
- 6. scite.ai [scite.ai]
- 7. famic.go.jp [famic.go.jp]
Application Notes and Protocols: Rose Bengal Sodium-Loaded Nanoparticles for Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Rose Bengal Sodium-loaded nanoparticles in targeted cancer therapy. This technology harnesses the photosensitizing and sonosensitizing properties of Rose Bengal, enhanced by nanoparticle-mediated delivery, to induce cancer cell death through photodynamic therapy (PDT), sonodynamic therapy (SDT), and X-ray induced photodynamic therapy (X-PDT).
Introduction
Rose Bengal (RB), a xanthene dye, is a potent photosensitizer and sonosensitizer that, upon activation by light or ultrasound, generates reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), leading to localized cellular damage and apoptosis or necrosis of cancer cells.[1][2][3] However, its clinical application has been limited by poor tumor accumulation and rapid systemic clearance.[4] Encapsulation or conjugation of RB into nanoparticles (NPs) overcomes these limitations by improving its bioavailability, stability, and tumor-targeting capabilities through the enhanced permeability and retention (EPR) effect or active targeting strategies.[1][5] This document outlines the synthesis, characterization, and application of various RB-loaded nanoparticle formulations for cancer therapy.
Mechanism of Action
The therapeutic effect of RB-loaded nanoparticles is primarily mediated by the generation of cytotoxic ROS in the tumor microenvironment.[2][3]
-
Photodynamic Therapy (PDT): Upon irradiation with light of a specific wavelength (typically in the green visible spectrum), RB transitions to an excited triplet state. This excited state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen, which induces oxidative stress and cell death.[1][2]
-
Sonodynamic Therapy (SDT): Ultrasound waves can also activate RB to produce ROS.[4][6] This modality offers the advantage of deeper tissue penetration compared to light. The mechanical effects of ultrasound can also enhance drug delivery to the tumor site.[6]
-
X-ray Induced Photodynamic Therapy (X-PDT): For deep-seated tumors, X-rays can be used to excite scintillating nanoparticles, which then transfer energy to the RB, initiating the photodynamic cascade.[7]
The targeted delivery of RB via nanoparticles concentrates the therapeutic agent at the tumor site, minimizing off-target effects and enhancing therapeutic efficacy.[1][5]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound-loaded nanoparticles.
Table 1: Physicochemical Properties of Rose Bengal-Loaded Nanoparticles
| Nanoparticle Type | Core Material | Size (nm) | Zeta Potential (mV) | Drug Loading Content (%) | Reference |
| Chitosan Nanoparticles | Chitosan | ~200 | - | - | [3] |
| Chitosan/RBD Complex NPs | Chitosan | 150-200 | >+40 | - | [4] |
| NaYF₄:Tb@RB | NaYF₄:Tb | ~75 (hydrodynamic) | -12 | - | [7] |
| Rose Bengal Microbubbles | Amphiphilic RB conjugate | - | - | ~6.8 | [6] |
| UCNPs@K(RB) | NaYF₄:Yb,Er,Gd@NaYF₄ | 23.7 ± 8.4 | - | 160 RB molecules/NP | [8] |
Table 2: In Vitro and In Vivo Efficacy of Rose Bengal-Loaded Nanoparticles
| Nanoparticle Formulation | Cancer Cell Line | Treatment Modality | Key Findings | Reference |
| RB-encapsulated chitosan NPs | MDA-MB-231 (Triple-Negative Breast Cancer) | PDT (10 mW, 5 µg/mL RB) | 8 ± 1% cell viability compared to 38 ± 10% for free RB.[2][9] | [2][9] |
| RB-encapsulated chitosan NPs | MCF-7 (Breast), PC3 (Prostate) | PDT (25 µg/mL RB, 90 mW) | 94-98% cancer cell death.[3] | [3] |
| NaYF₄:Tb@RB | 4T1-luc (Murine Breast Cancer) | X-PDT (0.5 Gy) | Significant cytotoxicity and higher ROS generation compared to controls.[7] | [7] |
| RB-MBs | HT-29 (Colon Cancer) | SDT | ~76.5% tumor inhibition rate.[6] | [6] |
| CaO₂-RB NPs | BxPC3 (Pancreatic Cancer) | SDT | Elicited potent antitumor and abscopal effects.[10][11] | [10][11] |
| Er@Nd-RB | 4T1 (Murine Breast Cancer) | PDT (808 nm laser) | Significant decrease in tumor volume in mice.[1] | [1] |
Experimental Protocols
Preparation of Rose Bengal-Loaded Chitosan Nanoparticles
This protocol describes the ionic gelation method for synthesizing RB-encapsulated chitosan nanoparticles.[3]
Materials:
-
Chitosan (low molecular weight)
-
Acetic acid
-
Sodium tripolyphosphate (TPP)
-
This compound
-
Deionized water
Procedure:
-
Prepare a 1 mg/mL chitosan solution by dissolving chitosan in a 1% (v/v) acetic acid solution. Stir overnight to ensure complete dissolution.
-
Prepare a 1 mg/mL TPP solution in deionized water.
-
Prepare a 1 mg/mL Rose Bengal solution in deionized water.
-
To a specific volume of the chitosan solution, add the Rose Bengal solution and stir for 30 minutes.
-
Add the TPP solution dropwise to the chitosan-RB mixture under constant magnetic stirring at room temperature.
-
Continue stirring for 30 minutes to allow for the formation of nanoparticles.
-
The resulting nanoparticle suspension can be purified by centrifugation and washed with deionized water to remove unencapsulated Rose Bengal and TPP.
Characterization of Nanoparticles
a. Size and Zeta Potential:
-
Method: Dynamic Light Scattering (DLS)
-
Procedure: Dilute the nanoparticle suspension in deionized water and measure the hydrodynamic diameter and zeta potential using a Zetasizer instrument.
b. Drug Loading Content and Encapsulation Efficiency:
-
Method: UV-Vis Spectrophotometry
-
Procedure:
-
Centrifuge a known amount of the nanoparticle suspension to separate the nanoparticles from the supernatant.
-
Measure the absorbance of the supernatant at the characteristic wavelength of Rose Bengal (around 545 nm).
-
Calculate the amount of free RB in the supernatant using a standard calibration curve.
-
Drug Loading Content (%) = [(Total RB - Free RB) / Weight of Nanoparticles] x 100
-
Encapsulation Efficiency (%) = [(Total RB - Free RB) / Total RB] x 100
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the viability of cancer cells after treatment with RB-loaded nanoparticles and subsequent activation.[2]
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
RB-loaded nanoparticles and free RB solution (as control)
-
Phosphate Buffered Saline (PBS)
-
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Light source (for PDT) or Ultrasound source (for SDT)
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Remove the medium and add fresh medium containing various concentrations of RB-loaded nanoparticles or free RB. Include untreated cells as a control.
-
Incubate for a predetermined time (e.g., 4 hours) to allow for nanoparticle uptake.
-
Wash the cells with PBS to remove extracellular nanoparticles.
-
Add fresh medium and expose the cells to the activation source (light or ultrasound) for a specific duration and intensity. Keep a set of plates in the dark as a "dark toxicity" control.
-
Incubate the cells for another 24-48 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
In Vivo Antitumor Efficacy Study
This protocol outlines a typical animal study to evaluate the therapeutic efficacy of RB-loaded nanoparticles.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cells for tumor induction (e.g., 4T1)
-
RB-loaded nanoparticle formulation
-
Saline or PBS (for control group)
-
Activation source (laser for PDT, ultrasound for SDT)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice to establish tumors.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomly divide the mice into treatment groups (e.g., Saline, Free RB + activation, Nanoparticles alone, Nanoparticles + activation).
-
Administer the respective treatments intravenously or intratumorally.
-
At a predetermined time post-injection, irradiate the tumors of the activation groups with the appropriate source for a specified duration and intensity.[1]
-
Measure tumor volume and body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).
Visualizations
Signaling Pathway and Therapeutic Mechanism
References
- 1. Importance of Rose Bengal Loaded with Nanoparticles for Anti-Cancer Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Encapsulated Rose Bengal Enhances the Photodynamic Treatment of Triple-Negative Breast Cancer Cells [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Self-assembled chitosan/rose bengal derivative nanoparticles for targeted sonodynamic therapy: preparation and tumor accumulation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. In situ conversion of rose bengal microbubbles into nanoparticles for ultrasound imaging guided sonodynamic therapy with enhanced antitumor efficacy - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 7. Rose Bengal Decorated NaYF4:Tb Nanoparticles for Low Dose X-ray-Induced Photodynamic Therapy in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Encapsulated Rose Bengal Enhances the Photodynamic Treatment of Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.box [2024.sci-hub.box]
- 11. Exploiting a Rose Bengal-bearing, oxygen-producing nanoparticle for SDT and associated immune-mediated therapeutic effects in the treatment of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intralesional PV-10 (Rose Bengal Sodium) in In-Transit Melanoma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of intralesional PV-10 (10% Rose Bengal Sodium) for the treatment of in-transit melanoma metastases. The information compiled is based on findings from clinical and preclinical studies, outlining the mechanism of action, clinical efficacy, and detailed protocols for its application.
Mechanism of Action
Intralesional PV-10 therapy operates through a dual mechanism. Initially, it acts as a potent chemoablative agent. Following injection, PV-10, a small molecule fluorescein derivative, is preferentially taken up by cancer cells and accumulates in their lysosomes.[1][2][3] This leads to lysosomal disruption, resulting in rapid tumor cell necrosis.[1][4]
This initial ablation is believed to trigger a secondary, systemic anti-tumor immune response. The destruction of tumor cells releases tumor-associated antigens and damage-associated molecular patterns (DAMPs), such as High Mobility Group Box 1 (HMGB1).[4][5] This, in turn, is thought to activate dendritic cells (DCs), leading to the priming of tumor-specific T-cells.[4][5] This immune activation may account for the "bystander effect," where uninjected lesions also show regression.[6][7] Studies have shown an increase in CD3+, CD4+, and CD8+ T-cells in the peripheral blood of patients following PV-10 treatment.[8]
References
- 1. io.nihr.ac.uk [io.nihr.ac.uk]
- 2. provectusbio.com [provectusbio.com]
- 3. Intralesional therapy for advanced melanoma: promise and limitation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intralesional rose bengal in melanoma elicits tumor immunity via activation of dendritic cells by the release of high mobility group box 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intralesional rose bengal in melanoma elicits tumor immunity via activation of dendritic cells by the release of high mobility group box 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. provectusbio.com [provectusbio.com]
- 7. Treatment of in-transit melanoma metastases using intralesional PV-10 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PV-10 decreases melanoma cells in tumours - ecancer [ecancer.org]
Troubleshooting & Optimization
How to prevent Rose Bengal Sodium photobleaching during experiments
Welcome to the technical support center for Rose Bengal Sodium. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common issues encountered during experiments, with a specific focus on preventing photobleaching.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
Rose Bengal (RB) sodium salt is a xanthene dye and a fluorescein derivative.[1][2] It is commonly used as a photosensitizer in various applications, including as a diagnostic stain in ophthalmology to identify damaged corneal and conjunctival cells, in photodynamic therapy (PDT) for treating cancers, and as a biological stain in microbiology.[1][3][4] Upon exposure to light, it generates reactive oxygen species (ROS), which can be harnessed for therapeutic purposes or can lead to its own degradation.[1]
Q2: What is photobleaching?
Photobleaching is the irreversible photochemical destruction of a fluorophore, such as Rose Bengal, caused by light exposure.[5] When a fluorescent molecule absorbs light, its electrons are excited to an unstable state. During repeated cycles of excitation and emission, the fluorophore can undergo structural changes that render it unable to fluoresce, resulting in a fading signal.[6]
Q3: Why is my Rose Bengal signal fading during my experiment?
The fading of the Rose Bengal signal is due to photobleaching.[6] The primary mechanism for RB photobleaching involves the generation of singlet oxygen (¹O₂) upon light irradiation.[7] This highly reactive singlet oxygen can then oxidize the Rose Bengal molecule itself, leading to colorless, non-fluorescent products.[7] The rate of fading is influenced by several factors, including the intensity and duration of light exposure, oxygen concentration, and the local chemical environment.[5][7]
Q4: What are the main factors that cause Rose Bengal to photobleach?
Several factors can accelerate the photobleaching of Rose Bengal:
-
High-Intensity Light: Increasing the intensity of the excitation light increases the rate of photobleaching.[5]
-
Prolonged Exposure: The longer the sample is exposed to light, the more photobleaching will occur.[5]
-
Oxygen Availability: The presence of molecular oxygen is often required for the primary photobleaching pathway, which is mediated by singlet oxygen.[7]
-
Concentration: At high concentrations, Rose Bengal can form dimers or aggregates, which have different photochemical properties and can influence the overall photostability.[8][9]
-
Local Environment: The solvent and presence of other molecules can significantly impact photostability. For example, arginine can enhance the photobleaching of RB aggregates, while sodium azide, a singlet oxygen quencher, can block it.[7]
Q5: Can I completely stop photobleaching?
While completely stopping photobleaching is not possible as it is an inherent photochemical process, it can be significantly minimized to a manageable level for most experimental applications.[6] By optimizing experimental parameters, using protective agents, and employing careful imaging techniques, the useful fluorescent lifetime of Rose Bengal can be greatly extended.
Troubleshooting Guides
Problem: Rapid Signal Loss During Fluorescence Microscopy
If you are experiencing a rapid decrease in Rose Bengal fluorescence during imaging, follow these steps to mitigate the issue.
Solution 1: Optimize Imaging Parameters The most direct way to reduce photobleaching is to limit the amount of light hitting the sample.[6]
-
Reduce Excitation Intensity: Use the lowest possible laser power or lamp intensity that provides a sufficient signal-to-noise ratio. The use of neutral-density filters can help reduce illumination intensity.[6]
-
Minimize Exposure Time: Use the shortest possible exposure time or increase the frame rate (scans/second) during image acquisition.[5]
-
Limit Field of View: Focus on a small region of interest for imaging to reduce the exposure of the entire sample.[5]
-
Focus with Transmitted Light: First, find the area of interest and focus using transmitted light (e.g., DIC or phase contrast) before switching to fluorescence for the final image capture.[6]
Solution 2: Use Antifade Mounting Media For fixed-cell imaging, using a commercially available mounting medium containing antifade reagents is highly effective. These reagents are designed to quench reactive oxygen species and reduce the rate of photobleaching.[6]
Solution 3: Modify the Sample Environment The chemical environment surrounding the Rose Bengal molecule can be altered to improve its photostability.
-
Oxygen Scavenging: In some applications where singlet oxygen generation is not the primary goal of the experiment, an oxygen-scavenging system (e.g., glucose oxidase and catalase) can be added to the imaging buffer to reduce oxygen-mediated photobleaching.
-
Formulation Strategies: Encapsulating Rose Bengal in delivery systems like multivesicular liposomes (MVL) has been shown to significantly enhance its photostability, extending its half-life by up to 10-fold.
Problem: Inconsistent Results in Photodynamic Therapy (PDT) Assays
Inconsistent efficacy in PDT experiments can be linked to the photobleaching and photochemical behavior of Rose Bengal.
Solution 1: Control RB Concentration and Aggregation Rose Bengal has a tendency to form non-fluorescent dimers and aggregates at concentrations above 0.1 mM, which can reduce its photosensitizing efficiency.[8][9]
-
Work at concentrations where Rose Bengal exists primarily as a monomer to ensure consistent singlet oxygen generation.
-
Consider using agents that inhibit aggregation, such as hydroxypropyl-functionalized cyclodextrins, which have been shown to increase photosensitization efficiency.[8]
Solution 2: Modulate Oxygen Levels The efficacy of PDT is often dependent on the presence of oxygen.
-
Ensure adequate oxygenation of the sample during irradiation to facilitate the generation of cytotoxic reactive oxygen species.
-
Be aware that high laser irradiances can lead to local oxygen depletion, which can paradoxically reduce the phototoxic effect.[10] It may be necessary to use lower irradiance over a longer period to prevent this.
Problem: Difficulty with Quantitative Analysis Due to Signal Decay
When performing quantitative fluorescence measurements, signal loss from photobleaching can lead to inaccurate results.[6]
Solution: Create and Apply a Photobleaching Correction Curve To account for signal loss, the rate of photobleaching can be measured and used to correct the experimental data.
-
Acquire a Time-Lapse Series: Image a control sample (not undergoing experimental change) continuously using the exact same imaging parameters as your experiment.
-
Measure Intensity Decay: Quantify the fluorescence intensity in a region of interest over time.
-
Generate the Curve: Plot the intensity decay against time and fit it to an appropriate function (e.g., a single exponential decay).
-
Normalize Experimental Data: Use the resulting photobleaching curve to normalize the data from your experimental samples, correcting for the fluorescence loss that is due to imaging alone.[6]
Data Summary
Table 1: Factors Influencing this compound Photostability
| Factor | Effect on Photobleaching | Mechanism of Action | Key Considerations |
| Light Irradiance | Increases | More photons lead to more excitation-emission cycles and a higher probability of photochemical destruction.[5] | Use the lowest possible power setting. |
| Exposure Duration | Increases | Cumulative dose of photons determines the total amount of photobleaching.[5] | Minimize imaging time; use fast acquisition settings. |
| Oxygen Concentration | Increases (typically) | Oxygen is required for the generation of singlet oxygen (¹O₂), a primary mediator of RB photobleaching. | In PDT, oxygen is necessary. For imaging, scavenging can help. |
| RB Concentration | Complex | High concentrations (>0.1 mM) lead to aggregation, which can decrease photosensitizing efficiency.[8][9] | Use concentrations where RB is monomeric for consistent results. |
| Antifade Reagents | Decreases | Quench triplet states and reactive oxygen species, protecting the fluorophore.[6] | Highly recommended for fixed-cell imaging. |
| Formulation | Decreases | Encapsulation (e.g., in liposomes) can protect RB from the bulk solvent and reduce degradation pathways.[11] | Can improve both photostability and cellular delivery.[11] |
Table 2: Comparative Photostability of Free vs. Formulated Rose Bengal
| Formulation | Relative Photodegradation Rate | Half-Life Extension | Reference |
| Free Rose Bengal | Baseline | - | [12] |
| Multivesicular Liposome (MVL)-Encapsulated RB | Significantly Slower | Up to 10-fold | [12] |
Experimental Protocols
Protocol 1: General Guidelines for Minimizing Photobleaching in Fluorescence Microscopy
-
Sample Preparation:
-
For fixed cells, mount coverslips using a commercially available antifade mounting medium.[6] Allow it to cure as per the manufacturer's instructions.
-
For live cells, use an imaging medium that is freshly prepared and consider adding an oxygen scavenging system if compatible with the experiment.
-
-
Microscope Setup:
-
Image Acquisition:
-
Place the sample on the microscope stage.
-
Using transmitted light (brightfield, DIC, or phase contrast), locate the cells or region of interest.[6]
-
Adjust the focus using transmitted light to minimize fluorescent light exposure.
-
Switch to the fluorescence channel. Set the excitation intensity to the minimum level required for visualization.
-
Set the camera exposure time or detector gain to the lowest possible values that provide a clear signal above background.
-
Acquire the image or time-lapse series. For static images, use a single snapshot. For time-lapses, use the longest possible interval between frames that still captures the dynamics of interest.
-
Protocol 2: Measuring and Correcting for Photobleaching in Quantitative Imaging
-
Prepare Control Sample: Use a sample identical to your experimental ones (e.g., fixed cells stained with Rose Bengal) but that will not be subjected to any experimental variable other than imaging.
-
Set Identical Imaging Parameters: Configure all acquisition settings (laser power, exposure time, gain, pixel size, frame rate) to be exactly the same as those you will use for your experiment.[6]
-
Acquire Bleaching Series:
-
Focus on a representative field of view.
-
Acquire a continuous time-lapse series of images until the fluorescence intensity has diminished significantly (e.g., to less than 50% of the initial value).
-
-
Data Analysis:
-
Open the image series in an analysis software (e.g., ImageJ/Fiji).
-
Define a Region of Interest (ROI) over a stained area and another ROI over a background area.
-
Measure the mean intensity for the signal ROI and the background ROI for every frame.
-
Calculate the background-corrected intensity for each time point: Corrected Intensity(t) = Signal Intensity(t) - Background Intensity(t).
-
Normalize the corrected intensity to the first time point: Normalized Intensity(t) = Corrected Intensity(t) / Corrected Intensity(t=0).
-
Plot the Normalized Intensity vs. Time to visualize the photobleaching decay curve.
-
-
Apply Correction:
-
Use the decay curve to calculate a correction factor for each time point in your actual experiment to account for imaging-induced signal loss.
-
Visualizations
Caption: The photochemical pathway of Rose Bengal leading to photobleaching.
Caption: Experimental workflow for minimizing photobleaching in microscopy.
Caption: Decision tree for troubleshooting Rose Bengal photobleaching issues.
References
- 1. adipogen.com [adipogen.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Rose bengal - Wikipedia [en.wikipedia.org]
- 4. Rose Bengal Photodynamic Antimicrobial Therapy for Infectious Keratitis | Corneal Physician [cornealphysician.com]
- 5. azolifesciences.com [azolifesciences.com]
- 6. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Rose Bengal Binding to Collagen and Tissue Photobonding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanocaging Rose Bengal to Inhibit Aggregation and Enhance Photo-induced Oxygen Consumption† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of Rose Bengal Dimerization on Photosensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Why is rose bengal more phototoxic to fibroblasts in vitro than in vivo? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimizing Rose Bengal Sodium for Singlet Oxygen Generation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Rose Bengal (RB) sodium salt as a photosensitizer for singlet oxygen (¹O₂) generation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for Rose Bengal to ensure efficient singlet oxygen generation?
A1: To maintain a linear relationship between Rose Bengal concentration and singlet oxygen production, it is highly recommended to work with concentrations of 1 µM or lower.[1][2] At concentrations above 2 µM, Rose Bengal has a strong tendency to form aggregates in polar solvents, which significantly reduces the quantum yield of singlet oxygen.[1][2]
Q2: Why does the efficiency of singlet oxygen generation decrease at higher concentrations of Rose Bengal?
A2: The decrease in singlet oxygen generation efficiency at higher concentrations is primarily due to two phenomena: molecular aggregation and self-quenching.[3][4] Rose Bengal molecules associate to form dimers and higher-order aggregates that are less photoactive or completely inactive in generating singlet oxygen.[5][6] Additionally, excited triplet-state Rose Bengal molecules can be quenched by ground-state molecules, a process that becomes more probable at higher concentrations.[4]
Q3: How does the choice of solvent affect singlet oxygen generation by Rose Bengal?
A3: The solvent plays a critical role, primarily by influencing the aggregation of Rose Bengal. Aggregation is more pronounced in aqueous and polar solutions.[7][8] In organic solvents, Rose Bengal may exhibit different aggregation behavior and, consequently, different singlet oxygen generation efficiency.[9] For instance, the quantum yield of singlet oxygen is solvent-dependent.[10] Therefore, it is crucial to select a solvent system where Rose Bengal remains in its monomeric form as much as possible.
Q4: What is photobleaching, and how does it affect my experiments with Rose Bengal?
A4: Photobleaching is the irreversible photochemical destruction of a dye upon exposure to light. In the context of your experiments, the high-energy singlet oxygen generated can react with and destroy the Rose Bengal molecules.[5] This can lead to a decrease in the photosensitizer concentration over the course of the experiment, resulting in a reduced rate of singlet oxygen generation. The rate of photobleaching can also be influenced by the concentration of Rose Bengal.[5]
Troubleshooting Guide
Issue 1: Non-linear or lower-than-expected singlet oxygen yield with increasing Rose Bengal concentration.
-
Cause: This is a classic sign of Rose Bengal aggregation.[1][7] As the concentration increases, the formation of non-photoactive dimers and oligomers becomes more prevalent, leading to a drop in the quantum yield of singlet oxygen.[3][4] At a concentration of 1 mM, it has been observed that equal fractions of monomers and dimers exist.[6]
-
Solution:
-
Lower the Concentration: Operate at or below the recommended concentration of 1 µM to minimize aggregation.[1][2]
-
Solvent Modification: If experimentally feasible, consider using a solvent system that is less prone to promoting aggregation.
-
Use of Disaggregating Agents: In some research contexts, agents like cyclodextrins have been used to encapsulate Rose Bengal, preventing aggregation and enhancing singlet oxygen production, with observed increases of 200-300% at 1 mM RB.[5]
-
Issue 2: Inconsistent or irreproducible results between experiments.
-
Cause: Inconsistency can arise from several factors, including variations in the preparation of the Rose Bengal solution, the age of the solution (leading to gradual aggregation), and differences in experimental conditions such as light exposure and temperature.
-
Solution:
-
Fresh Solutions: Always prepare fresh solutions of Rose Bengal before each experiment.
-
Standardized Protocols: Strictly adhere to a standardized protocol for solution preparation, incubation times, and light exposure.
-
Control for Light Exposure: Protect the Rose Bengal solution from ambient light before the experiment to prevent premature photobleaching.
-
Temperature Control: Maintain a constant and recorded temperature throughout the experiment.
-
Issue 3: Rapid decrease in singlet oxygen signal during the experiment.
-
Cause: This is likely due to significant photobleaching of the Rose Bengal.[5] The singlet oxygen being produced is reacting with and destroying the photosensitizer. Another contributing factor could be the depletion of dissolved oxygen in the sample, especially under high light irradiance.[11]
-
Solution:
-
Optimize Light Dose: Use the minimum light intensity and duration required to achieve the desired effect.
-
Oxygen Saturation: Ensure the solution is adequately saturated with oxygen. For some applications, this may involve bubbling oxygen through the sample before and/or during irradiation.[12]
-
Pulsed Light: Consider using a pulsed light source. This can allow time for oxygen to diffuse back into the irradiated volume, potentially reducing both oxygen depletion effects and photobleaching.[12]
-
Data Presentation
Table 1: Effect of Rose Bengal Concentration on Singlet Oxygen Quantum Yield (ΦΔ)
| Concentration Range | Observation | Implication for Singlet Oxygen Generation | Reference |
| ≤ 1 µM | Linear relationship between concentration and ¹O₂ signal | Optimal range for quantitative and reproducible studies. | [1][2] |
| > 2 µM | Onset of significant aggregation in polar solvents | Non-linear and decreased ¹O₂ quantum yield. | [1][2] |
| High Concentrations (e.g., 1 mM) | Significant presence of dimers and higher aggregates | Substantial reduction in ¹O₂ generation efficiency; one study noted a >40% decrease in yield at the highest concentrations tested. | [4][6] |
Table 2: Absorption Maxima for Monomeric and Dimeric Rose Bengal
| Species | Solvent | Absorption Maximum (λmax) | Reference |
| Monomer | D₂O-based solutions | 549 nm | [1] |
| Dimer | D₂O-based solutions | 514 nm | [1] |
Experimental Protocols
Protocol 1: General Method for Singlet Oxygen Detection using a Chemical Trap
This protocol outlines a general procedure for the indirect detection of singlet oxygen using a chemical trap, such as 9,10-diphenylanthracene (DPA) or Singlet Oxygen Sensor Green (SOSG).
-
Preparation of Solutions:
-
Prepare a stock solution of Rose Bengal sodium salt in the desired solvent (e.g., ethanol, D₂O-based buffer).
-
Prepare a stock solution of the chosen singlet oxygen trap (e.g., DPA in a suitable organic solvent, SOSG in buffer).
-
From the stock solutions, prepare the final experimental solutions containing a fixed concentration of the trap and varying concentrations of Rose Bengal (e.g., 0.1 µM to 10 µM). Ensure the absorbance of Rose Bengal at the excitation wavelength is within the linear range of your spectrophotometer/fluorometer.
-
-
Spectroscopic Measurement (Baseline):
-
Measure the initial absorbance or fluorescence of the chemical trap in each sample before light exposure. For DPA, this is typically an absorbance measurement. For SOSG, it is a fluorescence measurement (e.g., excitation at ~488 nm, emission at ~525 nm).[13]
-
-
Photochemical Reaction:
-
Spectroscopic Measurement (Post-Irradiation):
-
After irradiation, immediately measure the absorbance or fluorescence of the chemical trap again. The reaction with singlet oxygen will cause a decrease in the trap's characteristic signal.
-
-
Data Analysis:
-
Calculate the change in absorbance or fluorescence for each Rose Bengal concentration.
-
Plot the rate of change of the trap's signal against the Rose Bengal concentration. In the optimal range, this relationship should be linear. Deviations from linearity indicate issues such as aggregation.
-
Protocol 2: Direct Detection of Singlet Oxygen by Phosphorescence
This method is more direct but requires specialized equipment capable of detecting near-infrared (NIR) phosphorescence.
-
Sample Preparation:
-
Prepare solutions of Rose Bengal in the desired solvent (often a deuterated solvent like D₂O is used to increase the lifetime of singlet oxygen).
-
Place the solution in a quartz cuvette suitable for luminescence measurements.
-
-
Instrumentation Setup:
-
Measurement:
-
Excite the sample with the laser pulse.
-
Record the time-resolved decay of the phosphorescence signal at 1270 nm.
-
-
Data Analysis:
-
The intensity of the initial phosphorescence signal is proportional to the amount of singlet oxygen generated.
-
Plot the initial phosphorescence intensity against the Rose Bengal concentration to determine the relationship and identify the optimal concentration range. The lifetime of the decay can also provide information about the sample environment.
-
Mandatory Visualizations
Caption: Workflow for optimizing Rose Bengal concentration using a chemical trap.
Caption: Impact of concentration on Rose Bengal photosensitization pathways.
References
- 1. The (un)known issue with using rose bengal as a standard of singlet oxygen photoproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Concentration-Dependent Photoproduction of Singlet Oxygen by Common Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanocaging Rose Bengal to Inhibit Aggregation and Enhance Photo-induced Oxygen Consumption† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of Rose Bengal Dimerization on Photosensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Research Portal [scholarship.miami.edu]
- 8. nathan.instras.com [nathan.instras.com]
- 9. stars.library.ucf.edu [stars.library.ucf.edu]
- 10. diposit.ub.edu [diposit.ub.edu]
- 11. Why is rose bengal more phototoxic to fibroblasts in vitro than in vivo? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. Singlet oxygen detection using singlet oxygen sensor green [bio-protocol.org]
- 14. Transient Absorption and Singlet Oxygen Phosphorescence of Rose Bengal Photosensitiser - Edinburgh Instruments [edinst.com]
- 15. Detection of singlet oxygen luminescence for experimental corneal rose bengal photodynamic antimicrobial therapy - PMC [pmc.ncbi.nlm.nih.gov]
Why is Rose Bengal Sodium more phototoxic to cells in vitro than in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rose Bengal Sodium. The following information addresses the common observation of higher phototoxicity in in vitro cell cultures compared to in vivo models.
Frequently Asked Questions (FAQs)
Q1: Why do my cells in a petri dish die so much more readily with this compound and light exposure than what is reported in animal studies?
This is a common and expected observation. The significant difference in phototoxicity of this compound between in vitro and in vivo settings stems from several key environmental and physiological factors that are present in living organisms but absent in standard cell cultures. These factors collectively reduce the apparent phototoxicity in vivo.
The primary reasons for this discrepancy include:
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The Protective Cellular Microenvironment in vivo : In a living organism, cells are embedded in a complex extracellular matrix (ECM) and are in close contact with neighboring cells. This 3D environment provides structural support and activates pro-survival signaling pathways that make the cells more resilient to stress. In contrast, cells in a standard 2D monolayer culture lack this protective microenvironment and are therefore more vulnerable.[1]
-
Oxygen Depletion at High Irradiance: The phototoxic effect of this compound is primarily mediated by the generation of singlet oxygen, a process that requires molecular oxygen.[2] In in vivo applications, particularly those using high-intensity light for tissue repair, the available oxygen in the illuminated tissue can be rapidly consumed. This oxygen depletion limits the production of singlet oxygen, thereby reducing the phototoxic effect.[1]
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Activation of Pro-Survival Pathways: Cells within a tissue-like environment, such as fibroblasts in a 3D collagen gel, have been shown to upregulate pro-survival signaling pathways like Akt phosphorylation.[1] This pathway helps protect the cells from the apoptotic cell death induced by phototoxic stress.
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Irradiance-Dependent Photochemistry: The phototoxicity of this compound is also influenced by the intensity of the light source (irradiance).[1] The specific photochemical reactions and their cytotoxic efficiency can vary with different light intensities, contributing to the observed differences between controlled in vitro light exposure and light delivery in vivo.
Troubleshooting Guides
Problem: High cell death in in vitro phototoxicity assays, not correlating with in vivo results.
Cause: The standard 2D cell culture environment is likely amplifying the phototoxic effect of this compound.
Solution:
-
Transition to 3D Cell Culture Models: To better mimic the in vivo cellular environment, consider using 3D culture systems such as collagen gels or spheroids.[1][3] This can provide a more physiologically relevant model and yield results that are more comparable to in vivo studies.
-
Modulate Oxygen Levels: If your experimental setup allows, try reducing the ambient oxygen concentration during light exposure to simulate the oxygen depletion that can occur in vivo.
-
Adjust Irradiance: Experiment with different light intensities. High irradiances, similar to those used in some in vivo applications, might lead to reduced phototoxicity due to oxygen depletion.[1]
Q2: What is the underlying mechanism of this compound's phototoxicity?
This compound is a photosensitizer.[3] This means it can be excited by light of a specific wavelength (it strongly absorbs visible light, particularly around 561 nm).[3] Upon excitation, it transfers this energy to molecular oxygen, converting it into a highly reactive and cytotoxic species called singlet oxygen (¹O₂).[2] This process is known as a Type II photodynamic reaction. The generated singlet oxygen then rapidly reacts with and damages cellular components like lipids, proteins, and DNA, leading to oxidative stress and ultimately, cell death through apoptosis and necrosis.[2]
Quantitative Data Summary
The following tables summarize quantitative data from studies comparing the phototoxicity of this compound in different environments.
Table 1: Comparative Lethal Dose (LD50) of this compound in Fibroblasts
| Cell Culture Condition | Relative LD50 | Fold Difference | Reference |
| Monolayer (2D) | 1x | >200-fold more sensitive | [1] |
| Collagen Gel (3D) | >200x | [1] |
Table 2: Half-maximal Cytotoxic Concentration (CC50) of this compound in Caco-2 Cells (In Vitro)
| Incubation Time | CC50 (µM) | Reference |
| 0.5 hours | 2.26 | [4] |
| 3 hours | 0.68 | [4] |
| 24 hours | 0.63 | [4] |
Experimental Protocols
Protocol 1: In Vitro Phototoxicity Assay (3T3 NRU Method)
This protocol is based on the standardized 3T3 Neutral Red Uptake (NRU) phototoxicity test.
-
Cell Seeding: Seed 3T3 fibroblasts in two 96-well plates at an appropriate density to achieve about 80-90% confluency on the day of the experiment.
-
Incubation with this compound: After 24 hours, replace the culture medium with a medium containing various concentrations of this compound. Incubate for a defined period (e.g., 1 hour).
-
Light Exposure:
-
Expose one plate to a non-toxic dose of simulated sunlight (UVA and visible light).
-
Keep the second plate in the dark as a control.
-
-
Incubation: Wash the cells and incubate both plates for another 24 hours in a fresh medium.
-
Neutral Red Uptake: Add a medium containing neutral red to both plates and incubate for 3 hours. The dye is taken up by viable cells.
-
Dye Extraction and Measurement: Wash the cells and add a destaining solution to extract the dye. Measure the absorbance at a specific wavelength (e.g., 540 nm) using a plate reader.
-
Data Analysis: Compare the absorbance values between the light-exposed and dark plates to determine the phototoxic potential.
Protocol 2: 3D Collagen Gel Phototoxicity Assay
-
Cell Preparation: Prepare a single-cell suspension of fibroblasts.
-
Collagen Gel Preparation: Mix the cell suspension with a neutralized collagen solution.
-
Gel Polymerization: Dispense the cell-collagen mixture into a 96-well plate and allow it to polymerize at 37°C.
-
Incubation with this compound: After polymerization, add a culture medium containing this compound to the gels and incubate.
-
Light Exposure and Analysis: Proceed with light exposure and viability analysis as described in Protocol 1.
Visualizations
Caption: Comparison of factors influencing this compound phototoxicity in vitro vs. in vivo.
Caption: Experimental workflow for an in vitro phototoxicity assay.
Caption: The pro-survival Akt signaling pathway activated in a 3D environment.
References
- 1. Why is rose bengal more phototoxic to fibroblasts in vitro than in vivo? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photosensitized rose Bengal-induced phototoxicity on human melanoma cell line under natural sunlight exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. provectusbio.com [provectusbio.com]
- 4. pubs.acs.org [pubs.acs.org]
Minimizing non-specific binding of Rose Bengal Sodium in cell staining
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of Rose Bengal Sodium Salt during cell staining experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound Salt and what does it stain?
This compound Salt is a xanthene dye, a derivative of fluorescein, commonly used as a stain.[1][2][3] Historically, it was believed to only stain dead or degenerated cells and mucus strands.[4] However, recent studies have shown that it can also stain healthy cultured cells in a dose-dependent manner.[1][4] The staining is predominantly nuclear.[4][5] The ability of Rose Bengal to stain cells is also dependent on the presence of a protective tear film; a deficiency in this film can lead to staining of otherwise healthy cells.[1][4]
Q2: What causes non-specific binding or high background staining with Rose Bengal?
High background staining can be caused by several factors:
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High Dye Concentration: Using a concentration of Rose Bengal that is too high can lead to increased non-specific binding.[4][5]
-
Prolonged Incubation Time: Increasing the incubation time can also result in higher background staining.[5]
-
Absence of Protective Proteins: In vivo, tear components like albumin and mucin act as a barrier, preventing the dye from staining healthy cells.[1][4] In in-vitro cell cultures, the absence of such proteins can lead to what appears as non-specific staining of healthy cells.
-
Cell Type: Some cell types may be more prone to staining than others.
Q3: How can I reduce non-specific binding of Rose Bengal?
To minimize non-specific binding, you can:
-
Optimize Dye Concentration: Titrate the Rose Bengal concentration to find the lowest effective concentration for your specific cell type and application.
-
Optimize Incubation Time: Reduce the incubation time to the minimum required to achieve adequate staining.
-
Use a Blocking Agent: Pre-incubating cells with a protein-based blocking agent like Bovine Serum Albumin (BSA) can help reduce non-specific uptake of the dye.[6][7]
-
Ensure Proper Washing: Thoroughly wash the cells with a suitable buffer (e.g., PBS) after staining to remove excess, unbound dye.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High background staining across the entire well/slide | Rose Bengal concentration is too high. | Decrease the Rose Bengal concentration. Perform a concentration titration to determine the optimal concentration for your cell type. |
| Incubation time is too long. | Reduce the incubation time. A time-course experiment can help identify the shortest effective incubation period. | |
| Inadequate washing. | Increase the number and duration of washing steps after staining to ensure all unbound dye is removed. | |
| Healthy, viable cells are staining positive | Lack of protective proteins in the culture medium. | Pre-incubate the cells with a blocking solution, such as 1% BSA in PBS, before adding the Rose Bengal solution. |
| Intrinsic nature of Rose Bengal. | Be aware that Rose Bengal can stain healthy cells, especially at higher concentrations.[4] Correlate staining with other viability assays if specificity to dead cells is required. | |
| Inconsistent staining results between experiments | Variations in cell density. | Ensure consistent cell seeding density across all experiments. |
| Differences in incubation conditions. | Maintain consistent temperature and light exposure during incubation, as light can enhance the toxic effects of Rose Bengal.[4][5] | |
| Preparation of staining solution. | Prepare fresh Rose Bengal solutions for each experiment to ensure consistent concentration and quality. |
Experimental Protocols
Standard Rose Bengal Staining Protocol for Cultured Cells
This protocol provides a general guideline for staining adherent cells in a 96-well plate. Optimization of concentrations and times is recommended for specific cell types and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are at the desired confluency at the time of staining.
-
Culture Medium Removal: Carefully aspirate the culture medium from the wells.
-
Washing: Gently wash the cells twice with 100 µL of Phosphate-Buffered Saline (PBS) per well.
-
Staining Solution Preparation: Prepare a working solution of Rose Bengal in PBS. A starting concentration of 0.1% (w/v) is often used, but a titration from 0.01% to 1% is recommended to find the optimal concentration.[5]
-
Incubation: Add 50 µL of the Rose Bengal staining solution to each well and incubate at room temperature for 1 to 5 minutes.[8] Protect the plate from light during incubation.
-
Washing: Aspirate the staining solution and wash the cells three times with 100 µL of PBS per well to remove excess stain.
-
Imaging: Immediately visualize the cells under a microscope. Rose Bengal can be observed using bright-field or fluorescence microscopy (Excitation/Emission: ~548/567 nm).[2]
Protocol for Minimizing Non-Specific Binding with BSA
This protocol incorporates a blocking step with Bovine Serum Albumin (BSA) to reduce non-specific staining.
-
Cell Seeding and Washing: Follow steps 1-3 of the standard protocol.
-
Blocking: Prepare a 1% (w/v) solution of BSA in PBS. Add 100 µL of the blocking solution to each well and incubate for 30 minutes at room temperature.
-
Staining Solution Preparation: During the blocking incubation, prepare the Rose Bengal staining solution as described in the standard protocol.
-
Staining: Aspirate the blocking solution and add 50 µL of the Rose Bengal staining solution to each well. Incubate for the optimized time (e.g., 1-5 minutes) at room temperature, protected from light.
-
Washing and Imaging: Follow steps 6-7 of the standard protocol.
Quantitative Data Summary
The following tables summarize key quantitative parameters for Rose Bengal staining found in the literature.
Table 1: Recommended Concentration Ranges for Rose Bengal Staining
| Concentration | Application | Notes | Reference |
| 0.001% | Fluorescence Microscopy | Detectable staining. | [4] |
| 0.01% - 0.1% | General Cell Staining | Diffuse staining of the cell layer is observed above 0.01%. | [5] |
| 0.025% - 0.05% | Naked Eye Detection | Staining is visible without a microscope at these concentrations. | [4] |
| 1% | Ophthalmic Applications | Standard concentration for clinical use. | [4] |
| > 0.01% | Inhibition of Cell Proliferation | Statistically significant inhibition of cell proliferation is observed. | [5] |
| 5% | Cellular Detachment and Lysis | At this high concentration, cell damage is noted. | [5] |
Table 2: Incubation Times for Rose Bengal Staining
| Incubation Time | Observation | Reference |
| 1 second | Staining is detectable under a fluorescein photomicroscope. | [5] |
| 1 - 5 minutes | Common range for in vitro cell staining protocols. | [8] |
| Dependent on concentration | The intensity of staining is directly dependent on the exposure time. | [5] |
Visual Guides
Experimental Workflow for Standard Rose Bengal Staining
Caption: Standard workflow for Rose Bengal cell staining.
Experimental Workflow for Minimizing Non-Specific Binding
Caption: Workflow with a BSA blocking step to reduce non-specific staining.
Logical Relationship for Troubleshooting High Background Staining
Caption: Troubleshooting logic for high background Rose Bengal staining.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. adipogen.com [adipogen.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. What is actually stained by rose bengal? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro study for staining and toxicity of rose bengal on cultured bovine corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Characterization of photodynamic actions of rose bengal on cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
Troubleshooting low signal in Rose Bengal Sodium cell viability assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Rose Bengal Sodium cell viability assays. The information is presented in a clear question-and-answer format to directly address common issues encountered during experimentation, with a focus on troubleshooting low signal output.
Troubleshooting Guide: Low Signal in Rose Bengal Assays
A "low signal" in a this compound cell viability assay typically corresponds to a low level of measured cell death, and therefore high cell viability. This can be an expected result when testing a cytoprotective compound. However, if you expect to see significant cell death (e.g., when testing a cytotoxic agent) and observe a low signal, it may indicate a problem with the assay setup or execution. The following guide addresses potential causes and solutions for unexpectedly low signals.
Issue: Lower than expected cell death (high cell viability signal).
| Potential Cause | Recommended Solution |
| Inadequate Light Activation | Rose Bengal is a photosensitizer, and its cytotoxic effect is primarily light-dependent[1][2][3]. Ensure the light source is appropriate and optimally configured. |
| Wavelength: Use a light source with a peak emission in the green spectrum, ideally between 525-560 nm, which is the absorption maximum of Rose Bengal[1][4][5]. | |
| Irradiance (Power Density): Ensure the light delivers sufficient power to the cells. Low irradiance will result in inefficient activation of Rose Bengal. Refer to published protocols for appropriate irradiance levels (e.g., 0.62 mW/cm² to 0.50 W/cm²)[1][6]. | |
| Duration of Exposure: The total light dose (irradiance × time) is critical. Increase the exposure time if the irradiance is low. Common exposure times range from a few minutes to over 30 minutes[1][5][7]. | |
| Light Path: Ensure there are no obstructions between the light source and the cells. For multi-well plates, check for uniform illumination across all wells. | |
| Suboptimal Rose Bengal Concentration | The concentration of Rose Bengal is a critical factor in inducing phototoxicity. |
| Concentration Range: Published studies use a wide range of concentrations, from as low as 0.25 µM to 400 µM[1][8]. If the signal is low, consider increasing the concentration within a validated range. | |
| Optimization: Perform a concentration-response curve to determine the optimal Rose Bengal concentration for your specific cell type and experimental conditions. | |
| Insufficient Incubation Time | Cells require adequate time to internalize the Rose Bengal dye for maximal phototoxic effect upon light activation. |
| Incubation Period: Typical incubation times range from 30 minutes to 24 hours[8][9]. If you are using a short incubation time, consider extending it to allow for greater dye uptake. | |
| Presence of Interfering Substances | Components in the cell culture medium or the test compounds themselves can interfere with the assay. |
| Serum Proteins: Albumin and other proteins in fetal bovine serum (FBS) can bind to Rose Bengal and inhibit its uptake by cells[10][11]. Consider reducing the serum concentration or using a serum-free medium during the Rose Bengal incubation and light exposure steps. | |
| Test Compound Interference: The compound being tested may have antioxidant properties that quench the reactive oxygen species (ROS) generated by the photoactivated Rose Bengal. Consider performing control experiments to assess the antioxidant potential of your compound. The test compound may also absorb light at the activation wavelength, reducing the light available to activate the Rose Bengal. | |
| pH of Medium: The pH of the culture medium can influence the activity of the photosensitizer[12]. Ensure the medium is properly buffered. | |
| Cell-Specific Factors | Different cell lines exhibit varying sensitivities to Rose Bengal-mediated photodynamic therapy[13]. |
| Cell Density: High cell density can lead to a "shielding" effect, where cells in the upper layers prevent light from reaching the cells below. Optimize the cell seeding density to ensure a monolayer with uniform light exposure. | |
| Inherent Resistance: Some cell lines may have robust antioxidant defense mechanisms or other pro-survival pathways that protect them from ROS-induced damage[6]. | |
| Procedural Errors | |
| Incomplete Washing: Residual extracellular Rose Bengal can absorb light and reduce the efficiency of phototoxicity within the cells. Ensure thorough washing of the cell monolayer with phosphate-buffered saline (PBS) after incubation with Rose Bengal and before light exposure[1]. | |
| Incorrect Plate Type: For absorbance-based readouts, use clear-bottom plates. For fluorescence-based detection, use black-walled, clear-bottom plates to minimize background signal. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying principle of the this compound cell viability assay?
A1: The this compound assay is a photosensitization-based method to assess cell viability. Rose Bengal is a dye that, upon exposure to light of a specific wavelength (typically green light, ~525-560 nm), generates reactive oxygen species (ROS), primarily singlet oxygen[4][14]. These highly reactive molecules induce oxidative stress within the cells, leading to damage of cellular components and ultimately cell death through apoptosis and necrosis[3][15]. The amount of cell death is then quantified, typically by measuring the remaining viable cells or by quantifying a marker of cell death. Therefore, a decrease in signal (e.g., lower absorbance or fluorescence) from a viability-staining reagent used post-treatment would indicate increased cytotoxicity.
Q2: How do I choose the right concentration of Rose Bengal and light dose for my experiment?
A2: The optimal Rose Bengal concentration and light dose are highly dependent on the cell type and experimental objectives. It is crucial to perform a matrix titration experiment. This involves testing a range of Rose Bengal concentrations (e.g., 0.5 µM to 100 µM) with varying light exposure times or irradiances. The goal is to identify a combination that results in a measurable dynamic range of cell death for your specific assay.
Q3: Can this assay be performed without light exposure?
A3: Yes, Rose Bengal can exert an intrinsic cytotoxic effect in the absence of light, though it is generally less potent than its phototoxic effect[3][7]. If you are investigating the light-independent toxicity of Rose Bengal, you should perform the assay in the dark. Always include a "dark control" (cells treated with Rose Bengal but not exposed to light) in your experiments to differentiate between intrinsic toxicity and phototoxicity.
Q4: What are the appropriate controls for a Rose Bengal cell viability assay?
A4: To ensure the validity of your results, the following controls are essential:
-
Untreated Control: Cells incubated with culture medium only and not exposed to light. This represents 100% cell viability.
-
Vehicle Control: Cells treated with the solvent used to dissolve the test compound (if applicable) and exposed to light.
-
Rose Bengal Only (Dark Control): Cells incubated with Rose Bengal but kept in the dark to measure its intrinsic toxicity.
-
Light Only Control: Cells exposed to the light source without Rose Bengal to assess any phototoxic effects of the light itself.
-
Positive Control: A known cytotoxic agent to ensure the assay system is responsive.
Q5: How is the final signal measured in a quantitative Rose Bengal assay?
A5: After inducing phototoxicity with Rose Bengal and light, the number of viable cells is typically determined using a secondary viability assay. Common methods include:
-
MTT or XTT assays: These colorimetric assays measure the metabolic activity of viable cells[16].
-
Calcein-AM staining: A fluorescent dye that only stains live cells[17].
-
ATP-based luminescence assays: Measures the ATP content of viable cells. The choice of readout will depend on the available equipment (e.g., spectrophotometer, fluorometer, luminometer).
Experimental Protocols
Key Experiment: Quantitative Rose Bengal Photodynamic Therapy (PDT) Viability Assay in a 96-Well Plate Format
This protocol is a generalized procedure based on methodologies described in the literature[1][8]. Optimization of concentrations, incubation times, and light exposure is recommended for specific cell lines and experimental conditions.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well, clear-bottom, black-walled tissue culture plates (for fluorescence) or clear plates (for absorbance)
-
This compound salt
-
Phosphate-buffered saline (PBS)
-
Light source with a peak wavelength of ~525-550 nm (e.g., LED array)
-
Viability assessment reagent (e.g., MTT, Calcein-AM, or ATP-based kit)
-
Plate reader (spectrophotometer, fluorometer, or luminometer)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and grow for 24 hours.
-
Compound Treatment (Optional): If testing the effect of a compound, remove the culture medium and add fresh medium containing the test compound at various concentrations. Incubate for the desired duration.
-
Rose Bengal Incubation:
-
Prepare a stock solution of Rose Bengal in PBS or serum-free medium.
-
Remove the culture medium from the wells.
-
Add the Rose Bengal solution at the desired final concentration to each well.
-
Incubate for a specified period (e.g., 2 hours) at 37°C in the dark[1].
-
-
Washing:
-
Carefully aspirate the Rose Bengal solution.
-
Wash the cells twice with PBS to remove any extracellular dye[1].
-
Add fresh, pre-warmed culture medium to each well.
-
-
Light Exposure:
-
Post-Irradiation Incubation: Return the plate to the incubator for a period (e.g., 24 hours) to allow for the progression of cell death.
-
Viability Assessment:
-
At the end of the post-irradiation incubation, perform a cell viability assay according to the manufacturer's instructions (e.g., add MTT reagent and incubate, then solubilize formazan and read absorbance).
-
-
Data Analysis:
-
Subtract the background reading (medium only) from all wells.
-
Express the results as a percentage of the untreated control.
-
Data Presentation
Table 1: Example Parameters for Rose Bengal Photodynamic Therapy in vitro
| Cell Line | Rose Bengal Concentration | Incubation Time | Light Source | Wavelength (nm) | Irradiance (mW/cm²) | Light Dose (J/cm²) | Reference |
| HepG2 (Hepatocellular Carcinoma) | 75 µM | 2 hours | LED | 550 | 0.62 | 0.3 | [1] |
| Caco-2 (Colorectal Cancer) | 0.25 - 25 µM | 0.5, 3, or 24 hours | LED | 525 | 32.26 | 116 | [8] |
| Human Melanoma | Not specified | Not specified | Sunlight/UV-R | Not applicable | Not applicable | Not applicable | [14] |
| Bovine Corneal Endothelial Cells | 0.001% - 5% | 1 second to longer | Fluorescein photomicroscope | Not specified | Not specified | Not specified | [7] |
| Trichophyton rubrum | 140 µM | 30 minutes | Green Laser | 532 | Not specified | 228 | [4] |
Visualizations
Diagram 1: Simplified Signaling Pathway of Rose Bengal Phototoxicity
References
- 1. Photodynamic Therapy Using a Rose-Bengal Photosensitizer for Hepatocellular Carcinoma Treatment: Proposition for a Novel Green LED-Based Device for In Vitro Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rose Bengal-Mediated Photodynamic Therapy to Inhibit Candida albicans [app.jove.com]
- 3. provectusbio.com [provectusbio.com]
- 4. researchgate.net [researchgate.net]
- 5. A double-masked, sham-controlled trial of rose bengal photodynamic therapy for the treatment of fungal and acanthamoeba keratitis: Rose Bengal Electromagnetic Activation with Green Light for Infection Reduction (REAGIR) study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Why is rose bengal more phototoxic to fibroblasts in vitro than in vivo? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro study for staining and toxicity of rose bengal on cultured bovine corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photoactivated Rose Bengal Triggers Phospholipid Hydroperoxidation and Late Apoptosis in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular and molecular assessment of rose bengal photodynamic antimicrobial therapy on keratocytes, corneal endothelium and limbal stem cell niche - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is actually stained by rose bengal? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Photosensitized rose Bengal-induced phototoxicity on human melanoma cell line under natural sunlight exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Direct toxicity of Rose Bengal in MCF-7 cell line: role of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: The Impact of Irradiance on Rose Bengal Sodium Phototoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the influence of irradiance levels on Rose Bengal Sodium phototoxicity experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general relationship between irradiance and the phototoxicity of Rose Bengal (RB)?
A1: The phototoxicity of Rose Bengal is critically dependent on the presence of light to generate reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induces cell death.[1][2][3] Generally, increasing the light dose (a product of irradiance and time) will increase the phototoxic effect. However, the level of irradiance (the rate at which light energy is delivered) has a more complex role. At very high irradiances, the phototoxic effect can decrease due to rapid oxygen depletion in the local environment, a phenomenon known as oxygen-limited phototoxicity.[4][5]
Q2: How does a high irradiance level reduce the phototoxicity of Rose Bengal?
A2: High irradiance levels can lead to a rapid consumption of molecular oxygen by the photosensitizer, exceeding the rate at which oxygen can diffuse to the target tissue.[4][5] Since the generation of singlet oxygen (a Type II photodynamic process) is dependent on the availability of ground-state oxygen, a depletion of local oxygen concentration will reduce the efficiency of the phototoxic reaction and, consequently, cell death.[4][5]
Q3: Is there an optimal irradiance level for maximizing Rose Bengal's phototoxic effect?
A3: The optimal irradiance level is dependent on the specific experimental conditions, including the cell or tissue type, the concentration of Rose Bengal, and the oxygenation status of the environment.[4][6] Studies have shown that lower irradiance levels can be more effective in certain contexts, as they allow for oxygen reperfusion and prevent rapid depletion, thus sustaining the phototoxic reaction.[4][5][6] For instance, one study found that Rose Bengal phototoxicity in collagen gels was 25-fold greater at a low irradiance of 0.030 W/cm² compared to a high irradiance of 0.50 W/cm².[4]
Q4: What wavelengths of light are effective for activating Rose Bengal?
A4: Rose Bengal has a strong absorption maximum in the green light region of the visible spectrum (around 525-561 nm).[7][8] It can also be activated by UV-A and UV-B light.[1][2] The choice of wavelength can influence the phototoxic mechanism and efficiency.
Q5: What are the primary cellular mechanisms of Rose Bengal-induced phototoxicity?
A5: The primary mechanism is a Type II photodynamic reaction where the light-activated Rose Bengal transfers energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂).[1][2][3] This singlet oxygen then causes oxidative damage to cellular components such as lipids, proteins, and nucleic acids, leading to apoptosis.[1][2][9] Key events in this apoptotic pathway include DNA damage, a decrease in mitochondrial membrane potential, and the activation of caspases.[1][2]
Troubleshooting Guide
Problem: I am observing lower-than-expected phototoxicity at high irradiance levels.
-
Possible Cause: Rapid oxygen depletion in your sample is likely limiting the photodynamic reaction.[4][5]
-
Solution:
-
Reduce the Irradiance: Try lowering the irradiance (W/cm²) while increasing the exposure time to deliver the same total light dose (J/cm²). This allows for oxygen to diffuse back into the target area during treatment.
-
Fractionate the Light Dose: Instead of continuous irradiation, use a pulsed or fractionated light delivery schedule (e.g., 30 seconds of light followed by a 30-second dark interval).[5] This can help overcome oxygen depletion.
-
Enhance Oxygenation: If your experimental setup allows, consider increasing the oxygen supply to the cells or tissue.
-
Problem: My results are inconsistent across different experiments.
-
Possible Cause: Variations in experimental parameters may be affecting the outcome.
-
Solution:
-
Standardize Light Delivery: Ensure that the irradiance is uniform across the entire sample area. Use a calibrated power meter to measure the light intensity at multiple points.
-
Control RB Concentration and Incubation Time: Ensure that the Rose Bengal concentration and the incubation time are consistent for all experiments, as these factors significantly impact photosensitizer uptake.
-
Monitor Temperature: High-power light sources can cause heating of the sample, which may affect cell viability. Monitor the temperature of your sample during irradiation.
-
Problem: I am seeing significant "dark toxicity" (cell death without light exposure).
-
Possible Cause: At high concentrations, Rose Bengal can exhibit some intrinsic cytotoxicity independent of light activation.[7]
-
Solution:
-
Perform a Dose-Response Curve: Determine the concentration of Rose Bengal that induces minimal dark toxicity while still achieving a significant phototoxic effect.
-
Reduce Incubation Time: A shorter incubation period may reduce the non-specific uptake and toxicity of the photosensitizer.
-
Quantitative Data on Irradiance and Phototoxicity
The following table summarizes quantitative data from various studies on the impact of irradiance on Rose Bengal phototoxicity.
| Cell/Organism Type | Rose Bengal Concentration | Irradiance / Light Dose | Key Findings | Reference |
| Fibroblasts (in collagen gel) | 0.01-1 mM | Low: 0.030 W/cm² vs. High: 0.50 W/cm² | Phototoxicity was 25-fold greater at the lower irradiance. | [4] |
| Fungal Isolates | 0.1% | 1.8 J/cm², 2.7 J/cm², 5.4 J/cm² | 5.4 J/cm² with 0.1% RB completely inhibited 5 of 7 fungal species. Susceptibility varied by species and light dose. | [10][11] |
| Caco-2 Cells | 5 µM | 32.26 mW/cm² (116 J/cm²) | Over 80% reduction in cell viability after 24h incubation followed by irradiation. | [9] |
| Human Melanoma (A375) | Not specified | Sunlight, UV-A, UV-B | Sunlight exposure resulted in the highest decrease in cellular viability. | [1][2] |
| Infectious Keratitis (Clinical) | 0.1% | 6 mW/cm² (5.4 J/cm²) | Successful clinical resolution in 72% of cases. | [3] |
Experimental Protocols
Protocol: Assessing the Impact of Irradiance on Rose Bengal Phototoxicity in Cell Culture
This protocol provides a framework for investigating how different irradiance levels affect the phototoxicity of Rose Bengal in an in vitro cell culture model.
1. Cell Preparation: a. Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment. b. Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂) for 24 hours.
2. Photosensitizer Incubation: a. Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). b. Dilute the stock solution in a complete cell culture medium to the desired final concentrations. It is recommended to test a range of concentrations (e.g., 0.25 µM to 25 µM). c. Remove the old medium from the cells and add the medium containing Rose Bengal. d. Include control wells with a medium but no Rose Bengal. e. Incubate the cells for a predetermined period (e.g., 3 hours) to allow for photosensitizer uptake.
3. Irradiation: a. After incubation, wash the cells twice with PBS to remove any extracellular Rose Bengal. Add fresh, phenol red-free medium. b. Use a calibrated light source with a narrow emission spectrum centered around the absorption peak of Rose Bengal (approx. 525-550 nm). c. Measure the irradiance (in mW/cm²) at the level of the cell monolayer using a power meter. d. To test the effect of irradiance, vary the power output of the light source while adjusting the exposure time to deliver the same total light dose (in J/cm²). For example:
- Low Irradiance: 5 mW/cm² for 200 seconds (Total Dose = 1 J/cm²)
- High Irradiance: 20 mW/cm² for 50 seconds (Total Dose = 1 J/cm²) e. Include "dark" control plates that are treated with Rose Bengal but not exposed to light.
4. Post-Irradiation Incubation: a. After irradiation, return the plates to the incubator for a period sufficient to allow for the induction of cell death (e.g., 24 hours).
5. Assessment of Phototoxicity: a. Quantify cell viability using a standard assay such as MTT, XTT, or a neutral red uptake assay. b. Read the absorbance according to the assay manufacturer's instructions. c. Calculate the percentage of cell viability relative to the untreated control cells.
Visualizations
Experimental Workflow
References
- 1. Photosensitized rose Bengal-induced phototoxicity on human melanoma cell line under natural sunlight exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rose Bengal Photodynamic Antimicrobial Therapy (RB-PDAT) for Patients with Progressive Infectious Keratitis: A Pilot Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Why is rose bengal more phototoxic to fibroblasts in vitro than in vivo? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxygen consumption and diffusion effects in photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. provectusbio.com [provectusbio.com]
- 8. Photodynamic Therapy Using a Rose-Bengal Photosensitizer for Hepatocellular Carcinoma Treatment: Proposition for a Novel Green LED-Based Device for In Vitro Investigation [mdpi.com]
- 9. Photoactivated Rose Bengal Triggers Phospholipid Hydroperoxidation and Late Apoptosis in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Variations in irradiation energy and rose bengal concentration for photodynamic antimicrobial therapy of fungal keratitis isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Rose Bengal Sodium stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Rose Bengal Sodium, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing solid this compound?
A1: Solid this compound should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture.[1][2] Following these conditions, the product is stable for at least two years upon receipt when stored at room temperature.[1][2]
Q2: How should I prepare and store this compound solutions?
A2: Due to its photosensitivity, it is highly recommended to prepare this compound solutions fresh for each experiment. If stock solutions must be prepared in advance, they should be aliquoted into tightly sealed, light-protecting vials and stored at low temperatures. For long-term storage, -80°C is recommended for up to two years, while -20°C is suitable for up to one year.[1] Avoid repeated freeze-thaw cycles as this can lead to degradation of the compound. When using water as the solvent for a stock solution, it is advisable to filter and sterilize it using a 0.22 μm filter before use.[1]
Q3: What solvents are compatible with this compound?
A3: this compound is slightly soluble in water (approximately 1 mg/mL) and ethanol, and more soluble in DMSO (10 mg/mL).[1][2] It is also soluble in PBS, and ultrasound may be needed to achieve a clear solution at higher concentrations (e.g., 25 mg/mL).[1] The choice of solvent can affect the aggregation and spectral properties of the dye.
Q4: Is this compound sensitive to light?
A4: Yes, this compound is a photosensitizer and is sensitive to light.[1][2] Upon exposure to light, it can generate reactive oxygen species (ROS), which can lead to its own degradation (photobleaching) and can also affect the experimental system.[3][4] Therefore, all handling and storage of both the solid compound and its solutions should be done with protection from light.
Q5: How does pH affect the stability of this compound solutions?
A5: The stability and aggregation of this compound in aqueous solutions can be influenced by pH. While specific quantitative data on degradation rates at various pH levels is limited, it is known that the dye is used in a buffered acidic medium (pH 3.6) for some applications, like the diagnosis of Brucellosis, indicating some stability under these conditions.[5] However, for most cell-based assays, physiological pH (around 7.4) is used. It's important to consider that buffer composition can influence the aggregation of Rose Bengal.[6]
Stability Data
The stability of this compound is crucial for obtaining reproducible experimental results. Below are tables summarizing its stability under different conditions.
Table 1: Storage Stability of Solid this compound
| Storage Condition | Recommended Duration | Source(s) |
| Room Temperature (Cool, Dry, Dark) | At least 2 years | [1][2] |
| +20°C (Short-term) | As per manufacturer's guidelines | [1] |
| Protected from light and moisture | Essential for long-term stability | [1][2] |
Table 2: Storage Stability of this compound Solutions
| Storage Condition | Recommended Duration | Key Considerations | Source(s) |
| -80°C | Up to 2 years | Aliquot to avoid freeze-thaw cycles. | [1] |
| -20°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles. | [1] |
| Freshly Prepared | Recommended for immediate use | Ensures highest activity and minimizes degradation. | [1] |
Troubleshooting Guides
Problem 1: Inconsistent or Weak Staining in Cell-Based Assays
-
Question: My Rose Bengal staining results are variable between experiments, or the staining is weaker than expected. What could be the cause?
-
Answer:
-
Solution Degradation: Rose Bengal solutions, especially when exposed to light or stored improperly, can degrade, leading to reduced staining efficiency. Always prepare fresh solutions or use properly stored aliquots.
-
Incorrect Concentration: The concentration of Rose Bengal needs to be optimized for your specific cell type and experimental conditions. A concentration that is too low will result in weak staining.
-
Presence of Protective Factors: Components in the cell culture medium, such as serum proteins (e.g., albumin) and mucin, can bind to Rose Bengal and prevent it from entering and staining the cells.[7] Consider washing the cells with a protein-free buffer (like PBS) before staining.
-
Cell Viability vs. Membrane Integrity: Rose Bengal is not a vital dye and can stain healthy cells if the protective tear film or cell glycocalyx is compromised.[7] Ensure your experimental interpretation accounts for this.
-
Problem 2: High Background Fluorescence or Non-Specific Staining
-
Question: I am observing high background fluorescence in my microscopy images after staining with Rose Bengal. How can I reduce this?
-
Answer:
-
Excess Dye: Inadequate washing after the staining step can leave residual dye that contributes to background fluorescence. Increase the number and duration of wash steps with an appropriate buffer.
-
Aggregation: Rose Bengal has a tendency to form aggregates in aqueous solutions, which can appear as non-specific fluorescent puncta.[8][9] To minimize aggregation, you can try using a nanocage like hydroxypropyl-functionalized cyclodextrins, preparing solutions in a suitable buffer, or using sonication during dissolution.[1][8]
-
Autofluorescence: The cells or tissue themselves may have endogenous fluorescence. Always include an unstained control to assess the level of autofluorescence.
-
Interaction with Other Dyes: If you are using multiple fluorescent probes, be aware of potential spectral overlap and quenching effects. Rose Bengal's absorbance spectrum can overlap with the emission spectrum of other dyes like sodium fluorescein, leading to fluorescence quenching.[3][10][11]
-
Problem 3: Unexpected Cell Death or Toxicity in Experiments
-
Question: I am noticing significant cell death in my control group treated with Rose Bengal, even without light exposure. Why is this happening?
-
Answer:
-
Intrinsic Cytotoxicity: Rose Bengal itself can exhibit some level of cytotoxicity, especially at higher concentrations and with longer incubation times.[12] It is not a vital dye and can cause morphological changes and cell death even in the absence of light.[7]
-
Photosensitization from Ambient Light: Even low levels of ambient light in the laboratory can be sufficient to activate Rose Bengal and induce phototoxic effects.[12] It is crucial to perform all steps involving Rose Bengal in the dark or under dim, red light conditions.
-
Experimental Protocol: Ensure that the incubation time and concentration of Rose Bengal are optimized for your cell line to minimize intrinsic toxicity while achieving the desired experimental outcome.
-
Experimental Protocols
Protocol 1: General Procedure for Photostability Testing (based on ICH Q1B Guidelines)
This protocol provides a general framework for assessing the photostability of this compound.
-
Sample Preparation:
-
Prepare a solution of this compound in a relevant solvent (e.g., water, PBS, or a formulation buffer) at a known concentration.
-
Place the solution in chemically inert, transparent containers.
-
Prepare a "dark control" sample by wrapping an identical container with aluminum foil to protect it from light.
-
-
Light Exposure:
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[13][14]
-
Option 1: Use a light source designed to produce an output similar to the D65/ID65 emission standard (e.g., artificial daylight fluorescent lamp, xenon, or metal halide lamp).
-
Option 2: Expose the sample to both a cool white fluorescent lamp and a near-UV lamp.
-
Place the dark control sample alongside the exposed sample in the same environment.
-
-
Analysis:
-
At specified time points, withdraw aliquots from both the exposed and dark control samples.
-
Analyze the samples for any changes in physical properties (e.g., color, clarity) and for chemical degradation.
-
Use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of this compound remaining and to detect and quantify any degradation products.
-
-
Data Interpretation:
-
Compare the results from the light-exposed sample to those of the dark control to determine the extent of photodegradation.
-
If significant degradation is observed, further studies may be needed to characterize the degradation products and to determine appropriate protective packaging.
-
Visualizations
Signaling Pathway for Rose Bengal-Mediated Photodynamic Therapy (PDT)
Caption: Mechanism of Rose Bengal-mediated Photodynamic Therapy.
Experimental Workflow for Troubleshooting Staining Issues
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. adipogen.com [adipogen.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. linear.es [linear.es]
- 6. 일반 배지 및 버퍼 [sigmaaldrich.com]
- 7. What is actually stained by rose bengal? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nanocaging Rose Bengal to Inhibit Aggregation and Enhance Photo-induced Oxygen Consumption† - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nathan.instras.com [nathan.instras.com]
- 10. researchgate.net [researchgate.net]
- 11. Fluorescence characteristics of sodium fluorescein-rose bengal ophthalmic solution mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Direct toxicity of Rose Bengal in MCF-7 cell line: role of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Enhanced Delivery of Rose Bengal by Amino Acids Starvation and Exosomes Inhibition in Human Astrocytoma Cells to Potentiate Anticancer Photodynamic Therapy Effects - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Rose Bengal and Sodium Fluorescein for Ocular Surface Staining
For researchers, scientists, and drug development professionals, the selection of an appropriate vital dye is critical for the accurate assessment of ocular surface integrity. This guide provides a comprehensive comparison of two commonly utilized staining agents: Rose Bengal and Sodium Fluorescein, with a focus on their performance, underlying mechanisms, and practical applications in experimental and clinical settings.
Rose Bengal and Sodium Fluorescein have long been mainstays in ophthalmology for the diagnosis and monitoring of ocular surface diseases, including dry eye syndrome.[1][2] While both serve to highlight epithelial defects, their distinct chemical properties and staining mechanisms lead to significant differences in their clinical utility, patient tolerance, and the interpretation of staining patterns.[3]
Staining Mechanisms and Cellular Interactions
Sodium Fluorescein, a water-soluble hydrocarbon dye, is widely recognized for its use in detecting disruptions in the corneal epithelium.[4][5] Its mechanism of action is primarily based on its inability to penetrate intact epithelial cells or their tight junctions.[6] When the epithelial barrier is compromised, fluorescein permeates the intercellular spaces and pools in areas of missing cells, staining the underlying Bowman's layer.[5][7] Under cobalt blue light, the dye fluoresces, making epithelial defects readily visible.[8] Historically, it was believed that fluorescein stained dead or degenerated cells; however, recent evidence suggests it primarily highlights areas of cell-cell junction disruption.[3][6]
Rose Bengal, a derivative of fluorescein, operates through a different mechanism that remains a subject of some debate.[2][9] It is known to stain dead or devitalized epithelial cells of both the cornea and conjunctiva, as well as mucus strands.[4][10] Crucially, Rose Bengal staining is believed to be dependent on the adequacy of the preocular tear film's protective layer, composed of components like mucin and albumin.[9][10] In areas where this protective layer is deficient, Rose Bengal can penetrate and stain even healthy epithelial cells, leading to the argument that it is not a true "vital" dye due to its intrinsic cytotoxicity.[3][9] This toxic effect is also enhanced by exposure to light.[9]
Performance and Clinical Observations: A Quantitative Comparison
The clinical performance of Rose Bengal and Sodium Fluorescein has been evaluated in numerous studies, particularly in the context of dry eye disease. The following tables summarize key quantitative data from comparative investigations.
| Parameter | Rose Bengal | Sodium Fluorescein | Source |
| Primary Staining Target | Dead or devitalized cells, mucus, and cells with insufficient tear film protection | Areas of disrupted cell-cell junctions and epithelial defects | [3][6][10] |
| Optimal Staining Location | Conjunctiva | Cornea | [1] |
| Patient Comfort | Frequently causes stinging and irritation | Generally well-tolerated with minimal discomfort | [1][2][11] |
| Toxicity | Intrinsic cytotoxicity, especially with light exposure | Lacks intrinsic toxicity | [3][9] |
A study evaluating a mixture of dyes found that a combination of 2% fluorescein and 1% rose bengal provided the most effective staining for both the cornea and conjunctiva, however, it was associated with significant discomfort.[12] In contrast, a mixture of 2% fluorescein and 1% lissamine green (another vital dye with properties similar to Rose Bengal) offered a comparable staining profile with much-improved patient comfort.[12]
Experimental Protocols
Accurate and reproducible ocular surface staining requires standardized experimental protocols. Below are detailed methodologies for the clinical application of Rose Bengal and Sodium Fluorescein.
Sodium Fluorescein Staining Protocol
-
Preparation: A sterile, single-use fluorescein-impregnated paper strip is utilized.[1]
-
Instillation: Moisten the tip of the strip with a drop of sterile saline or anesthetic. Gently pull down the lower eyelid and apply the moistened tip to the inferior palpebral conjunctiva, avoiding direct contact with the cornea.[1][5] Instruct the patient to blink several times to distribute the dye across the ocular surface.[8]
-
Observation: After a few moments to allow for tear film diffusion, examine the cornea and conjunctiva using a slit lamp with a cobalt blue filter.[4][8] The use of a Wratten #12 yellow filter can enhance the visibility of the staining.[2]
-
Grading: The degree and pattern of staining are graded using a standardized scale, such as the van Bijsterveld system or the Oxford scheme.[13][14]
Rose Bengal Staining Protocol
-
Preparation: A sterile, single-use Rose Bengal-impregnated paper strip is used.
-
Instillation: Similar to fluorescein, moisten the tip of the strip with sterile saline. Apply the strip to the inferior palpebral conjunctiva.
-
Observation: Examine the ocular surface using a slit lamp with white light.[15]
-
Grading: Assess the staining of the cornea and conjunctiva based on a standardized grading scale.[13] Due to its potential for irritation, it is advisable to instill a topical anesthetic prior to Rose Bengal application in some clinical scenarios.
Visualizing Staining Mechanisms and Workflows
To further elucidate the processes involved in ocular surface staining, the following diagrams, generated using the DOT language, illustrate the key concepts.
Conclusion
Both Sodium Fluorescein and Rose Bengal are valuable tools for the assessment of the ocular surface. Sodium Fluorescein excels in identifying epithelial defects and is generally well-tolerated, making it a first-line choice for evaluating corneal integrity.[1] Rose Bengal, while more irritating to the patient, provides detailed information about cell vitality and the health of the conjunctiva, particularly in cases of severe dry eye.[1][4] The choice between these dyes, or a combination thereof, should be guided by the specific clinical or research question at hand, with careful consideration of their distinct staining properties and potential for patient discomfort. The development of less toxic alternatives with similar staining profiles, such as lissamine green, also presents a compelling option for clinical practice.[2]
References
- 1. reviewofcontactlenses.com [reviewofcontactlenses.com]
- 2. The Dye-namics of Dry-Eye Diagnosis [reviewofophthalmology.com]
- 3. Comparison of fluorescein and rose bengal staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vital Dyes for Dry Eyes [reviewofoptometry.com]
- 5. Fluorescein Staining Of The Cornea [ophthalmologytraining.com]
- 6. What is sodium fluorescein really staining? New insights from corneal impression cytology | Contact Lens Update [contactlensupdate.com]
- 7. What is the mechanism of Fluorescein Sodium? [synapse.patsnap.com]
- 8. Fluorescein - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. What is actually stained by rose bengal? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Ocular surface staining: Procedure, scores, and results [medicalnewstoday.com]
- 12. An evaluation of the efficacy of fluorescein, rose bengal, lissamine green, and a new dye mixture for ocular surface staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rose bengal staining as an assessment of ocular surface damage and recovery in dry eye disease-a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Review and analysis of grading scales for ocular surface staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
A Comparative Guide to Validating Rose Bengal Sodium-Induced Apoptosis in MCF-7 Breast Cancer Cells
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Rose Bengal Sodium-induced apoptosis in MCF-7 breast cancer cells with other established apoptotic inducers, supported by experimental data. Detailed methodologies for key validation experiments are also presented to facilitate the replication and validation of these findings.
Introduction
This compound, a xanthene dye, has demonstrated pro-apoptotic effects in MCF-7 breast cancer cells, independent of its photosensitizing properties.[1][2] This guide explores the validation of this apoptotic activity and compares its efficacy to that of two widely used chemotherapeutic agents, Doxorubicin and Paclitaxel. The data presented is compiled from multiple studies to provide a comprehensive overview.
Comparative Analysis of Apoptotic Induction
The induction of apoptosis is a key mechanism for many anti-cancer agents. The following tables summarize the cytotoxic and apoptotic effects of this compound, Doxorubicin, and Paclitaxel on MCF-7 cells.
| Compound | IC50 (µM) | Treatment Duration | Reference |
| This compound | Concentration-dependent decrease in viability observed | 24 - 72 hours | [1] |
| Doxorubicin | 0.1 - 4 | 48 hours | [3] |
| Paclitaxel | 0.0075 - 0.064 | 48 hours | [2] |
| Table 1: Comparative Cytotoxicity (IC50) in MCF-7 Cells. Note: The IC50 for this compound without photodynamic therapy is not definitively established in the reviewed literature but shows a clear dose-dependent effect. |
| Compound | Concentration | Treatment Duration | Apoptotic Cells (%) | Reference |
| This compound | Not Specified | Not Specified | Induction of a sub-G1 peak, indicative of apoptosis | [1] |
| Doxorubicin | 0.2 µM | 48 hours | ~10% | [4] |
| Paclitaxel | 0.02 µg/mL (~0.023 µM) | 24 hours | Up to 43% | [5] |
| Table 2: Comparison of Apoptosis Induction in MCF-7 Cells. The percentage of apoptotic cells was determined by flow cytometry. |
| Compound | Treatment | Bax Expression | Bcl-2 Expression | Bax/Bcl-2 Ratio | Reference |
| This compound | Concentration-dependent | Significantly Increased | Not Reported | Increased | [1][6] |
| Doxorubicin | 0.2 µM, 48h | Increased | Decreased | ~7-fold increase | [4] |
| Noscapine (for comparison) | 48h | Increased | Decreased | Increased from 0.71 to 1.08 | [7] |
| Iodine (for comparison) | 3µM, 48h | ~7-fold increase | ~5-fold decrease | Increased | [8] |
| Table 3: Effect on Apoptotic Regulatory Proteins in MCF-7 Cells. Data for Noscapine and Iodine are included to provide additional context on Bax/Bcl-2 regulation. |
Signaling Pathway of this compound-Induced Apoptosis
This compound appears to induce apoptosis in MCF-7 cells primarily through the intrinsic or mitochondrial pathway. This is characterized by an upregulation of the pro-apoptotic protein Bax.[1] While the complete signaling cascade is still under investigation, the available evidence points towards the involvement of mitochondrial-mediated events.
Caption: Proposed signaling pathway of this compound-induced apoptosis in MCF-7 cells.
Experimental Workflow for Apoptosis Validation
Validating apoptosis induction involves a series of well-established experimental techniques. The following diagram illustrates a typical workflow.
Caption: Experimental workflow for validating apoptosis in MCF-7 cells.
Experimental Protocols
Annexin V-FITC/Propidium Iodide (PI) Staining for Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
MCF-7 cells
-
Apoptosis-inducing agent (e.g., this compound)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed MCF-7 cells in 6-well plates and culture until they reach 70-80% confluency.
-
Treat the cells with the desired concentrations of the apoptosis-inducing agent for the specified duration. Include an untreated control.
-
After treatment, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases in apoptosis.
Materials:
-
MCF-7 cells
-
Apoptosis-inducing agent
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System (Promega) or similar
-
Luminometer
Protocol:
-
Seed MCF-7 cells in a white-walled 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Treat the cells with the apoptosis-inducing agent at various concentrations.
-
After the desired incubation period, equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours.
-
Measure the luminescence of each well using a luminometer.
Western Blot for Bax and Bcl-2
This technique is used to detect changes in the expression levels of pro- and anti-apoptotic proteins.
Materials:
-
MCF-7 cells
-
Apoptosis-inducing agent
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Culture and treat MCF-7 cells as described previously.
-
Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
References
- 1. Direct toxicity of Rose Bengal in MCF-7 cell line: role of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of Six1 signaling in paclitaxel-dependent apoptosis in MCF-7 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Discrimination Of The Effects Of Doxorubicin On Two Different Breast Cancer Cell Lines On Account Of Multidrug Resistance And Apoptosis [openaccess.hacettepe.edu.tr]
- 5. Paclitaxel-induced apoptosis in MCF-7 breast-cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide: Free Rose Bengal versus Nanoparticle-Encapsulated Rose Bengal in Photodynamic Therapy Efficacy
For Researchers, Scientists, and Drug Development Professionals
Photodynamic therapy (PDT) presents a promising frontier in cancer treatment, utilizing a photosensitizer, light, and oxygen to induce targeted cell death. Rose Bengal (RB), a xanthene dye, is a potent photosensitizer known for its high quantum yield of singlet oxygen, a key cytotoxic agent in PDT.[1] However, its clinical application in its free form is hampered by challenges such as poor tumor penetration and cellular uptake due to its hydrophilic nature.[2] This guide provides an objective comparison of the PDT efficacy of free Rose Bengal versus its nanoparticle-encapsulated counterpart, supported by experimental data, to inform future research and development in this field.
Enhanced Cellular Uptake and Intracellular Accumulation
A primary advantage of encapsulating Rose Bengal within nanoparticles is the significant enhancement of its delivery into cancer cells. The hydrophilic nature of free RB limits its ability to efficiently cross the cell membrane.[2] In contrast, nanoparticles can be readily internalized by cells through various endocytic pathways.
Studies have consistently demonstrated superior cellular uptake of nanoparticle-encapsulated RB compared to free RB. For instance, chitosan-encapsulated RB nanoparticles have shown significantly higher intracellular accumulation in breast and prostate cancer cells.[2] Fluorescence microscopy reveals a much stronger intracellular red fluorescence, indicative of RB, in cells treated with RB nanoparticles compared to those treated with a solution of free RB.[3] This enhanced uptake is a critical factor contributing to the overall improvement in PDT efficacy.
Superior Singlet Oxygen Generation
The efficacy of PDT is directly correlated with the amount of reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), generated upon light activation. Nanoparticle encapsulation has been shown to boost the production of singlet oxygen by RB.
Upon irradiation with a green laser (λ ≈ 532-560 nm), RB-encapsulated chitosan nanoparticles generate more singlet oxygen than free RB in solution at similar concentrations.[2][4] This enhanced ROS production is attributed to the higher intracellular concentration of the photosensitizer achieved through nanoparticle-mediated delivery. The close proximity of the concentrated RB molecules within the nanoparticle may also contribute to more efficient energy transfer and singlet oxygen generation.
Comparative In Vitro Cytotoxicity
The increased cellular uptake and enhanced singlet oxygen generation of nanoparticle-encapsulated Rose Bengal translate to significantly improved cancer cell-killing ability in vitro.
Multiple studies have demonstrated the superior phototoxicity of RB nanoparticles against various cancer cell lines, including breast (MCF-7, MDA-MB-231), prostate (PC3), and colorectal (Caco-2) cancer cells.[2][4][5] In a comparative study on triple-negative breast cancer cells (MDA-MB-231), RB-encapsulated chitosan nanoparticles led to a substantial reduction in cell viability (8 ± 1%) even at low laser power and nanoparticle concentration (10 mW and 5 µg/mL). In contrast, treatment with free RB solution under the same conditions resulted in a significantly higher cell viability (38 ± 10%).[3][4]
Notably, nanoparticle-encapsulated RB often exhibits minimal "dark toxicity" (cytotoxicity without light activation), indicating good biocompatibility with normal cells.[2][3]
Quantitative Data Summary
| Parameter | Free Rose Bengal | Nanoparticle-Encapsulated Rose Bengal | Cell Line(s) | Reference(s) |
| Cellular Uptake | Low | High | MCF-7, PC3, MDA-MB-231 | [2][3] |
| Singlet Oxygen Generation | Moderate | High | - | [2][4] |
| In Vitro Cell Viability (PDT) | ~38% (at 10 mW, 5 µg/mL) | ~8% (at 10 mW, 5 µg/mL) | MDA-MB-231 | [3][4] |
| In Vitro Cell Viability (PDT) | Moderate Reduction | 94-98% cell killing | MCF-7, PC3 | [2] |
| Dark Toxicity | Minimal | Minimal to None | MCF-10A (normal breast) | [2][4] |
In Vivo Antitumor Efficacy
While in vitro studies provide strong evidence for the superiority of nanoparticle-encapsulated RB, in vivo studies in animal models are crucial for clinical translation. Research has shown that catalase-conjugated RB nanoparticles, when administered to tumor-bearing mice, almost completely eliminated tumors after PDT treatment, whereas free RB with laser treatment showed significantly less tumor inhibition.[6] This highlights the potential of nanoparticle delivery systems to overcome in vivo barriers and enhance the therapeutic outcome of PDT.
Experimental Protocols
Synthesis of Rose Bengal-Encapsulated Chitosan Nanoparticles
A common method for preparing RB-encapsulated chitosan nanoparticles involves ionic gelation.
-
Chitosan Solution Preparation: Low molecular weight chitosan is dissolved in an aqueous solution of acetic acid (e.g., 1% v/v) with constant stirring until a clear solution is formed.
-
Rose Bengal Addition: An aqueous solution of Rose Bengal is added to the chitosan solution and stirred.
-
Nanoparticle Formation: An aqueous solution of sodium tripolyphosphate (TPP) is added dropwise to the chitosan-RB mixture under continuous stirring. The formation of nanoparticles occurs spontaneously through electrostatic interactions between the positively charged chitosan and the negatively charged TPP, entrapping the RB molecules.
-
Purification: The resulting nanoparticle suspension is then purified, typically by dialysis against deionized water, to remove unreacted reagents and free RB.[3]
Cellular Uptake Analysis
Fluorescence microscopy is a standard method to visualize and compare the cellular uptake of free versus encapsulated RB.
-
Cell Seeding: Cancer cells are seeded in a culture plate with glass bottoms and allowed to adhere overnight.
-
Incubation: The cells are then incubated with either free RB solution or a suspension of RB-encapsulated nanoparticles at equivalent RB concentrations for a specific duration (e.g., 1-4 hours).
-
Washing: After incubation, the cells are washed with phosphate-buffered saline (PBS) to remove any extracellular RB or nanoparticles.
-
Imaging: The intracellular fluorescence of Rose Bengal (red fluorescence) is observed and captured using a fluorescence microscope. The intensity of the fluorescence provides a qualitative and semi-quantitative measure of cellular uptake.[3]
Singlet Oxygen Detection
The generation of intracellular singlet oxygen can be measured using specific fluorescent probes, such as Singlet Oxygen Sensor Green (SOSG).
-
Cell Treatment: Cells are treated with either free RB or RB nanoparticles as described for the uptake analysis.
-
Probe Loading: After incubation and washing, the cells are loaded with the SOSG reagent according to the manufacturer's instructions.
-
Irradiation: The cells are then irradiated with a light source of the appropriate wavelength (e.g., 532 nm green laser) and power density.
-
Fluorescence Measurement: The increase in green fluorescence, which is proportional to the amount of singlet oxygen produced, is measured using a fluorescence plate reader or a fluorescence microscope.[4]
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.
-
Cell Seeding and Treatment: Cancer cells are seeded in a 96-well plate and treated with various concentrations of free RB or RB nanoparticles. Control groups include untreated cells and cells treated with blank nanoparticles.
-
Incubation and Irradiation: The cells are incubated for a set period, after which the treatment medium is removed, and fresh medium is added. The designated plates are then irradiated with light. "Dark toxicity" plates are kept in the dark.
-
MTT Addition: Following a post-irradiation incubation period (e.g., 24 hours), MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization and Absorbance Measurement: The formazan crystals are dissolved using a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control cells.[2]
Visualizing the Mechanisms and Workflow
To better understand the underlying principles and experimental procedures, the following diagrams illustrate the PDT mechanism of Rose Bengal and a typical workflow for comparing the efficacy of its free and nanoparticle-encapsulated forms.
Caption: Mechanism of Photodynamic Therapy with Rose Bengal.
Caption: Experimental workflow for comparing free vs. nano-RB.
Conclusion
The encapsulation of Rose Bengal in nanoparticles offers a clear and significant advantage over the use of the free photosensitizer in photodynamic therapy. The enhanced cellular uptake, increased singlet oxygen generation, and consequently, superior in vitro and in vivo cytotoxicity, underscore the potential of nanodelivery systems to unlock the full therapeutic efficacy of Rose Bengal. For researchers and drug development professionals, focusing on the optimization of nanoparticle formulations to improve tumor targeting, drug loading, and controlled release will be pivotal in translating this promising strategy into effective clinical applications for a range of cancers.
References
Cross-validation of Rose Bengal Sodium's Antitumor Effects in Diverse Cancer Models
A Comparative Guide for Researchers and Drug Development Professionals
Rose Bengal Sodium (RBS), a water-soluble xanthene dye, has garnered significant attention for its potent antitumor properties. Its formulation for intralesional (IL) injection, PV-10 (a 10% solution of RBS in saline), has been investigated in multiple clinical and preclinical settings, demonstrating a unique dual mechanism of action: direct chemoablation of injected tumors and the induction of a systemic, tumor-specific immune response. This guide provides a comparative analysis of RBS's antitumor effects across various cancer models, supported by experimental data, detailed protocols, and pathway visualizations to inform ongoing and future research.
Quantitative Efficacy of this compound Across Cancer Models
The antitumor activity of RBS, primarily as PV-10, has been documented in melanoma, breast cancer, and other solid tumors. The following tables summarize the key quantitative outcomes from these studies.
Table 1: Clinical Efficacy of Intralesional PV-10 in Metastatic Melanoma
| Parameter | Phase I Trial Results | Phase II Trial Results (N=80) |
| Best Overall Response Rate (BORR) - Injected Lesions | 55% at 12 weeks[1] | 51%[1] |
| Complete Response (CR) Rate - Injected Lesions | - | 26%[1] |
| Locoregional Disease Control (CR+PR+SD) - Injected Lesions | 75% | 71% |
| Objective Response in Uninjected "Bystander" Lesions | 27%[2] | Regression observed, consistent with an immunologic response[1] |
| Median Time to Response | - | 1.9 months[1] |
| Median Duration of Response | - | 4.0 months[1] |
| Patients with No Evidence of Disease at 52 Weeks | - | 8%[1] |
Data from clinical trials on patients with refractory metastatic melanoma.
Table 2: Preclinical Efficacy of Intralesional PV-10 in Murine Models
| Cancer Model | Animal Strain | Key Findings & Quantitative Data |
| Melanoma | C57BL/6 mice (B16 cell line) | Significant regression of injected subcutaneous tumors and distant lung metastases.[3][4] Enhanced tumor-specific IFN-gamma production by splenocytes.[3][4] |
| Breast Cancer | BALB/c mice (MT-901 cell line) | Regression of both injected and untreated contralateral subcutaneous lesions.[3][4] Enhanced tumor-specific IFN-gamma production.[3][4] |
Table 3: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cancer Type | Cell Line | Key Findings |
| Breast Cancer | MCF-7 | Decreased cell viability in a concentration- and time-dependent manner; induction of apoptosis.[5][6] |
| MDA-MB-231, T-47D | Treatment with 100 µM PV-10 for 24-48 hours induces markers of apoptosis and autophagy. | |
| Colorectal Cancer | LoVo, T-84 | Treatment with 100 µM PV-10 for 24-48 hours induces markers of apoptosis and autophagy. |
| Caco-2 | Photodynamic therapy with RBS leads to over 80% reduction in cell viability.[2] | |
| Neuroblastoma | SK-N-AS, IMR5 | PV-10 decreases cell viability in a dose-dependent manner.[7] |
| Gastric Cancer | AGS | Significant concentration-dependent decreases in growth, with greater inhibition than in non-malignant cells.[8] |
| Ovarian Cancer | UWB | Up to four-fold greater DNA fragmentation (apoptosis) in RBS-treated cells.[9] |
Mechanism of Action: A Dual Approach
This compound's antitumor activity is characterized by two primary mechanisms:
-
Direct Chemoablation: Following intralesional injection, PV-10 is preferentially taken up by cancer cells and accumulates in their lysosomes.[1][10] This leads to lysosomal disruption, rapid tumor cell lysis, and necrotic cell death.[1][9]
-
Induction of Systemic Immunity: The chemoablative process is believed to be a form of immunogenic cell death (ICD).[8] The release of tumor antigens and damage-associated molecular patterns (DAMPs) from the dying cancer cells can activate an antitumor immune response.[8][9] This leads to the priming of tumor-specific T-cells, resulting in the regression of uninjected "bystander" tumors and distant metastases.[1][3][4]
The following diagram illustrates the proposed workflow for how intralesional RBS injection leads to a systemic anti-tumor response.
References
- 1. Phase 2 Study of Intralesional PV-10 in Refractory Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoactivated Rose Bengal Triggers Phospholipid Hydroperoxidation and Late Apoptosis in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. provectusbio.com [provectusbio.com]
- 4. Intralesional Injection of Rose Bengal Induces a Systemic Tumor-Specific Immune Response in Murine Models of Melanoma and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Direct toxicity of Rose Bengal in MCF-7 cell line: role of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scienceopen.com [scienceopen.com]
- 8. Colon cancer cell treatment with rose bengal generates a protective immune response via immunogenic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Potential of Intralesional Rose Bengal to Stimulate T-Cell Mediated Anti-Tumor Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. provectusbio.com [provectusbio.com]
Assessing the Bystander Effect of Intralesional Rose Bengal Sodium Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Intralesional (IL) therapies are re-emerging as a compelling strategy in oncology, aiming to directly eliminate tumors while stimulating a systemic, tumor-specific immune response. Among these, Rose Bengal Sodium (RBS), commercially known as PV-10, has garnered significant interest for its potent local ablative effects and its remarkable ability to induce a "bystander effect," leading to the regression of untreated, distant tumors. This guide provides an objective comparison of RBS with other intralesional alternatives, supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms.
Mechanism of Action: Inducing Immunogenic Cell Death
Intralesional RBS treatment initiates a cascade of events beginning with the direct chemoablation of injected tumors. RBS selectively accumulates in the lysosomes of cancer cells, leading to their necrosis and apoptosis upon injection.[1] This process is not merely a silent cell death; it is an immunogenic one. The dying tumor cells release a host of Damage-Associated Molecular Patterns (DAMPs), including High-Mobility Group Box 1 (HMGB1).[2][3]
These DAMPs act as danger signals, recruiting and activating antigen-presenting cells (APCs), most notably dendritic cells (DCs), at the tumor site. The released HMGB1, in particular, can bind to Toll-like receptor 4 (TLR4) on DCs, triggering their maturation and enhancing their ability to process and present tumor antigens.[4][5] Activated DCs then migrate to draining lymph nodes to prime naive T cells, leading to the generation of tumor-specific cytotoxic T lymphocytes (CTLs). These CTLs can then circulate throughout the body, recognizing and eliminating not only the treated tumors but also untreated bystander lesions.
Caption: Signaling pathway of RBS-induced bystander effect.
Comparative Efficacy: Clinical and Preclinical Data
The bystander effect of intralesional RBS has been demonstrated in both preclinical animal models and human clinical trials, primarily in melanoma. The following tables summarize the quantitative data, comparing the performance of RBS with other notable intralesional therapies.
Table 1: Clinical Response in Metastatic Melanoma
| Therapy | Trial Phase | N | Injected Lesion ORR (%) | Injected Lesion CR (%) | Bystander Lesion ORR (%) | Bystander Lesion CR (%) | Citation(s) |
| Rose Bengal (PV-10) | II | 80 | 51 | 26 | 33-37 | 24-26 | [1][6][7][8] |
| Talimogene Laherparepvec (T-VEC) | III | 295 | 47 (lesion response) | 22 (lesion response) | 34 (non-visceral) | 22 (non-visceral) | [6][9][10][11] |
| Bacillus Calmette-Guérin (BCG) | N/A | Various | ~90 (injected nodules) | N/A | ~20 (regional nodules) | N/A | [2][11] |
| IL-2 + BCG | Case Series | 10 | 70 | 60 | Abscopal effect observed | N/A | [12] |
ORR: Objective Response Rate; CR: Complete Response. Data for T-VEC and BCG are compiled from multiple studies and may represent different patient populations.
Table 2: Preclinical Bystander Effect in Murine Models
| Model | Treatment | Injected Tumor Outcome | Bystander Tumor Outcome | Key Immunological Finding | Citation(s) |
| B16 Melanoma | IL Rose Bengal | Regression | Regression of contralateral subcutaneous and lung metastases | Enhanced tumor-specific IFN-γ production and T-cell-mediated lysis | [13][14] |
| MT-901 Breast Cancer | IL Rose Bengal | Regression | Regression of contralateral subcutaneous tumors | Increased IFN-γ production in response to tumor cells | [14] |
Experimental Protocols
To facilitate the replication and further investigation of these findings, detailed methodologies for key experiments are provided below.
Murine Bilateral Tumor Model
This model is crucial for assessing the systemic bystander effect of intralesional therapies.
-
Cell Culture: Murine melanoma (e.g., B16-F10) or breast cancer (e.g., MT-901) cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics) at 37°C in a 5% CO2 incubator.
-
Animal Model: 6-8 week old female C57BL/6 mice (for B16 melanoma) or BALB/c mice (for MT-901) are used.
-
Tumor Inoculation: A suspension of tumor cells (e.g., 1 x 10^5 cells in 50 µL of sterile PBS) is injected subcutaneously into the right flank of each mouse. Simultaneously, a second injection of the same number of cells is administered into the contralateral (left) flank.
-
Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), a single intralesional injection of RBS (e.g., 50 µL of a 10% solution) is administered into the right-flank tumor only. The left-flank tumor remains untreated to serve as the bystander lesion.
-
Monitoring: Tumor growth in both flanks is measured regularly (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: (length x width²) / 2.
-
Endpoint: Mice are euthanized when tumors reach a predetermined size or at the end of the study period for tissue collection and immunological analysis.
Caption: Experimental workflow for the bilateral tumor model.
IFN-γ ELISpot Assay
This assay quantifies the frequency of antigen-specific, IFN-γ-secreting T cells, providing a measure of the systemic immune response.
-
Plate Coating: 96-well ELISpot plates are coated with an anti-mouse IFN-γ capture antibody overnight at 4°C.
-
Cell Preparation: Splenocytes are harvested from treated and control mice. Red blood cells are lysed, and the remaining cells are washed and resuspended in complete RPMI medium.
-
Stimulation: Splenocytes (e.g., 2 x 10^5 cells/well) are added to the coated plates and stimulated with either tumor cell lysate, specific tumor-associated antigens (e.g., peptides), or a mitogen (positive control). Unstimulated cells serve as a negative control.
-
Incubation: Plates are incubated for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: After incubation, cells are washed away, and a biotinylated anti-mouse IFN-γ detection antibody is added. This is followed by the addition of a streptavidin-enzyme conjugate (e.g., streptavidin-HRP).
-
Development: A substrate solution is added, which reacts with the enzyme to form colored spots. Each spot represents a single IFN-γ-secreting cell.
-
Analysis: The spots are counted using an automated ELISpot reader. The number of antigen-specific T cells is calculated by subtracting the number of spots in the negative control wells from the number of spots in the antigen-stimulated wells.
T-Cell Cytotoxicity Assay
This assay directly measures the ability of T cells from treated animals to kill tumor cells.
-
Target Cell Labeling: Target tumor cells (e.g., B16 melanoma) are labeled with a fluorescent dye (e.g., Calcein-AM) or a radioactive isotope (e.g., 51Cr).
-
Effector Cell Preparation: Splenocytes or purified T cells (effector cells) are obtained from treated and control mice.
-
Co-culture: Labeled target cells are co-cultured with effector cells at various effector-to-target (E:T) ratios in a 96-well plate.
-
Incubation: The co-culture is incubated for a set period (e.g., 4-6 hours) at 37°C.
-
Measurement of Lysis:
-
Fluorescence-based: The amount of fluorescent dye released from lysed target cells into the supernatant is measured using a fluorometer.
-
Radioactivity-based: The amount of radioactive isotope released into the supernatant is measured using a gamma counter.
-
-
Calculation of Cytotoxicity: The percentage of specific lysis is calculated using the formula: ((Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)) x 100. Spontaneous release is the release from target cells incubated with media alone, and maximum release is the release from target cells lysed with a detergent.
Conclusion
Intralesional this compound treatment represents a promising immunotherapeutic strategy, demonstrating a consistent ability to induce a systemic anti-tumor response, or bystander effect. The mechanism, driven by immunogenic cell death, leads to the activation of a T-cell-mediated immune response capable of targeting distant, untreated metastases. When compared to other intralesional therapies, RBS shows comparable, and in some aspects, favorable response rates in both injected and bystander lesions, particularly in the context of metastatic melanoma. The detailed experimental protocols provided herein offer a foundation for further research into optimizing this therapeutic approach and exploring its potential in combination with other immunotherapies. The continued investigation of the bystander effect is critical for the development of more effective and less toxic cancer treatments.
References
- 1. HMGB1 Activates Myeloid Dendritic Cells by Up-Regulating mTOR Pathway in Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubcompare.ai [pubcompare.ai]
- 3. B16 Allograft Syngeneic Model: Subcutaneous and Metastatic - Altogen Labs [altogenlabs.com]
- 4. TLR4 is essential for dendritic cell activation and anti-tumor T-cell response enhancement by DAMPs released from chemically stressed cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Cytotoxic Activities Against Melanoma Cells Using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A simple and enzyme-free method for processing infiltrating lymphocytes from small mouse tumors for ELISpot analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HMGB1: Endogenous Danger Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | HMGB1: The Central Cytokine for All Lymphoid Cells [frontiersin.org]
- 10. Bilateral murine tumor models for characterizing the response to immune checkpoint blockade | Springer Nature Experiments [experiments.springernature.com]
- 11. Toll-like Receptor 4 Signaling on Dendritic Cells Suppresses Polymorphonuclear Leukocyte CXCR2 Expression and Trafficking via Interleukin 10 During Intra-abdominal Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (... [protocols.io]
- 13. Efficacy of intralesional injection with PV-10 in combination with co-inhibitory blockade in a murine model of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intralesional injection of rose bengal induces a systemic tumor-specific immune response in murine models of melanoma and breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Rose Bengal Sodium's Photodynamic Action on Bacteria vs. Viruses
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the photodynamic inactivation (PDI) efficacy of Rose Bengal Sodium (RBS) against bacteria and viruses. It synthesizes experimental data to highlight the differential mechanisms and outcomes of this promising antimicrobial and antiviral strategy.
Introduction to Rose Bengal Photodynamic Action
Rose Bengal is a xanthene dye that functions as a photosensitizer. When exposed to light of a suitable wavelength (typically green light, ~520-550 nm), it transitions to an excited triplet state. In the presence of molecular oxygen, this energy is transferred, generating highly cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂) and other radicals like superoxide anions and hydroxyl radicals.[1][2] These ROS can indiscriminately damage essential biological macromolecules, including lipids, proteins, and nucleic acids, leading to the rapid inactivation of microorganisms.[1][3] This process, known as photodynamic inactivation or therapy (PDI/PDT), is a promising alternative to traditional antimicrobial agents due to its broad-spectrum activity and low potential for inducing resistance.[1][4]
Comparative Efficacy: Quantitative Analysis
The effectiveness of RBS-PDI is highly dependent on the target microorganism, the concentration of RBS, and the applied light dose (fluence). The following tables summarize quantitative data from various studies, illustrating the conditions required to achieve significant inactivation of different bacteria and viruses.
Table 1: Efficacy of Rose Bengal Photodynamic Action on Bacteria
| Bacterial Species | Gram Type | RBS Concentration | Light Dose (J/cm²) | Irradiance (mW/cm²) | Log Reduction (CFU/mL) | Reference |
| Staphylococcus aureus | Positive | 20 µM | 30 J/cm² | 50 mW/cm² | ~0.7 (79.4% reduction) | [5] |
| Staphylococcus aureus | Positive | 35 µM | 6.36 J/cm² | 10.6 mW/cm² | Significant reduction | [6] |
| Bacillus subtilis | Positive | 0.33 wt% in nanofibers | Not specified | Not specified | 5.76 | [7] |
| Escherichia coli | Negative | 0.33 wt% in nanofibers | Not specified | Not specified | 5.94 | [7] |
| Pseudomonas aeruginosa | Negative | 1-10 µM | Not specified | 23 mW/cm² | >6 (with AMPs) | [8] |
| Nocardia spp. | Positive (Acid-fast) | 0.1% (w/v) | 5.4 J/cm² | 6 mW/cm² | Statistically significant inhibition | [9] |
| Food-related bacteria | Both | 0.01 - 50 µmol/L | 0.17 - 166.44 J/cm² | Not specified | Reduction to undetectable levels | [3] |
Table 2: Efficacy of Rose Bengal Photodynamic Action on Viruses
| Virus Type | Family/Structure | RBS Concentration | Light Dose (J/cm²) | Irradiance (mW/cm²) | Outcome | Reference |
| Influenza A Virus | Enveloped | Ratio-dependent | Not specified | Not specified | Infectivity inactivated | [10] |
| Herpes Simplex Virus 1 (HSV-1) | Enveloped | 10-1000 µg/mL | 10 J/cm² | Not specified | Not significantly reduced | [11] |
| Bacteriophage MS2 | Non-enveloped | Not specified | Not specified | Not specified | Less effective than other PS | [12] |
| Bacteriophage Q beta | Non-enveloped | Not specified | Not specified | Not specified | Protein carbonylation correlated with inactivation | [13] |
| Enveloped Viruses (General) | Enveloped | Submicromolar | Not specified | 10 mW/cm² | High antiviral activity | [14] |
Mechanistic Differences in Photodynamic Inactivation
The primary distinction in the photodynamic action of RBS on bacteria versus viruses lies in the structural targets and the consequences of ROS-induced damage.
Bacteria: The bacterial cell envelope is the primary target.
-
Gram-Positive Bacteria: These bacteria possess a thick, porous peptidoglycan cell wall that is readily permeable to RBS. This allows the photosensitizer to access and bind to the cell membrane. Upon illumination, the generated ROS cause significant damage to membrane lipids and proteins, leading to increased permeability, leakage of intracellular components, and rapid cell death.[3][15]
-
Gram-Negative Bacteria: The outer membrane of Gram-negative bacteria, composed of a lipopolysaccharide (LPS) layer, presents a significant barrier to the penetration of anionic photosensitizers like RBS.[16][17] Consequently, higher concentrations of RBS or longer incubation times are often required to achieve efficacy comparable to that against Gram-positive strains.[16] The primary damage still occurs at the outer and inner membranes once RBS penetrates.
Viruses: The targets for viral inactivation are the surface proteins, envelope, and nucleic acids. The susceptibility varies significantly between enveloped and non-enveloped viruses.[18][19]
-
Enveloped Viruses: These viruses are generally more susceptible to RBS-PDI.[18][19] The lipid envelope and associated glycoproteins are prime targets for singlet oxygen. Damage to these structures, such as protein cross-linking and lipid peroxidation, can directly inhibit the virus's ability to attach to and fuse with host cells, thereby neutralizing its infectivity.[10][18]
-
Non-Enveloped Viruses: Lacking a lipid envelope, these viruses are often more resistant.[19] Inactivation relies on ROS damaging the protein capsid. This can alter the viral structure, preventing host cell recognition or leading to the cross-linking of capsid proteins with the viral genome, which blocks uncoating and replication.[12][13]
Visualizing the Process: Workflows and Pathways
The following diagrams illustrate the experimental workflow for a typical PDI study and the distinct mechanisms of action against bacteria and viruses.
Caption: Generalized experimental workflow for photodynamic inactivation studies.
Caption: Mechanism of Rose Bengal photodynamic action on bacteria and viruses.
Detailed Experimental Protocols
This section outlines a representative methodology for assessing the efficacy of RBS-PDI, synthesized from common practices in the cited literature.[5][8][9]
1. Preparation of this compound Stock Solution:
-
Dissolve this compound powder in sterile phosphate-buffered saline (PBS) or deionized water to a stock concentration (e.g., 1 mM).
-
Sterilize the solution by filtration through a 0.22 µm syringe filter.
-
Store the stock solution protected from light at 4°C. Working solutions are prepared by diluting the stock in the appropriate sterile medium.
2. Microorganism Preparation:
-
Bacteria: Culture bacteria (e.g., S. aureus) in an appropriate broth (e.g., Tryptic Soy Broth) to the mid-logarithmic growth phase. Harvest cells by centrifugation, wash twice with sterile PBS, and resuspend in PBS to a final concentration of approximately 10⁷-10⁸ CFU/mL.
-
Viruses: Propagate viruses in susceptible host cells (e.g., Influenza A in Madin-Darby Canine Kidney cells). Purify and concentrate the virus stock by methods such as ultracentrifugation. Determine the viral titer (PFU/mL or TCID₅₀/mL) and dilute in a suitable buffer for the experiment.
3. Photodynamic Inactivation Procedure:
-
In a multi-well plate, mix the microbial suspension with the desired final concentration of RBS.
-
Include control groups: (a) microorganism only (no RBS, no light), (b) microorganism with light only, and (c) microorganism with RBS only (dark control).
-
Incubate the plate in the dark for a specified period (e.g., 15-30 minutes) at room temperature or 37°C to allow for photosensitizer binding or uptake.
-
Expose the experimental and "light only" wells to a calibrated light source (e.g., a green LED array with a peak wavelength of ~525 nm). The irradiance (mW/cm²) should be measured at the sample level, and the total light dose (J/cm²) is calculated as Irradiance × Time (s).
4. Assessment of Microbial Viability:
-
Immediately following illumination, perform serial ten-fold dilutions of the samples from all groups in sterile PBS.
-
For Bacteria: Plate aliquots of the dilutions onto appropriate agar plates. Incubate for 24-48 hours and count the resulting colonies to determine the number of viable bacteria (CFU/mL).
-
For Viruses: Use the dilutions to infect monolayers of susceptible host cells. Perform a plaque assay or a TCID₅₀ assay to quantify the number of infectious viral particles (PFU/mL or TCID₅₀/mL).
-
Calculate the log reduction in viability compared to the untreated control group.
Conclusion
This compound photodynamic action is a potent method for inactivating a broad spectrum of bacteria and viruses. The key comparative points are:
-
Susceptibility: Gram-positive bacteria and enveloped viruses are generally more susceptible than their Gram-negative and non-enveloped counterparts.[17][18][19] This is primarily due to differences in the outer protective layers—the peptidoglycan wall versus the lipopolysaccharide outer membrane in bacteria, and the presence or absence of a lipid envelope in viruses.
-
Mechanism: While the core mechanism of ROS generation is identical, the primary targets differ. For bacteria, membrane integrity is the critical failure point.[3] For viruses, the disruption of surface proteins essential for host cell binding and entry is the dominant inactivation pathway.[10]
-
Efficacy: Complete inactivation of bacteria, even in biofilm states, can be achieved, though it may require higher photosensitizer concentrations.[3][7] Viral inactivation is also highly effective, particularly for enveloped viruses, where damage to the fusion machinery is a key virucidal event.[10]
The data indicate that while RBS-PDI is a versatile antimicrobial and antiviral technology, protocol optimization is crucial. Factors such as photosensitizer concentration, light dose, and the specific structural characteristics of the target pathogen must be carefully considered to maximize therapeutic efficacy.
References
- 1. Photodynamic inactivation of Staphylococcus aureus with rose bengal reduces superantigen activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rose Bengal Photodynamic Antimicrobial Therapy (RB-PDAT) for Patients with Progressive Infectious Keratitis: A Pilot Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Photodynamic Inactivation Mediated by Rose Bengal and Erythrosine Is Effective in the Control of Food-Related Bacteria in Planktonic and Biofilm States - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of antimicrobial photodynamic therapy using rose bengal and blue light-emitting diode on Porphyromonas gingivalis in vitro: Influence of oxygen during treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Rose Bengal-Mediated Photoinactivation of Multidrug Resistant Pseudomonas aeruginosa Is Enhanced in the Presence of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tvst.arvojournals.org [tvst.arvojournals.org]
- 10. Photoinactivation of influenza virus fusion and infectivity by rose bengal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Potential mechanisms of photodynamic inactivation of virus by methylene blue. I. RNA-protein crosslinks and other oxidative lesions in Q beta bacteriophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Hydrophobic Rose Bengal Derivatives Exhibit Submicromolar-to-Subnanomolar Activity against Enveloped Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 16. mdpi.com [mdpi.com]
- 17. Comparison of photodynamic action by Rose Bengal in gram-positive and gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Photodynamic viral inactivation: Recent advances and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Evaluating Rose Bengal Sodium in combination with other chemotherapeutic agents
New research highlights the potential of Rose Bengal Sodium to enhance the efficacy of conventional chemotherapy agents, offering a multi-pronged attack on cancer cells. This guide provides a comparative overview of this compound in combination with various chemotherapeutic drugs, supported by experimental data and detailed methodologies.
This compound, a well-established photosensitizer, is demonstrating significant promise beyond its traditional use in photodynamic therapy (PDT). Studies are increasingly revealing its capacity to work synergistically with chemotherapy drugs, leading to improved anti-tumor effects and potentially overcoming drug resistance. This comparison guide synthesizes the current understanding of this compound's performance when combined with agents such as gemcitabine, doxorubicin, and cisplatin, providing valuable insights for researchers and drug development professionals.
Quantitative Efficacy and Toxicity Analysis
The synergistic effects of this compound in combination with various chemotherapies have been evaluated in numerous pre-clinical studies. The following tables summarize the key quantitative findings, offering a comparative look at the enhanced efficacy and potential toxicity of these combination therapies.
| Combination Therapy | Cancer Type | Cell Line / Animal Model | Key Efficacy Data | Source |
| Rose Bengal (PV-10) + Gemcitabine | Pancreatic Cancer | Panc02-OVA tumor-bearing mice | Complete regression in 62.5% of treated tumors (vs. 50% with PV-10 alone) and delayed growth of distal tumors. | [1][2] |
| Rose Bengal-PVA + Vehicle | Prostate Cancer | PC-3 cells | IC50 of 1.19 µM for RB@PVA compared to 2.49 µM for free RB. | [3] |
| Rose Bengal + Doxorubicin (Nanoparticles) | Breast Cancer | MCF-7 cells and tumor-bearing mice | Inhibited tumor growth and decreased tumor volume from 100 to 50 mm³ with minimal impact on body weight. | [4] |
| Rose Bengal (PV-10) + Pembrolizumab | Metastatic Melanoma | Human Clinical Trial (NCT02557321) | 50% overall objective response rate and 10% complete response. | [5] |
| Combination Therapy | Toxicity Profile | Source |
| Rose Bengal (PV-10) + Gemcitabine | Not explicitly detailed in the provided search results. | |
| Rose Bengal + Doxorubicin (Nanoparticles) | Barely no influence on body weight in tumor-bearing mice. | [4] |
| Rose Bengal (PV-10) + Pembrolizumab | Adverse events were consistent with established patterns for each individual drug; no unexpected toxicities were observed. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of the experimental protocols used in key studies evaluating this compound combination therapies.
Rose Bengal (PV-10) and Gemcitabine in Pancreatic Cancer
-
Cell Lines and Animal Models: Murine pancreatic cancer cells (Panc02) engineered to express ovalbumin (OVA) were used. Syngeneic C57BL/6 mice were implanted with these cells to establish tumors.[1][2]
-
Treatment Protocol: Mice with established tumors received intralesional injections of PV-10 (a 10% solution of Rose Bengal) into one tumor. This was combined with systemic administration of gemcitabine. The growth of both the injected and a distal, uninjected tumor was monitored.[1][2]
-
Analysis: Tumor volumes were measured to assess treatment efficacy. The immune response was evaluated by analyzing the depletion of specific immune cell populations (CD11b+Gr-1+ cells) and the levels of damage-associated molecular patterns (DAMPs) such as HMGB1, S100A8, and IL-1α in the serum.[2][6]
Rose Bengal and Doxorubicin Nanoparticles in Breast Cancer
-
Nanoparticle Formulation: Human serum albumin (HSA) was used as a carrier to co-deliver doxorubicin (DOX) and Rose Bengal (RB). HSA-RB-DOX nanoparticles were prepared through an RB-induced self-assembly method.[4]
-
In Vitro Studies: The anti-cancer effects were tested on MCF-7 breast cancer cells. Cell proliferation was assessed, and the induction of reactive oxygen species (ROS) was measured.[4]
-
In Vivo Studies: The efficacy of the nanoparticles was evaluated in tumor-bearing mice. Tumor growth and changes in body weight were monitored to assess both anti-tumor activity and toxicity.[4]
Rose Bengal and Cisplatin in Ovarian Cancer
-
Cell Lines: Studies on Rose Bengal's effects on ovarian cancer have utilized cell lines such as UWB.[7]
-
Cytotoxicity and Apoptosis Assays: The impact of Rose Bengal on cell viability was determined using MTT assays. Apoptosis induction was quantified through methods like the Trevigen HT TiterTACS Assay Kit, which detects DNA fragmentation. The generation of intracellular reactive oxygen species (ROS) was also measured.[7]
-
Note: While the provided search results confirm that Rose Bengal induces apoptosis and ROS in ovarian cancer cells, specific quantitative data on its combination with cisplatin is not detailed.
Signaling Pathways and Mechanisms of Action
The synergistic effects of this compound in combination therapies stem from its ability to induce multiple anti-cancer pathways. The primary mechanisms include the generation of reactive oxygen species (ROS), induction of apoptosis, and stimulation of a systemic anti-tumor immune response.
Apoptotic Pathway in Rose Bengal-Mediated Cell Death
Rose Bengal, particularly when activated by light in photodynamic therapy, is a potent inducer of ROS. This oxidative stress can damage cellular components, including mitochondria, leading to the activation of the intrinsic apoptotic pathway. This pathway is characterized by the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and caspase-3), ultimately leading to programmed cell death. Some studies also suggest the involvement of the extrinsic pathway through the activation of caspase-8.[8][9]
Caption: Intrinsic apoptotic pathway induced by Rose Bengal and chemotherapy.
Immune Response Pathway Activated by PV-10 and Gemcitabine
The combination of intralesional PV-10 and gemcitabine has been shown to elicit a robust anti-tumor immune response. PV-10 induces immunogenic cell death, leading to the release of DAMPs like HMGB1, S100A8, and IL-1α. These molecules act as danger signals that activate dendritic cells (DCs). Activated DCs then prime T cells to recognize and attack tumor cells, not only at the injection site but also at distant, untreated locations (an abscopal effect). Gemcitabine contributes to this by depleting myeloid-derived suppressor cells (MDSCs), which are known to inhibit T cell function.[2][6]
Caption: Immune response activation by PV-10 and gemcitabine.
Experimental Workflow: In Vivo Evaluation of Combination Therapy
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a combination therapy, such as Rose Bengal and a chemotherapeutic agent.
Caption: In vivo experimental workflow for combination therapy evaluation.
References
- 1. Intralesional injection of rose bengal augments the efficacy of gemcitabine chemotherapy against pancreatic tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intralesional injection of rose bengal augments the efficacy of gemcitabine chemotherapy against pancreatic tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluating the efficacy of Rose Bengal-PVA combinations within PCL/PLA implants for sustained cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Smart albumin-loaded Rose Bengal and doxorubicin nanoparticles for breast cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective toxicity of rose bengal to ovarian cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeted photodynamic therapy for prostate cancer: inducing apoptosis via activation of the caspase-8/-3 cascade pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Rose Bengal Sodium
The following guide provides essential safety and logistical information for the proper disposal of Rose Bengal Sodium, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
The primary principle governing the disposal of this compound is that all chemical waste must be managed in accordance with local, regional, and national hazardous waste regulations.[1][2][3] Chemical waste generators are responsible for correctly classifying discarded chemicals and ensuring their disposal follows all applicable laws.[1][2]
Safety and Hazard Summary
While some safety data sheets (SDS) indicate that this compound is not considered hazardous under the OSHA Hazard Communication Standard[1][2], others classify it as an irritant.[4][5] Therefore, it is prudent to treat all laboratory chemicals, including this compound, with caution.[6]
| Hazard Information & PPE | Description | Source(s) |
| GHS Classification | Not classified as hazardous by some sources; others indicate it causes serious eye irritation (H319), skin irritation (H315), and may cause respiratory irritation (H335). | [1][2][4][5] |
| Primary Routes of Exposure | Inhalation of dust, contact with skin and eyes, ingestion. | [1][5] |
| Environmental Hazard | Considered slightly hazardous for water (Water hazard class 1). Do not empty into drains or allow it to reach ground water or sewage systems. | [1][4] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and appropriate eye/face protection (safety goggles or glasses). | [2][5][6] |
Step-by-Step Disposal Protocols
Disposal methods vary based on the form of the waste—solid powder, aqueous solution, or contaminated labware.
Protocol 1: Disposal of Solid this compound Waste
This procedure applies to expired reagents, unused powder, or residue from spills.
-
Preparation: Ensure you are wearing the appropriate PPE, including gloves, a lab coat, and eye protection.
-
Containment: Carefully sweep up the solid material. Use dry clean-up procedures and avoid actions that generate dust.[3][5]
-
Packaging: Place the collected powder into a suitable, sealable, and clearly labeled container for chemical waste.[5][6] The label should prominently feature "this compound" and any relevant hazard symbols as required by your institution.
-
Storage: Store the sealed container in a designated chemical waste accumulation area, away from incompatible materials.[5]
-
Final Disposal: Arrange for pickup by your institution's licensed chemical waste management service. Methods like controlled incineration or disposal in an authorized landfill are common.[5][7]
Protocol 2: Disposal of Aqueous Solutions Containing this compound
Aqueous solutions of this compound must not be disposed of down the drain.[1][4]
-
Collection: Pour the waste solution into a designated, leak-proof, and sealable hazardous waste container.
-
Labeling: Clearly label the container as "Aqueous Waste: this compound." List any other chemical constituents present in the solution.
-
Storage: Keep the container sealed and store it in your laboratory's satellite waste accumulation area until it is collected.
-
Final Disposal: The collected waste will be handled by your institution's environmental health and safety (EHS) department or a contracted waste disposal company.
Protocol 3: Disposal of Contaminated Materials
This includes items like gloves, weigh boats, paper towels, and single-use labware that have come into contact with this compound.
-
Segregation: Place all contaminated disposable items into a designated waste bag or container separate from regular trash.
-
Packaging: The waste should be double-bagged in durable plastic bags and sealed. The outer bag must be labeled as "Contaminated Solid Waste: this compound."
-
Glassware: Contaminated reusable glassware should be rinsed thoroughly with an appropriate solvent (e.g., water), with the rinsate collected as aqueous chemical waste (see Protocol 2). After decontamination, the glassware can be washed normally.
-
Final Disposal: The sealed bags of contaminated solid waste should be placed in the designated solid chemical waste stream for collection and disposal by a licensed contractor.
Emergency Procedure: Accidental Spills
In the event of a spill, immediate and safe cleanup is the priority.
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Wear PPE: Before cleaning, ensure you are wearing gloves, eye protection, and a lab coat. If the spill generates significant dust, a respirator may be necessary.[5]
-
Contain and Clean:
-
For solid spills: Gently sweep or vacuum the material and place it in a sealed container for disposal as described in Protocol 1.[5][6]
-
For liquid spills: Cover with an absorbent material, wipe up, and place the used absorbent material into a sealed bag for disposal as contaminated solid waste (see Protocol 3).
-
-
Decontaminate: Wash the spill site with water after the material has been completely removed.[6] Collect the cleaning water as aqueous waste if necessary.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. Rose Bengal SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 7. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling Rose Bengal Sodium
Essential Safety and Handling Guide for Rose Bengal Sodium
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring personal safety and proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure safety.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Glasses or Goggles | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Skin Protection | Gloves and Protective Clothing | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] The exact breakthrough time of glove material should be confirmed with the glove manufacturer. |
| Respiratory Protection | Dust Respirator | Under normal use with adequate ventilation, respiratory protection is not typically required.[1] However, for spill cleanup or situations where dust may be generated, a dust respirator should be worn.[2] |
Procedural Guidance for Handling and Disposal
Follow these step-by-step instructions for the safe handling and disposal of this compound.
Handling Procedures
-
Engineering Controls : Ensure adequate ventilation in the work area.[1]
-
Avoid Dust Formation : Handle the powder carefully to avoid creating dust.[1][3]
-
Personal Hygiene : Wash hands thoroughly after handling the substance.[4][5] Do not eat, drink, or smoke in the laboratory area.[2]
-
Clothing : Contaminated clothing should be removed and laundered before reuse.[2]
First Aid Measures
-
Eye Contact : Immediately rinse eyes with plenty of water for at least 15 minutes, including under the eyelids. If irritation persists, seek medical attention.
-
Skin Contact : Wash the affected area immediately with plenty of water for at least 15 minutes.[1]
-
Inhalation : Move the individual to fresh air. If symptoms occur, get medical attention.[1]
-
Ingestion : Clean the mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[1]
Disposal Plan
Waste material must be disposed of in accordance with national and local regulations.[6]
-
Containerization : Leave the chemical in its original container if possible. Do not mix with other waste.[6]
-
Solid Waste : Sweep up and shovel the solid material into a suitable, sealed container for disposal.[1][3]
-
Uncleaned Containers : Handle uncleaned containers as you would the product itself.[6]
Experimental Workflow: this compound Spill Cleanup
The following diagram outlines the procedural workflow for safely managing a spill of this compound.
Caption: Workflow for the safe cleanup of a this compound spill.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
